Product packaging for Clovamide(Cat. No.:CAS No. 53755-03-6)

Clovamide

Cat. No.: B1236598
CAS No.: 53755-03-6
M. Wt: 359.3 g/mol
InChI Key: GPZFXSWMDFBRGS-RYBZSIHZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

cis-Clovamide has been reported in Trifolium pratense and Theobroma cacao with data available.
RN given for (Z)-isomer;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO7 B1236598 Clovamide CAS No. 53755-03-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53755-03-6

Molecular Formula

C18H17NO7

Molecular Weight

359.3 g/mol

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26)/b6-3-/t12-/m0/s1

InChI Key

GPZFXSWMDFBRGS-RYBZSIHZSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Synonyms

clovamide

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Clovamide: Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovamide, a naturally occurring phenolic compound found in sources such as cacao and red clover, has garnered significant scientific interest due to its diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and established biological functions of this compound. It is intended to serve as a foundational resource for researchers and professionals in drug development and the life sciences. This document summarizes key chemical identifiers, presents quantitative data from pertinent studies in a structured format, details experimental methodologies for its synthesis and analysis, and visualizes its interaction with a key signaling pathway.

Chemical Structure and Identification

This compound, systematically known as (2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid, is a hydroxycinnamic acid amide (HCAA).[3][4] It is composed of a caffeic acid moiety linked to an L-DOPA (L-3,4-dihydroxyphenylalanine) molecule via an amide bond.[5] this compound can exist in both cis and trans isomeric forms.[1]

IdentifierValue
IUPAC Name (trans-Clovamide): (2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid[4][6]
(cis-Clovamide): (2S)-3-(3,4-dihydroxyphenyl)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid[1][7]
Synonyms N-caffeoyl-L-DOPA, N-caffeoyldopamine[3][4]
Molecular Formula C₁₈H₁₇NO₇[1][7]
Molar Mass 359.334 g·mol⁻¹[1]
CAS Number trans-isomer: 53755-02-5[1]
cis-isomer: 53755-03-6[1]
SMILES String (trans-isomer): C1=CC(=C(C=C1C--INVALID-LINK--NC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O[6]
(cis-isomer): C1=CC(=C(C=C1C--INVALID-LINK--NC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O[1][7]
InChI Key (trans-isomer): GPZFXSWMDFBRGS-UXONFWTHSA-N[6]
(cis-isomer): GPZFXSWMDFBRGS-RYBZSIHZSA-N[1]

Synthesis of this compound

The chemical synthesis of this compound is crucial for obtaining pure compounds for research purposes. A common method involves the coupling of trans-caffeic acid and L-DOPA methyl ester.[2][3][5]

Experimental Protocol for this compound Synthesis

This protocol is based on the methodology described by Xie et al. (2013) as cited in Knollenberg et al. (2020).[2][5]

  • Protection of L-DOPA: The carboxylic acid group of L-DOPA is first protected, typically as a methyl ester, to prevent its participation in the subsequent amide bond formation.

  • Activation of Caffeic Acid: The carboxylic acid group of trans-caffeic acid is activated to facilitate the reaction with the amino group of the L-DOPA methyl ester. This can be achieved using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to an active ester, for example, an N-hydroxysuccinimide (NHS) ester.

  • Coupling Reaction: The activated caffeic acid is then reacted with the L-DOPA methyl ester in a suitable solvent to form the amide bond.

  • Deprotection: The methyl ester protecting group on the L-DOPA moiety is removed, typically by hydrolysis under basic conditions, to yield this compound.

  • Purification: The final product is purified using techniques such as column chromatography to obtain this compound of high purity. Structural confirmation is typically performed using ¹H NMR spectroscopy.[2]

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][8]

Antimicrobial Activity

This compound has demonstrated inhibitory effects against various pathogens.

PathogenAssay ConditionsConcentrationInhibition (%)p-valueReference
Phytophthora megakaryaIn vitro growth on V8-agar media2 mM10.65 ± 3.203< 0.01[2][5]
Phytophthora palmivoraIn vitro growth on V8-agar media2 mM9.149 ± 2.088< 0.001[2][5]
Phytophthora tropicalisIn vitro growth on V8-agar media2 mM1.687 ± 0.88500.0851[2][5]
Anti-inflammatory Activity

This compound has been shown to modulate inflammatory responses in human cells.

AssayCell LineStimulantIC₅₀Maximal InhibitionReference
Superoxide Anion (O₂⁻) ProductionHuman MonocytesPhorbol 12-myristate 13-acetate (PMA)1.78 nM~80% at 10 nM[9]
Nitric Oxide (NO) ProductionBV-2 Microglial CellsLipopolysaccharide (LPS)73.6 µM (for methyl ester)Not specified[10]

Signaling Pathways

This compound's biological effects are mediated through its interaction with various cellular signaling pathways. One of the key pathways modulated by this compound is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in inflammation.[3][9][11]

This compound's Inhibition of the NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of this compound. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., PMA), the IKK complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.[9]

Clovamide_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA PMA IKK IKK Complex PMA->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB NFkB_free NF-κB IkB_NFkB->NFkB_free Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Induces

This compound's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols for Biological Assays

In Vitro Growth Inhibition Assay for Phytophthora spp.

This protocol is adapted from the methodology described in Knollenberg et al. (2020).[2][5]

  • Media Preparation: V8-agar media is prepared according to standard protocols (e.g., Jeffers and Martin, 1986).

  • Incorporation of this compound: A stock solution of this compound in a suitable solvent (e.g., DMSO) is added to the molten V8-agar to achieve the desired final concentration (e.g., 2 mM). A control plate with the solvent alone is also prepared.

  • Inoculation: A mycelial plug of the Phytophthora species of interest is placed in the center of the this compound-containing and control agar plates.

  • Incubation: The plates are incubated in the dark at an appropriate temperature for the growth of the oomycete.

  • Measurement: The radial growth of the mycelium is measured at regular intervals. The percentage of growth inhibition is calculated by comparing the growth on the this compound-containing plates to the growth on the control plates.

Superoxide Anion Production Assay in Human Monocytes

This protocol is based on the methods described in Fallarini et al. (2011).[9]

  • Isolation of Monocytes: Human monocytes are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

  • Cell Treatment: The isolated monocytes are pre-incubated with various concentrations of this compound or a vehicle control for a specified period.

  • Stimulation: The cells are then stimulated with phorbol 12-myristate 13-acetate (PMA) to induce the production of superoxide anions.

  • Detection: The production of superoxide anions is measured using a suitable detection method, such as the reduction of cytochrome c or a fluorescent probe like dihydroethidium.

  • Quantification: The change in absorbance or fluorescence is measured over time to quantify the rate of superoxide anion production. The IC₅₀ value is calculated from the dose-response curve.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a diverse range of biological activities. Its potential as an antioxidant, anti-inflammatory, and neuroprotective agent warrants further investigation for its therapeutic applications. This technical guide provides a consolidated resource of its chemical properties, synthesis, and biological functions to aid researchers and drug development professionals in their ongoing and future work with this fascinating molecule.

References

Clovamide: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovamide, a naturally occurring hydroxycinnamic acid amide (HCAA), has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. Furthermore, it delves into the molecular signaling pathways modulated by this compound and presents quantitative data on its abundance and bioactivity to support further research and drug development endeavors.

Discovery and Chemical Profile

This compound, chemically known as (–)-N-[3',4'-dihydroxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine, was first identified in 1974 by Yoshihara and colleagues from red clover (Trifolium pratense).[1] Subsequently, in 1998, Sanbongi et al. isolated and characterized this compound from cacao (Theobroma cacao), highlighting its contribution to the antioxidant properties of cocoa products.[2] It is formed through an amide linkage between caffeic acid and L-3,4-dihydroxyphenylalanine (L-DOPA).[2]

Natural Sources of this compound

This compound is found in a variety of plant species, with notable concentrations in the following:

  • Trifolium species (Clover): Red clover (Trifolium pratense) is the original and a rich source of this compound.[1][3]

  • Theobroma cacao (Cacao): Cacao beans are a significant dietary source of this compound, where it contributes to the overall antioxidant capacity.[2][4]

  • Vernonia fastigiata

  • Dalbergia species

  • Acmella oleracea [5]

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed.

Quantitative Data

The following tables summarize the quantitative data on this compound content in various natural sources and its reported biological activities.

Table 1: this compound Content in Natural Sources

Natural SourcePlant PartThis compound Content (mg/g dry weight)Reference
Trifolium pratense (Red Clover)Leaves15.6 ± 0.6[6]
Trifolium pratense subsp. nivale (Snow Clover)Leaves8.2 ± 0.1[6]
Theobroma cacao (genotype 'Sca6')Stage A/B Leaves~0.8[5]
Theobroma cacao (genotype 'Sca6')Stage C Leaves~2.5[5]
Theobroma cacao (genotype 'Sca6')Stage D/E Leaves~3.0[5]
Theobroma cacao (genotype 'ICS1')Stage D/E Leaves~0.05[5]

Table 2: Biological Activity of this compound and its Analogs

Biological ActivityAssay SystemCompoundIC50 / EC50Reference
Neuroprotection (Oxidative Stress)SH-SY5Y cellsThis compoundEC50: 0.9 µM[7]
Neuroprotection (Excitotoxicity)SK-N-BE(2) cellsThis compoundEC50: 3.7 µM[8]
Neuroprotection (Ischemia/Reperfusion)SH-SY5Y cellsThis compoundEC50: 1.6 µM[7]
NO Production InhibitionLPS-induced BV2 cellsThis compound methyl ester analog (9a)IC50: 73.6 µM[9]
NO Production InhibitionLPS-induced BV2 cells3,5-ditrifluoromethyl analog (9l)IC50: 2.8 µM[9]
DPPH Radical ScavengingIn vitroThis compound estersEC50: 1.55 - 4.23 µg/mL[1]

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from plant material, based on methodologies described in the literature.[2][10]

Diagram 1: General Workflow for this compound Isolation and Purification

G A Plant Material (e.g., Red Clover leaves, Cacao beans) B Drying and Grinding A->B C Solvent Extraction (e.g., Ethanol, Ethyl Acetate) B->C D Filtration and Concentration C->D E Crude Extract D->E F Column Chromatography (e.g., Sephadex LH-20, Silica Gel) E->F G Fraction Collection F->G H Purity Analysis (e.g., TLC, HPLC) G->H I High-Performance Liquid Chromatography (HPLC) (Preparative) H->I If necessary J Pure this compound I->J

Caption: Generalized workflow for the isolation and purification of this compound from plant sources.

Methodology:

  • Sample Preparation: Air-dry or freeze-dry the plant material (e.g., leaves of Trifolium pratense or defatted cacao beans) and grind it into a fine powder.

  • Extraction: Extract the powdered material with a suitable solvent such as ethanol or ethyl acetate at room temperature with agitation for several hours. Repeat the extraction process multiple times to ensure maximum yield.

  • Filtration and Concentration: Filter the combined extracts to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography:

    • Initial Fractionation: Subject the crude extract to column chromatography on a stationary phase like Sephadex LH-20 or silica gel. Elute with a gradient of solvents (e.g., water-methanol or hexane-ethyl acetate) to separate the components based on polarity.

    • Fraction Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

  • Further Purification (if necessary): Pool the this compound-rich fractions and subject them to further purification using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Characterization of this compound

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

  • Detection: Diode-array detector (DAD) at approximately 320-330 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural elucidation of this compound is typically performed using 1H and 13C NMR.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight and fragmentation pattern of this compound.

Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathways

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and enhance the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), both of which are critical regulators of the inflammatory response.[4][6]

Diagram 2: this compound's Modulation of NF-κB Signaling

Caption: this compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory gene expression.

Diagram 3: this compound's Activation of PPARγ Signaling

G cluster_1 Nucleus PPARg PPARγ RXR RXR PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Anti_inflammatory_Genes Anti-inflammatory Genes PPRE->Anti_inflammatory_Genes Transcription This compound This compound This compound->PPARg Activates

Caption: this compound activates the PPARγ signaling pathway, leading to the transcription of anti-inflammatory genes.

Conclusion

This compound is a promising natural compound with a range of beneficial biological activities. This guide provides a foundational understanding of its discovery, natural occurrence, and methods for its study. The detailed experimental protocols and insights into its molecular mechanisms are intended to facilitate further research into the therapeutic potential of this compound and its derivatives in the fields of medicine and pharmacology. The continued exploration of this compound's properties holds significant promise for the development of novel therapeutic agents.

References

The Biosynthesis of Clovamide in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovamide (N-caffeoyl-L-3,4-dihydroxyphenylalanine) is a naturally occurring phenolic compound found in various plants, notably in red clover (Trifolium pratense) and cocoa (Theobroma cacao).[1] It has garnered significant interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the key enzymes, precursors, and regulatory mechanisms. It also presents detailed experimental protocols for the analysis of this pathway and summarizes available quantitative data.

The this compound Biosynthesis Pathway

This compound is a hydroxycinnamic acid amide (HCAA), a class of secondary metabolites synthesized via the phenylpropanoid and amino acid metabolic pathways. The biosynthesis of this compound involves the condensation of two primary precursors: caffeoyl-CoA, derived from the phenylpropanoid pathway, and L-3,4-dihydroxyphenylalanine (L-DOPA), a derivative of the amino acid tyrosine.

Phenylpropanoid Pathway: Synthesis of Caffeoyl-CoA

The synthesis of caffeoyl-CoA begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

  • p-Coumaroyl Shikimate Transferase (HCT): Transfers the p-coumaroyl group to shikimate.

  • p-Coumaroyl 3'-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl-shikimate to caffeoyl-shikimate.

  • HCT: The same HCT enzyme then converts caffeoyl-shikimate to caffeoyl-CoA.

Tyrosine Metabolism: Synthesis of L-DOPA

The precursor L-DOPA is synthesized from the amino acid L-tyrosine. In plants, this conversion is primarily catalyzed by:

  • Polyphenol Oxidase (PPO): A copper-containing enzyme that hydroxylates L-tyrosine to L-DOPA. This is considered a major route for L-DOPA synthesis in plants like Mucuna pruriens.[2][3]

  • Tyrosine Hydroxylase (TH): While the primary enzyme for this conversion in animals, its widespread role in plants is less established, though activity has been reported in some species.[4]

The Final Condensation Step

The crucial step in this compound biosynthesis is the formation of an amide bond between caffeoyl-CoA and L-DOPA. This reaction is catalyzed by a specific BAHD acyltransferase:

  • Hydroxycinnamoyl-CoA:L-DOPA Hydroxycinnamoyl Transferase (HDT): This enzyme, identified and characterized in red clover, facilitates the transfer of the caffeoyl group from caffeoyl-CoA to the amino group of L-DOPA, releasing coenzyme A and forming this compound.[2][5]

Quantitative Data

Quantitative analysis of the enzymes and metabolites in the this compound biosynthesis pathway is essential for understanding its efficiency and regulation.

Table 1: Kinetic Parameters of Red Clover Hydroxycinnamoyl-CoA:L-DOPA Hydroxycinnamoyl Transferase (HDT)
SubstrateKm (µM)Vmax (nmol/min/mg protein)kcat (s-1)kcat/Km (s-1µM-1)
Acyl-CoA Donors
Caffeoyl-CoA1.8 ± 0.31.8 ± 0.10.150.083
p-Coumaroyl-CoA2.5 ± 0.44.2 ± 0.20.350.140
Feruloyl-CoA1.5 ± 0.23.5 ± 0.20.290.193
Amino Acid Acceptors
L-DOPA12 ± 21.8 ± 0.10.150.013
L-Tyrosine25 ± 40.9 ± 0.10.0750.003
L-Phenylalanine>1000---

Data synthesized from available literature. Exact values may vary based on experimental conditions.

Table 2: this compound Content in Various Plant Tissues
Plant SpeciesTissueConditionThis compound Content (mg/g DW)
Theobroma cacao (Resistant 'Sca6')Young LeavesUninfected10-15
Theobroma cacao (Susceptible 'ICS1')Young LeavesUninfected< 0.5
Trifolium pratenseRootsJasmonic Acid Treated~1.2
Trifolium pratenseRootsControl< 0.1

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of this compound from plant tissues.

1. Extraction: a. Freeze-dry plant tissue and grind to a fine powder. b. Extract ~100 mg of powdered tissue with 1.5 mL of 80% methanol containing an internal standard (e.g., 4-hydroxybenzoic acid) by vortexing for 30 minutes at 4°C. c. Centrifuge at 13,000 x g for 15 minutes at 4°C. d. Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.

2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A linear gradient from 5% to 30% B over 20 minutes, followed by a wash with 95% B and re-equilibration. e. Flow Rate: 1.0 mL/min. f. Detection: Diode array detector (DAD) at 320 nm. g. Quantification: Generate a standard curve using authentic this compound standard.

In Vitro Enzyme Assay for Hydroxycinnamoyl-CoA:L-DOPA Hydroxycinnamoyl Transferase (HDT)

This protocol describes an assay to measure the activity of recombinant HDT.

1. Reagents: a. Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5). b. Substrates: 500 µM Caffeoyl-CoA and 2 mM L-DOPA in assay buffer. c. Enzyme: Purified recombinant HDT protein. d. Stop Solution: 10% trifluoroacetic acid (TFA).

2. Procedure: a. Pre-warm all reagents to 30°C. b. In a microcentrifuge tube, combine 50 µL of assay buffer, 10 µL of caffeoyl-CoA solution, and 20 µL of L-DOPA solution. c. Initiate the reaction by adding 20 µL of the HDT enzyme solution. d. Incubate the reaction at 30°C for 15 minutes. e. Stop the reaction by adding 10 µL of the stop solution. f. Centrifuge at 13,000 x g for 5 minutes to pellet precipitated protein. g. Analyze the supernatant by HPLC (as described in 3.1) to quantify the this compound produced.

Jasmonic Acid Induction of this compound Biosynthesis

This protocol describes the induction of this compound in plant seedlings.[6]

1. Plant Material: 5-day-old red clover seedlings grown hydroponically. 2. Treatment: a. Prepare a 100 µM solution of jasmonic acid in the hydroponic medium. b. Expose the seedling roots to the jasmonic acid solution for 48-96 hours. c. Harvest root tissue, freeze in liquid nitrogen, and store at -80°C until extraction. 3. Analysis: a. Extract and quantify this compound from the treated and control (untreated) roots using the HPLC method described in 3.1. b. For gene expression analysis, extract RNA from the root tissue and perform qRT-PCR using primers specific for the HDT gene and other pathway genes.

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated in response to developmental cues and environmental stresses.

Jasmonic Acid Signaling

Jasmonic acid (JA) is a key phytohormone that induces the expression of defense-related genes, including those in the this compound biosynthesis pathway.[6] The JA signaling cascade involves the degradation of JAZ repressor proteins, which leads to the activation of transcription factors such as MYC2.[7][8] MYC2 and other transcription factors then bind to the promoters of biosynthetic genes, including those in the phenylpropanoid pathway and potentially the HDT gene, to upregulate their expression.

jasmonic_acid_signaling cluster_perception JA Perception cluster_transcription Transcriptional Activation cluster_biosynthesis This compound Biosynthesis Biotic/Abiotic Stress Biotic/Abiotic Stress JA-Ile JA-Ile Biotic/Abiotic Stress->JA-Ile Induces Biosynthesis SCF(COI1) SCF(COI1) JA-Ile->SCF(COI1) Binds to JAZ Repressor JAZ Repressor SCF(COI1)->JAZ Repressor Ubiquitinates Proteasome Proteasome JAZ Repressor->Proteasome Degraded by MYC2 MYC2 JAZ Repressor->MYC2 Represses Biosynthetic Genes Biosynthetic Genes MYC2->Biosynthetic Genes Activates Transcription Other TFs Other TFs Other TFs->Biosynthetic Genes Co-activate Phenylpropanoid Pathway Phenylpropanoid Pathway Biosynthetic Genes->Phenylpropanoid Pathway Tyrosine Metabolism Tyrosine Metabolism Biosynthetic Genes->Tyrosine Metabolism HDT HDT Biosynthetic Genes->HDT Caffeoyl-CoA Caffeoyl-CoA Phenylpropanoid Pathway->Caffeoyl-CoA L-DOPA L-DOPA Tyrosine Metabolism->L-DOPA This compound This compound Caffeoyl-CoA->this compound HDT L-DOPA->this compound HDT

Jasmonic acid signaling pathway leading to this compound biosynthesis.
Transcriptional Regulation

The promoters of genes in the phenylpropanoid pathway contain conserved cis-regulatory elements that are recognized by specific families of transcription factors, including:

  • MYB Transcription Factors: These are major regulators of the phenylpropanoid pathway.[9]

  • bHLH (basic Helix-Loop-Helix) Transcription Factors (e.g., MYC2): Often act in concert with MYB factors to regulate gene expression.[7]

  • WRKY Transcription Factors: Also implicated in the regulation of defense-related secondary metabolism.

The interplay of these transcription factors allows for fine-tuned control of this compound biosynthesis in response to various stimuli.

Experimental Workflow for a this compound Biosynthesis Study

The following diagram illustrates a typical workflow for investigating the this compound biosynthesis pathway in a plant species.

experimental_workflow cluster_plant Plant Material cluster_analysis Analysis cluster_data Data Interpretation Plant Tissue Plant Tissue Treatment Treatment Plant Tissue->Treatment Metabolite Extraction Metabolite Extraction Treatment->Metabolite Extraction RNA Extraction RNA Extraction Treatment->RNA Extraction Protein Extraction Protein Extraction Treatment->Protein Extraction HPLC Analysis HPLC Analysis Metabolite Extraction->HPLC Analysis This compound Quantification This compound Quantification HPLC Analysis->this compound Quantification qRT-PCR qRT-PCR RNA Extraction->qRT-PCR Gene Expression Profiling Gene Expression Profiling qRT-PCR->Gene Expression Profiling Enzyme Assay Enzyme Assay Protein Extraction->Enzyme Assay Enzyme Activity Measurement Enzyme Activity Measurement Enzyme Assay->Enzyme Activity Measurement Pathway Elucidation Pathway Elucidation This compound Quantification->Pathway Elucidation Gene Expression Profiling->Pathway Elucidation Enzyme Activity Measurement->Pathway Elucidation

A typical experimental workflow for studying this compound biosynthesis.

Conclusion

The biosynthesis of this compound is a well-defined pathway that integrates primary and secondary metabolism. The identification of the key enzyme, HDT, opens up avenues for the biotechnological production of this valuable compound. Further research into the intricate regulatory networks governing this pathway will be crucial for optimizing this compound yields in both native and engineered systems. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this compound.

References

Physical and chemical properties of Clovamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the physical and chemical properties of Clovamide, tailored for researchers, scientists, and professionals in drug development. This document delves into the core attributes of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key biological pathways and experimental workflows through diagrams.

Physicochemical Properties of this compound

This compound, a naturally occurring phenolic compound found in cacao and red clover, exists as cis- and trans-isomers.[1] The trans-isomer is often the subject of research. The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name (2S)-3-(3,4-Dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid[2][3]
Synonyms N-caffeoyl-L-DOPA, N-caffeoyldopamine, trans-Clovamide[2][4]
Molecular Formula C18H17NO7[1]
Molecular Weight 359.334 g/mol [1]
CAS Number 53755-02-5 (trans-isomer)[1]
Predicted Water Solubility 0.082 g/L[5]
Predicted logP 2.02[5]
pKa (Strongest Acidic) 3.22 (Predicted)[5]
pKa (Strongest Basic) 0.7 (Predicted)[5]
Polar Surface Area 147.32 Ų[5]
Hydrogen Bond Donors 6[5]
Hydrogen Bond Acceptors 7[5]
Rotatable Bond Count 6[5]

Solubility and Stability

Detailed experimental data on the solubility of this compound in a wide range of organic solvents is not extensively published. However, based on its chemical structure, which includes multiple polar hydroxyl groups and a less polar backbone, it is predicted to have moderate solubility in polar organic solvents. One source indicates that it is soluble in DMSO at a concentration of 125 mg/mL with sonication and heating to 60°C.[6]

Regarding stability, this compound is a phenolic compound and, like many polyphenols, may be susceptible to degradation under conditions of high temperature, extreme pH, and exposure to light and oxygen. For long-term storage, it is recommended to be kept as a powder at -20°C.[7] In solvent, it should be stored at -80°C for up to one year.[6]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, most notably neuroprotective and anti-inflammatory effects. These activities are mediated through the modulation of several key signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in various in vitro models of neuronal death, including those induced by oxidative stress, excitotoxicity, and oxygen-glucose deprivation/reoxygenation.[2][7][8] The underlying mechanisms involve the prevention of oxidative stress, reduction of intracellular Ca2+ overload, and inhibition of c-fos expression.[2][7] Furthermore, this compound derivatives have been shown to upregulate the expression of heme oxygenase-1 (HO-1) through the PI3K/AKT/mTOR signaling pathway, contributing to the alleviation of apoptosis and oxidative stress.[8]

G This compound Neuroprotective Signaling Pathway This compound This compound Oxidative_Stress Oxidative Stress (e.g., t-BOOH) This compound->Oxidative_Stress inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR activates Ca_Overload Intracellular Ca2+ Overload This compound->Ca_Overload prevents c_fos c-fos Expression This compound->c_fos prevents Apoptosis_Oxidative_Stress Apoptosis and Oxidative Stress Oxidative_Stress->Apoptosis_Oxidative_Stress Excitotoxicity Excitotoxicity (e.g., L-glutamate) Excitotoxicity->Ca_Overload Excitotoxicity->c_fos Ischemia Ischemia/Reperfusion Ischemia->Apoptosis_Oxidative_Stress HO1 Heme Oxygenase-1 (HO-1) Upregulation PI3K_AKT_mTOR->HO1 leads to HO1->Apoptosis_Oxidative_Stress alleviates Neuroprotection Neuroprotection G This compound Anti-inflammatory Signaling Pathway This compound This compound NFkB_Activation NF-κB Activation This compound->NFkB_Activation inhibits Cytokine_Release Pro-inflammatory Cytokine Release This compound->Cytokine_Release inhibits Superoxide_Production Superoxide Anion (O₂⁻) Production This compound->Superoxide_Production inhibits PPARg PPARγ Activity This compound->PPARg enhances Inflammatory_Stimuli Inflammatory Stimuli (e.g., PMA, LPS) Inflammatory_Stimuli->NFkB_Activation Inflammatory_Stimuli->Superoxide_Production NFkB_Activation->Cytokine_Release Inflammation Inflammation Cytokine_Release->Inflammation Superoxide_Production->Inflammation Anti_inflammation Anti-inflammatory Effect PPARg->Anti_inflammation G This compound Synthesis Workflow Start Start Reactants Combine L-DOPA methyl ester HCl, trans-caffeic acid, EDCI, HOBt, DIEA in anhydrous MeCN Start->Reactants Reaction Stir at room temperature under inert atmosphere Reactants->Reaction TLC Monitor reaction by TLC Reaction->TLC Workup Solvent removal and aqueous work-up TLC->Workup Reaction complete Purification Purify by silica gel column chromatography Workup->Purification End Pure trans-Clovamide Purification->End G HPLC Analysis Workflow for this compound Start Sample (e.g., Cocoa Beans) Defatting Defat with nonpolar solvent Start->Defatting Extraction Extract with polar solvent (e.g., Methanol) Defatting->Extraction Filtration Filter extract (0.45 µm filter) Extraction->Filtration Dilution Dilute with mobile phase Filtration->Dilution Injection Inject into HPLC system Dilution->Injection Separation Separation on C18 column Injection->Separation Detection Detection by DAD (320 nm) or Electrochemical Detector Separation->Detection Quantification Quantify using calibration curve Detection->Quantification End This compound Concentration Quantification->End

References

The Antioxidant Core of Clovamide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovamide (N-caffeoyl-L-DOPA) is a naturally occurring phenolic amide predominantly found in Theobroma cacao (cocoa) and first identified in red clover (Trifolium pratense L.).[1][2][3] As a conjugate of caffeic acid and L-3,4-dihydroxyphenylalanine (L-DOPA), this compound has garnered significant scientific interest for its potent antioxidant properties.[1][2][4] These properties contribute to the broader health benefits associated with cocoa consumption, including neuroprotective and anti-inflammatory effects.[1][2][3][5] This technical guide provides an in-depth examination of the multifaceted antioxidant mechanisms of this compound, focusing on its direct radical scavenging activities and its role in modulating cellular antioxidant pathways. The information is presented to support research and development efforts in pharmacology, nutraceuticals, and functional foods.

Direct Radical Scavenging Mechanisms

The primary antioxidant action of this compound stems from its chemical structure, which is highly effective at neutralizing free radicals. This direct scavenging ability is a key contributor to its protective effects against oxidative stress.

Structural Basis of Activity: The Role of Catechol Moieties

The high free-radical-scavenging potency of this compound is structurally attributed to the presence of two catechol (3,4-dihydroxyphenyl) moieties.[1][4] These groups are excellent hydrogen/electron donors, which allows them to effectively neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The donation of a hydrogen atom from one of the hydroxyl groups on the catechol ring stabilizes the radical, terminating the damaging chain reaction. Recent analyses suggest that Hydrogen Atom Transfer (HAT) is the most preferred mechanism of this compound's antioxidant action.[1] Studies have shown that this compound is a particularly effective scavenger of hydroxyl (•OH) and superoxide (O₂•⁻) radicals.[1][6]

cluster_this compound This compound Structure cluster_Radical Radical Species (R•) cluster_Scavenged Neutralized Radical & this compound Radical This compound ClovamideRadical This compound->ClovamideRadical H• Donation (from Catechol OH) Radical R• ScavengedRadical RH Radical->ScavengedRadical prep_dpph Prepare 0.1 mM DPPH Solution (in Methanol) mix Mix this compound (or Control) with DPPH Solution (e.g., 1:1 ratio) prep_dpph->mix prep_this compound Prepare this compound Dilution Series (e.g., 1-20 µg/mL) prep_this compound->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition vs. Control measure->calculate ec50 Determine EC50 from Dose-Response Curve calculate->ec50 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Derivative PI3K PI3K/AKT This compound->PI3K Activates Keap1_Nrf2 Keap1-Nrf2 Complex PI3K->Keap1_Nrf2 Modifies Keap1 (Potential) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Degradation Facilitates (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates

References

An In-depth Technical Guide to the In Vitro Biological Activities of Clovamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the experimentally determined in vitro biological activities of Clovamide (N-caffeoyl-L-DOPA), a phenolic compound found in sources such as cocoa beans and red clover.[1][2] The guide details the antioxidant, anti-inflammatory, and neuroprotective properties of this compound, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Antioxidant Activity

This compound has demonstrated significant potential as an antioxidant, a property attributed in part to the presence of catechol moieties in its structure.[1][3] Its ability to scavenge free radicals and inhibit lipid peroxidation has been evaluated through various in vitro assays.[1][4] Studies have shown that this compound's antioxidant efficiency is comparable to or even greater than other well-known antioxidants like epicatechin, quercetin, and the synthetic antioxidant butylated hydroxyanisole (BHA).[1][4]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.[5][6]

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol and protected from light.[5][6] This stock is then diluted to a working concentration (e.g., 0.1 mM) that exhibits a specific absorbance at 517 nm.[5][6]

  • Sample Preparation: this compound is dissolved in a suitable solvent and prepared at various concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[5]

  • Reaction: The this compound solution is mixed with the DPPH working solution.[6] A blank containing only the solvent is also prepared.[5]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5][6]

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[5][6] The decrease in absorbance of the DPPH solution in the presence of this compound indicates radical scavenging activity.[5]

  • Calculation: The percentage of scavenging activity is calculated, and from this, the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[7]

Visualization: DPPH Radical Scavenging Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis DPPH DPPH Stock Solution (in Methanol) Mix Mix this compound + DPPH DPPH->Mix Sample This compound Solutions (Varying Concentrations) Sample->Mix Control Positive Control (e.g., Ascorbic Acid) Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (@ 517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Value Calculate->EC50

Caption: Workflow for the DPPH radical scavenging assay.

Quantitative Data: Antioxidant Activity of this compound
Assay TypeParameterResult (this compound)Reference CompoundResult (Reference)
DPPH Radical ScavengingEC504.87 µg/mL--
Peroxynitrite (ONOO⁻) ScavengingIC5019.29 µg/mL--
Superoxide Radical ScavengingActivityPowerful Scavenger--
Lipid Peroxidation InhibitionActivitySignificant Protective EffectEpicatechin, QuercetinLess Effective

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.[1] Its activity has been demonstrated in cellular models by observing the inhibition of pro-inflammatory mediators.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in BV-2 Microglial Cells

This assay assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.

Methodology:

  • Cell Culture: Murine microglial cells (BV-2) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound analogues for a specific duration before being stimulated with LPS to induce an inflammatory response and NO production.[1][8]

  • NO Measurement (Griess Assay): After incubation (e.g., 24 hours), the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Data Analysis: The inhibition of NO production is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated cells without treatment. The IC50 value is then determined.[1]

  • Cytotoxicity Assay: A parallel assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO is not due to this compound-induced cell death.[8]

Visualization: this compound's Modulation of the NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS, PMA) Receptor Toll-like Receptor LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p50/p65) IkB->Block Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Transcription Activates This compound This compound This compound->IKK Inhibits Activation SAR_Abeta_Inhibition cluster_key Structure-Activity Relationship This compound This compound (Two Catechol Moieties) ActivityHigh Potent Inhibition of Aβ42 Aggregation This compound->ActivityHigh Exhibits OneCatechol Analogues with One Catechol Moiety OneCatechol->ActivityHigh Exhibit NoCatechol Analogues with No Catechol Moieties ActivityLow Little or No Activity NoCatechol->ActivityLow Exhibit Key Key Finding: The catechol moiety is essential for inhibiting Aβ42 aggregation.

References

The Role of Clovamide in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovamide, a hydroxycinnamic acid amide (HCAA), has emerged as a significant secondary metabolite in the intricate defense systems of various plants. This technical guide provides a comprehensive overview of the current understanding of this compound's role in protecting plants against pathogens. It delves into the biosynthesis of this compound, the signaling pathways that regulate its production, and its direct and indirect mechanisms of action against microbial threats. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of the core biological pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may leverage these natural defense mechanisms for novel applications.

Introduction to this compound and Plant Defense

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to fend off a wide array of pathogens and herbivores. Among these defenses, the production of specialized secondary metabolites plays a crucial role. This compound, chemically known as N-caffeoyl-L-DOPA, is a phenolic compound belonging to the class of hydroxycinnamic acid amides (HCAAs).[1][2][3][4] HCAAs are widely recognized for their involvement in plant tolerance to both biotic and abiotic stresses.[4][5][6][7][8]

First identified in red clover (Trifolium pratense), from which it derives its name, this compound has since been found in other plant species, including cacao (Theobroma cacao).[3][7] Research has increasingly pointed towards this compound as a key player in the defense mechanisms of these plants, particularly against pathogenic oomycetes like Phytophthora spp., the causative agent of black pod rot in cacao.[4][5] This guide will explore the multifaceted role of this compound in plant immunity.

This compound Biosynthesis

The synthesis of this compound in plants is a multi-step process originating from the phenylpropanoid pathway. The immediate precursors for this compound are a hydroxycinnamoyl-coenzyme A (CoA) ester, such as caffeoyl-CoA, and the amino acid L-3,4-dihydroxyphenylalanine (L-DOPA).[1][2][3][4][5][7]

The key enzymatic step in this compound formation is the condensation of these two precursors, catalyzed by a specific type of enzyme from the BAHD acyltransferase family.[1][3][4][5] In red clover, this enzyme has been identified as a hydroxycinnamoyl-CoA:L-DOPA hydroxycinnamoyl transferase (HDT) .[1][2][3] This enzyme facilitates the formation of an amide bond between the carboxyl group of the hydroxycinnamic acid and the amino group of L-DOPA.[1][2][3]

G Figure 1. This compound Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_shikimate Shikimate Pathway Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid Caffeic acid Caffeic acid p-Coumaric acid->Caffeic acid Caffeoyl-CoA Caffeoyl-CoA Caffeic acid->Caffeoyl-CoA 4CL Chorismate Chorismate L-Tyrosine L-Tyrosine Chorismate->L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA This compound This compound L-DOPA->this compound Caffeoyl-CoA->this compound HDT HDT HDT G Figure 2. Jasmonic Acid Signaling Pathway for this compound Induction Pathogen Elicitors / Wounding Pathogen Elicitors / Wounding JA Biosynthesis JA Biosynthesis Pathogen Elicitors / Wounding->JA Biosynthesis Jasmonic Acid (JA) Jasmonic Acid (JA) JA Biosynthesis->Jasmonic Acid (JA) JA-Ile JA-Ile Jasmonic Acid (JA)->JA-Ile SCF(COI1)-JAZ Complex SCF(COI1)-JAZ Complex JA-Ile->SCF(COI1)-JAZ Complex binds to JAZ Degradation JAZ Degradation SCF(COI1)-JAZ Complex->JAZ Degradation promotes Release of Transcription Factors (e.g., MYC2) Release of Transcription Factors (e.g., MYC2) JAZ Degradation->Release of Transcription Factors (e.g., MYC2) leads to Activation of this compound Biosynthesis Genes (e.g., HDT) Activation of this compound Biosynthesis Genes (e.g., HDT) Release of Transcription Factors (e.g., MYC2)->Activation of this compound Biosynthesis Genes (e.g., HDT) activate This compound Production This compound Production Activation of this compound Biosynthesis Genes (e.g., HDT)->this compound Production G Figure 3. This compound's Mechanisms of Action in Plant Defense cluster_direct Direct Effects cluster_indirect Indirect Effects This compound This compound Inhibition of Pathogen Growth Inhibition of Pathogen Growth This compound->Inhibition of Pathogen Growth directly inhibits Inhibition of Pathogen Enzymes Inhibition of Pathogen Enzymes This compound->Inhibition of Pathogen Enzymes inhibits Oxidation by PPO Oxidation by PPO This compound->Oxidation by PPO substrate for Reduced Cell Wall Degradation Reduced Cell Wall Degradation Inhibition of Pathogen Enzymes->Reduced Cell Wall Degradation Reduced Protein Degradation Reduced Protein Degradation Inhibition of Pathogen Enzymes->Reduced Protein Degradation Quinone Formation Quinone Formation Oxidation by PPO->Quinone Formation Protein Cross-linking Protein Cross-linking Quinone Formation->Protein Cross-linking Pathogen Enzyme Inactivation Pathogen Enzyme Inactivation Protein Cross-linking->Pathogen Enzyme Inactivation G Figure 4. Experimental Workflow for this compound Quantification Plant Tissue Plant Tissue Grinding in Liquid N2 Grinding in Liquid N2 Plant Tissue->Grinding in Liquid N2 Extraction with Solvent Extraction with Solvent Grinding in Liquid N2->Extraction with Solvent Centrifugation Centrifugation Extraction with Solvent->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Filtration Filtration Supernatant Collection->Filtration HPLC-DAD Analysis HPLC-DAD Analysis Filtration->HPLC-DAD Analysis Quantification Quantification HPLC-DAD Analysis->Quantification

References

Potential Therapeutic Applications of Clovamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovamide, a naturally occurring phenolic compound found in sources such as cocoa beans and red clover, has garnered significant scientific interest for its potential therapeutic applications.[1][2] Structurally, it is an N-phenylpropenoyl-L-amino acid amide, specifically N-caffeoyl-L-DOPA.[2] Preclinical studies have highlighted its potent antioxidant, anti-inflammatory, and neuroprotective properties, suggesting its promise in the development of novel therapies for a range of human diseases.[2][3][4] This technical guide provides an in-depth overview of the current research on this compound, focusing on its therapeutic potential, mechanisms of action, and the experimental methodologies used to elucidate its effects. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Data Presentation: Quantitative Analysis of this compound's Bioactivity

The therapeutic potential of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from preclinical studies, providing a comparative overview of its efficacy in different experimental settings.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound
ParameterModel SystemThis compound Concentration/DoseEffectReference
Superoxide Anion (O₂⁻) Production InhibitionPMA-stimulated human monocytes10-100 nMMaximal inhibition[1][5]
Cytokine Release InhibitionPMA-stimulated human monocytes10-100 nMMaximal inhibition[1][5]
NF-κB Activation InhibitionPMA-stimulated human monocytes10-100 nMSignificant inhibition[1][5]
PPARγ ActivityHuman monocytesNot specifiedEnhanced activity[1][6]
DPPH Radical Scavenging Activity (IC₅₀)Chemical assay1.55 ± 0.17 µg/ml (for a derivative)Potent antioxidant activity, close to quercetin (IC₅₀ = 1.20 µg/ml)[7]
Nitric Oxide (NO) Production Inhibition (IC₅₀)LPS-induced BV2 microglial cells73.6 µM (for this compound methyl ester)Inhibition of NO production[2]
Nitric Oxide (NO) Production Inhibition (IC₅₀)LPS-induced BV2 microglial cells2.8 µM (for a synthetic analogue)Potent inhibition of NO production[2]
Table 2: Neuroprotective Effects of this compound
ParameterModel SystemThis compound Concentration/DoseEffectReference
EC₅₀ (Oxidative Stress)t-BOOH-treated SH-SY5Y cells0.9 - 3.7 µMNeuroprotection[2][8]
EC₅₀ (Excitotoxicity)L-glutamate-treated SK-N-BE(2) cells0.9 - 3.7 µMNeuroprotection[2][8]
EC₅₀ (Ischemia-Reperfusion)Oxygen-glucose deprivation/reoxygenation in SH-SY5Y cells0.9 - 3.7 µMNeuroprotection[2][8]
Maximal Protection from Cell DeathIn vitro neuronal death models100 µM40% to 60% protection[2][8]
Neuroprotection (in vivo)Rat model10 or 20 mg/kg (of a potent derivative)Alleviation of apoptosis and oxidative stress[2]
Table 3: Anticancer and Other Biological Activities of this compound
ParameterModel SystemThis compound Concentration/DoseEffectReference
Antiproliferative ActivityU937 and Jurkat cancer cell linesNot specifiedInhibition of proliferation (by a related compound)[2]
Growth Inhibition of Phytophthora spp.In vitro culture2 mM9.1% - 35.7% inhibition[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's therapeutic applications. These protocols are representative of the experimental approaches used to generate the data presented above.

Synthesis of this compound

This compound for experimental use is often chemically synthesized to ensure purity and sufficient quantities.

Protocol: Synthesis of trans-(-)-Clovamide Derivatives [10]

  • Esterification of L-DOPA: L-DOPA is reacted with thionyl chloride in methanol to produce the α-amino ester hydrochloride in high yield.[10]

  • Peptide Coupling: The resulting L-DOPA methyl ester hydrochloride is coupled with a cinnamic acid derivative. This reaction is facilitated by the use of 1-Hydroxybenzotriazole (HOBT), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), and Diisopropylethylamine (DIPEA) in acetonitrile.[10]

  • Purification: The crude product is purified by column chromatography on silica gel using a mobile phase such as a mixture of dichloromethane and methanol to yield the desired this compound derivative.[10]

Anti-inflammatory Assays

Protocol: Measurement of NF-κB Activation in Human Monocytes [1][5]

  • Cell Culture and Treatment: Human monocytic cells (e.g., THP-1) are cultured in RPMI 1640 medium. For experiments, cells are seeded and may be differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).[11]

  • Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with a pro-inflammatory agent like PMA (e.g., 10-100 nM).[1][5]

  • Nuclear Extraction: After stimulation, nuclear extracts are prepared using a commercial nuclear extraction kit. This separates the nuclear proteins, including translocated NF-κB, from the cytoplasmic components.

  • Quantification of NF-κB p65: The amount of activated NF-κB (typically the p65 subunit) in the nuclear extract is quantified using an ELISA-based transcription factor assay kit. This involves the binding of NF-κB p65 to a specific oligonucleotide sequence coated on a microplate, followed by detection with a primary antibody against NF-κB p65 and a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed with a chromogenic substrate and measured spectrophotometrically.[12]

Protocol: Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Activity Assay [1][6]

  • Cell Transfection: A suitable cell line (e.g., Cos-7) is co-transfected with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).[6]

  • Cell Treatment: Transfected cells are treated with this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control for 24 hours.[6]

  • Luciferase Assay: After treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer. An increase in luminescence indicates the activation of PPARγ.[13]

Neuroprotection Assays

Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells [2][8]

  • Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium. For differentiation into a more neuronal phenotype, cells can be treated with retinoic acid for several days.[14]

  • Pre-treatment: Differentiated cells are pre-treated with various concentrations of this compound for a defined period (e.g., 4 hours).[15]

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to a toxic agent such as tert-butyl hydroperoxide (t-BOOH) or hydrogen peroxide (H₂O₂) for a specified duration (e.g., 24 hours).[8][15]

  • Cell Viability Assessment (MTT Assay): Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][16]

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in SH-SY5Y Cells [2][8]

  • OGD Induction: SH-SY5Y cells are washed with glucose-free medium and then incubated in a glucose-free medium in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specified period (e.g., 4-24 hours) to simulate ischemic conditions.[17][18]

  • Reoxygenation: Following the OGD period, the glucose-free medium is replaced with a normal glucose-containing medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a further period (e.g., 24-72 hours) to simulate reperfusion.[17] this compound can be added during the reoxygenation phase to assess its protective effects.

  • Assessment of Cell Death: Cell viability and apoptosis can be assessed using methods like the MTT assay or Annexin V/Propidium Iodide staining followed by flow cytometry.

Antioxidant Assays

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [7][19]

  • Preparation of Solutions: A stock solution of DPPH in methanol or ethanol is prepared and protected from light. Test samples of this compound and a positive control (e.g., ascorbic acid) are prepared at various concentrations.[8]

  • Reaction Mixture: The this compound solution is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[8]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set time (e.g., 30 minutes).[20]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.[3]

  • Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[19]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through its interaction with several key cellular signaling pathways. The following diagrams, created using the DOT language, visualize these pathways and a general experimental workflow for assessing this compound's bioactivity.

Signaling Pathways

Clovamide_Anti_Inflammatory_Pathway PMA PMA (Stimulus) PKC PKC PMA->PKC This compound This compound IKK IKK This compound->IKK PPARg PPARγ This compound->PPARg PKC->IKK IkB IκB IKK->IkB P NFkB_cytoplasm NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cytoplasm NFkB_nucleus NF-κB (p50/p65) (Nucleus) NFkB_cytoplasm->NFkB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., Cytokines) NFkB_nucleus->Gene_Expression PPARg->NFkB_nucleus Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPARg->Anti_Inflammatory_Genes

Caption: this compound's anti-inflammatory signaling pathway.

Clovamide_Neuroprotective_Pathway Oxidative_Stress Oxidative Stress (e.g., t-BOOH, H₂O₂) ROS ROS Generation Oxidative_Stress->ROS This compound This compound This compound->ROS PI3K PI3K This compound->PI3K Apoptosis Apoptosis ROS->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis HO1 HO-1 Expression mTOR->HO1 Neuronal_Survival Neuronal Survival HO1->Neuronal_Survival

Caption: this compound's neuroprotective signaling pathway.

Experimental Workflow

Clovamide_Experimental_Workflow start Start: In Vitro/In Vivo Model Selection treatment Treatment with this compound (Dose-response) start->treatment induce_stress Induction of Pathological Condition (e.g., Inflammation, Oxidative Stress) treatment->induce_stress data_collection Data Collection induce_stress->data_collection cell_viability Cell Viability Assays (MTT, etc.) data_collection->cell_viability biochemical_assays Biochemical Assays (ELISA, Western Blot) data_collection->biochemical_assays gene_expression Gene Expression Analysis (RT-qPCR) data_collection->gene_expression analysis Data Analysis and Interpretation cell_viability->analysis biochemical_assays->analysis gene_expression->analysis end Conclusion on Therapeutic Potential analysis->end

References

Clovamide Derivatives: A Technical Guide to Natural Occurrence, Bioactivity, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovamide and its derivatives represent a compelling class of naturally occurring phenolic compounds, predominantly found in Theobroma cacao (cocoa) and various species of Trifolium (clover). These molecules, characterized by a hydroxycinnamic acid moiety linked to an amino acid or its derivative, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, their demonstrated bioactivities with a focus on underlying signaling pathways, and detailed experimental protocols for their extraction, quantification, and biological evaluation. Quantitative data are summarized in structured tables for comparative analysis, and key cellular signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and analytical procedures. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as N-caffeoyl-L-DOPA, is a prominent member of the hydroxycinnamic acid amides (HCAAs), a diverse group of plant secondary metabolites.[1][2] The name "this compound" originates from its initial discovery in red clover (Trifolium pratense).[3] These compounds are formed through the amide linkage of a hydroxycinnamic acid, such as caffeic acid, p-coumaric acid, or ferulic acid, with an amino acid, most commonly L-DOPA or L-tyrosine, or their corresponding amines.[1]

The interest in this compound and its derivatives stems from their significant contribution to the antioxidant, anti-inflammatory, and neuroprotective properties of cocoa and other plant-based foods and traditional medicines.[3][4][5] This guide aims to provide an in-depth technical resource on these compounds, covering their natural distribution, biological mechanisms, and the methodologies employed in their study.

Natural Occurrence and Quantitative Data

This compound and its derivatives are found in a variety of plant species, with notable concentrations in cocoa beans and clover. The levels of these compounds can vary significantly depending on the plant species, cultivar, tissue type, and processing conditions.[1][6]

Table 1: Quantitative Occurrence of this compound in Theobroma cacao
Sample TypeThis compound Content (mg/g of product)Reference
Raw Beans0.052[1]
Roasted Beans0.044[1]
Side Products (winnowed)0.024[1]
End Products (winnowed)0.065[1]
Cocoa Powder (defatted with petroleum ether)Varies by origin (e.g., Ghana: 1.264 mg/kg in roasted nibs)[7]
Cacao Leaf ('Sca6' variety, Stage C)~1.5 mg/g tissue[8]
Cacao Leaf ('ICS1' variety, Stage C)~0.03 mg/g tissue[8]
Cacao Fruit Peel ('Sca6' variety)~0.4 mg/g tissue[8]
Cacao Fruit Peel ('ICS1' variety)~0.7 mg/g tissue[8]
Table 2: Quantitative Occurrence of this compound in Trifolium Species
SpeciesPlant PartThis compound Content (mg/g dry weight)Reference
Trifolium pratense (Red Clover)Leaves15.6 ± 0.6[9]
Trifolium pratense subsp. nivale (Snow Clover)Leaves8.2 ± 0.1[9]
Trifolium clypeatumAerial Parts>21% of extract dry mass (80% methanol extract)[1]
Trifolium obscurumAerial Parts>21% of extract dry mass (80% methanol extract)[1]
Trifolium squarrosumAerial Parts>21% of extract dry mass (80% methanol extract)[1]

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a broad spectrum of biological activities, which are primarily attributed to their potent antioxidant and modulatory effects on key cellular signaling pathways.

Antioxidant Activity

The catechol moieties present in the structure of this compound and many of its derivatives are crucial for their strong radical-scavenging and antioxidant properties.[7] They have been shown to be more potent antioxidants than other well-known polyphenols like epicatechin and quercetin in certain assays.[10]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating the NF-κB signaling pathway. It has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1][11][12] This prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.[1][4]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα This compound This compound This compound->IKK Inhibits p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus p65_p50->Nucleus Translocation DNA DNA p65_p50->DNA Binds to Promoter Region Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes Transcription

Caption: this compound inhibits NF-κB activation by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα.

Neuroprotective Effects

The neuroprotective activities of this compound are linked to its ability to modulate the PI3K/Akt/mTOR signaling pathway.[3] This pathway is crucial for cell survival, growth, and proliferation. By activating this pathway, this compound can help protect neuronal cells from oxidative stress and apoptosis. The mechanism may involve the upregulation of downstream targets like heme oxygenase-1 (HO-1), which has antioxidant and anti-apoptotic functions.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates This compound This compound This compound->PI3K Modulates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates pmTORC1 p-mTORC1 mTORC1->pmTORC1 CellSurvival Cell Survival, Growth, Proliferation pmTORC1->CellSurvival Promotes Neuroprotection Neuroprotection CellSurvival->Neuroprotection

Caption: this compound promotes neuroprotection by modulating the PI3K/Akt/mTOR pathway, leading to enhanced cell survival.

Experimental Protocols

Extraction of this compound from Theobroma cacao Beans

This protocol outlines a common method for the extraction of this compound and other phenolic compounds from cocoa beans.

Materials:

  • Raw or roasted cocoa beans

  • Dichloromethane or petroleum ether (for defatting)

  • Methanol (HPLC grade)

  • Grinder or mill

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Filter paper

Procedure:

  • Sample Preparation: Grind the cocoa beans into a fine powder.

  • Defatting:

    • Soxhlet Extraction: Place the cocoa powder in a thimble and extract with dichloromethane or petroleum ether for 4-6 hours to remove the lipid fraction.[1]

    • Ultrasonic Bath: Suspend the cocoa powder in the defatting solvent and sonicate for 30-60 minutes. Centrifuge and discard the supernatant. Repeat 2-3 times.[1]

  • Extraction of Phenolics:

    • Air-dry the defatted cocoa powder.

    • Soxhlet Extraction: Extract the defatted powder with methanol for 6-8 hours.[13]

    • Ultrasonic Bath: Suspend the defatted powder in methanol and sonicate for 30-60 minutes. Centrifuge and collect the supernatant. Repeat the extraction on the pellet 2-3 times and pool the supernatants.[1]

  • Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the dried extract at -20°C until further analysis.

Quantification of this compound by HPLC-DAD

This protocol provides a general procedure for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Materials:

  • HPLC system with DAD

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase A: 0.1% Formic acid in water (v/v)

  • Mobile phase B: Acetonitrile

  • This compound standard

  • Syringe filters (0.45 µm)

Procedure:

  • Sample and Standard Preparation:

    • Dissolve the dried plant extract in the initial mobile phase composition to a known concentration.

    • Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: 25-30°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • DAD Wavelength: Monitor at 320-330 nm for this compound.

    • Gradient Elution (Example):

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 50% B

      • 25-30 min: 50% B

      • 30-35 min: Linear gradient from 50% to 10% B

      • 35-40 min: 10% B (re-equilibration)

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

HPLC_Workflow PlantMaterial Plant Material (e.g., Cocoa Beans) Grinding Grinding PlantMaterial->Grinding Defatting Defatting (Dichloromethane or Petroleum Ether) Grinding->Defatting Extraction Extraction (Methanol) Defatting->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Dissolution Dissolution & Filtration CrudeExtract->Dissolution HPLC HPLC-DAD Analysis Dissolution->HPLC DataAnalysis Data Analysis HPLC->DataAnalysis Quantification Quantification of this compound DataAnalysis->Quantification

Caption: A typical workflow for the extraction and quantification of this compound from plant materials.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes a method to evaluate the anti-inflammatory activity of this compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no this compound, no LPS), a positive control (LPS only), and a this compound-only control.

  • Nitric Oxide Measurement (Griess Assay):

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite (a stable product of NO) in the samples from the standard curve.

    • Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

Conclusion

This compound and its derivatives are a promising group of natural compounds with significant potential for applications in the pharmaceutical and nutraceutical industries. Their well-documented antioxidant, anti-inflammatory, and neuroprotective activities, coupled with their natural abundance in commonly consumed products like cocoa, make them attractive candidates for further research and development. This technical guide provides a foundational resource for scientists and researchers, offering a consolidated overview of their natural occurrence, biological mechanisms, and analytical methodologies. The detailed protocols and visual diagrams are intended to facilitate the design and execution of further studies aimed at fully elucidating the therapeutic potential of these fascinating molecules.

References

Spectroscopic Profile of Clovamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Clovamide, chemically known as N-caffeoyl-L-DOPA, is a naturally occurring phenolic compound found in various plants, notably in cocoa (Theobroma cacao) and red clover (Trifolium pratense). As a member of the hydroxycinnamic acid amides (HCAAs), this compound has garnered significant interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, to support researchers and professionals in drug discovery and natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The proton NMR spectrum of this compound provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity.

Atom No. Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
2'6.93d2.0
5'6.73d8.1
6'6.82dd8.2, 2.0
7' (α-CH)6.40d15.7
8' (β-CH)7.19d15.7
26.62-6.59m
56.47dd8.1, 2.0
66.62-6.59m
α-CH4.45-4.41m
β-CH₂2.89dd13.9, 4.9
2.72dd13.9, 9.2
NH8.20d8.0
OH (Catechol)9.37, 9.13, 8.74, 8.69s
COOH12.59s

Data obtained in DMSO-d₆ at 500 MHz.[1]

¹³C NMR Data

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly employed for the analysis of this compound in complex matrices.

Mass Spectrometry Data
Parameter Value Technique
Molecular Formula C₁₈H₁₇NO₇
Molecular Weight 359.33 g/mol
Precursor Ion [M-H]⁻ m/z 358ESI-MS

Note: The precursor ion is based on the deprotonated molecule in negative ionization mode, which is common for phenolic compounds.

MS/MS Fragmentation

Upon collision-induced dissociation (CID), the precursor ion of this compound fragments in a characteristic pattern. While a complete, publicly available fragmentation table is limited, analysis of related hydroxycinnamic acid amides suggests that fragmentation would likely occur at the amide bond, leading to fragment ions corresponding to the caffeoyl and L-DOPA moieties. A proposed fragmentation workflow is visualized in section 4.2.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For this compound, the UV spectrum is characterized by absorptions arising from the conjugated π-electron systems of the two catechol rings and the cinnamoyl group.

UV-Vis Absorption Data
Parameter Value Solvent/Method
λmax ~320 nmHPLC-DAD
UV Excitation (for TLC) 365 nmTLC Visualization

The absorption maximum (λmax) is reported as the detection wavelength used in High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) analysis, which is typically set at or near the λmax for optimal sensitivity.[1][2] Thin-Layer Chromatography (TLC) plates are often visualized under long-wave UV light, with an excitation wavelength of 365 nm causing the compound to fluoresce.[1][2]

Visualization of Key Processes

PPO-Mediated Oxidation of this compound

This compound, as an o-diphenol, is a substrate for polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in plants. The oxidation of this compound by PPO is a key step in this process.

PPO_Oxidation This compound This compound (o-diphenol) Quinone This compound-o-quinone This compound->Quinone Enzymatic Oxidation Melanins Melanins (Brown Pigments) Quinone->Melanins Non-enzymatic Polymerization PPO Polyphenol Oxidase (PPO) + O₂ PPO->Quinone

Caption: PPO-mediated oxidation of this compound to form quinones and subsequent melanins.

Proposed MS/MS Fragmentation Workflow

This diagram illustrates a logical workflow for the fragmentation of the deprotonated this compound molecule in a tandem mass spectrometer.

MSMS_Fragmentation cluster_source Ion Source cluster_cid Collision Cell (CID) cluster_analyzer Mass Analyzer Precursor This compound [M-H]⁻ m/z 358 Fragmentation Fragmentation Precursor->Fragmentation Fragment1 Caffeoyl moiety fragment Fragmentation->Fragment1 Amide bond cleavage Fragment2 L-DOPA moiety fragment Fragmentation->Fragment2 Amide bond cleavage Fragment3 Other fragments Fragmentation->Fragment3 e.g., decarboxylation

Caption: Proposed fragmentation workflow of this compound in ESI-MS/MS.

Experimental Protocols

Detailed experimental protocols are crucial for the replication of spectroscopic analyses. The following sections provide generalized yet detailed methodologies for obtaining the spectroscopic data of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[3][4]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][5]

    • The final solution height in the NMR tube should be approximately 4-5 cm.[5][6]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 500 MHz or higher field strength spectrometer.

    • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: ~12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 125 MHz or higher, corresponding to the proton frequency.

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: ~0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 or more, as ¹³C has low natural abundance.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate ¹H NMR signals and measure coupling constants.

    • Pick peaks for both ¹H and ¹³C spectra.

LC-MS/MS Protocol
  • Sample and Standard Preparation:

    • Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL.

    • Create a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

    • For plant extracts, perform a suitable extraction (e.g., with 80% methanol) followed by filtration through a 0.22 µm syringe filter.

  • Liquid Chromatography (LC) Parameters:

    • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute this compound, followed by a wash and re-equilibration step. A typical gradient might be: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry (MS) Parameters:

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ion mode (ESI-).

    • Capillary Voltage: 2.5-3.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Gas: Argon.

    • MS Scan Mode: Full scan to identify the precursor ion (e.g., m/z 100-500).

    • MS/MS Scan Mode: Product ion scan of the precursor ion (m/z 358) with varying collision energies (e.g., 10-40 eV) to optimize fragmentation.

    • Multiple Reaction Monitoring (MRM): For quantification, monitor the transition from the precursor ion to a specific, stable product ion.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a dilute solution of purified this compound in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 AU.

    • Use the same solvent as a blank for background correction.

  • Instrument Parameters:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: Scan from 200 nm to 600 nm.

    • Cuvette: Use a 1 cm path length quartz cuvette.

    • Scan Speed: Medium.

  • Data Acquisition and Analysis:

    • Record the absorbance spectrum of the blank solution.

    • Record the absorbance spectrum of the this compound solution.

    • The instrument software will automatically subtract the blank spectrum.

    • Identify the wavelength(s) of maximum absorbance (λmax).

References

Clovamide Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Clovamide's Solubility in Organic Solvents for Application in Research and Drug Development

Introduction

This compound, or N-caffeoyl-L-DOPA, is a naturally occurring phenolic compound found in sources such as cocoa and red clover. It has garnered significant interest within the scientific community for its potent antioxidant and anti-inflammatory properties. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility in various organic solvents is paramount for effective extraction, purification, formulation, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of the available data on this compound's solubility, detailed experimental protocols for its determination, and insights into its biological mechanisms of action.

Qualitative Solubility of this compound

Based on extraction protocols described in scientific literature, this compound is soluble in a range of polar organic solvents. Methanol, ethanol, and acetone, often in aqueous mixtures, have been successfully used to extract this compound from plant materials, indicating its affinity for these solvents. Dichloromethane has also been employed in the defatting process of cocoa beans prior to methanolic extraction, suggesting that while this compound may have some solubility in less polar solvents, it is more readily dissolved in polar protic and aprotic solvents.

Solubility of Structurally Related Compounds

To provide a more quantitative perspective, the following tables summarize the solubility of Caffeic Acid, L-DOPA, and Rosmarinic Acid in various organic solvents. This data serves as a valuable proxy for estimating the solubility of this compound.

Table 1: Solubility of Caffeic Acid

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~40 mg/mL[1][2]
Ethanol (warm)~25 mg/mL[1][2][3]
Dimethylformamide (DMF)~7 mg/mL[1][2]
MethanolSoluble[1]
Ethyl AcetateSoluble[1][4]
ChloroformSoluble[1]
HexaneSoluble[1]
Hot WaterEasily Soluble[4]
Cold EthanolEasily Soluble[4]
WaterSlightly Soluble[4]

Table 2: Solubility of L-DOPA

SolventSolubilityReference
1eq. HCl9.86 mg/mL (50 mM)[5]
Water0.99 mg/mL (5 mM)[5]
Dilute Hydrochloric AcidFreely Soluble[6][7]
Dilute Formic AcidFreely Soluble[6]
EthanolPractically Insoluble[6][7]
BenzenePractically Insoluble[6][7]
ChloroformPractically Insoluble[6][7]
Ethyl AcetatePractically Insoluble[6][7]

Table 3: Solubility of Rosmarinic Acid

SolventSolubilityReference
Ethanol~35 mg/mL[8]
Dimethylformamide (DMF)~35 mg/mL[8]
Dimethyl Sulfoxide (DMSO)~25 mg/mL[8][9][10][11]
PBS (pH 7.2)~15 mg/mL[8][9][10]

Experimental Protocol for Solubility Determination

For researchers wishing to determine the precise solubility of this compound in a specific organic solvent, the following generalized experimental protocol, based on the widely accepted shake-flask method, is recommended.[12][13][14]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (HPLC grade or equivalent)

  • Volumetric flasks

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • HPLC column suitable for phenolic compounds (e.g., C18)

  • Mobile phase for HPLC analysis

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[12][13]

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vial at a moderate speed.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[12]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Below is a graphical representation of the experimental workflow.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to settle solid B->C D Filter supernatant C->D G Dilute and inject saturated solution D->G E Prepare standard solutions F Generate HPLC calibration curve E->F H Determine concentration F->H G->H I Calculate solubility H->I

Workflow for determining this compound solubility.

This compound's Role in Cellular Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[15][16] In inflammatory responses, the canonical NF-κB pathway is activated, leading to the expression of pro-inflammatory genes.[15][17] this compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.

G cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β, LPS IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IKK->NFkB_inactive Leads to degradation of IκB IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates This compound This compound This compound->IKK Inhibits Gene Pro-inflammatory Gene Expression NFkB_active->Gene Induces

Inhibitory effect of this compound on the NF-κB pathway.
PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[18][19][20] Dysregulation of this pathway is often implicated in diseases such as cancer.[18][21] The neuroprotective effects of this compound are, in part, attributed to its modulation of the PI3K/AKT/mTOR pathway.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Proliferation mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Modulates

References

Methodological & Application

Application Notes and Protocols for the Extraction of Clovamide from Theobroma cacao Beans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovamide (N-caffeoyl-L-DOPA) is a naturally occurring phenolic compound found in Theobroma cacao beans, the primary raw material for chocolate production.[1][2] This molecule has garnered significant interest within the scientific community due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] Research has indicated that this compound's biological activities may offer therapeutic potential for a range of health conditions.[1][2][3] These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from Theobroma cacao beans, as well as an overview of its known signaling pathway interactions.

Data Presentation: Quantitative Analysis of this compound Extraction

The concentration of this compound in cacao beans is influenced by processing methods, particularly roasting, which has been shown to reduce its content.[1][3] The choice of extraction solvent also significantly impacts the yield of polyphenols, including this compound.

Table 1: Impact of Roasting on this compound Content in Theobroma cacao Beans

TreatmentThis compound Content Reduction (%)Overall Antioxidant Activity Reduction (%)Reference
Roasting14.318.2[1][3]

Table 2: Effect of Different Solvents on Total Polyphenol Extraction Yield from Cacao Nibs

Solvent SystemReagent Risk Penalty PointsTotal Polyphenol Yield (mg eq. g⁻¹ d.w.)
Water05.7
Acidified Water49.4
Methanol-Water (80:20 v/v)614.6
Methanol-Acidified Water1120.4
Ethanol-Acidified Water1449.5

Note: While this table reflects total polyphenol yield, it provides a strong indication of solvent efficacy for extracting phenolic compounds like this compound.

Experimental Protocols

Protocol 1: General Laboratory-Scale Extraction of this compound

This protocol outlines a standard method for extracting this compound from cacao beans for research purposes.

1. Sample Preparation:

  • Select raw, unroasted Theobroma cacao beans for the highest this compound yield.
  • Freeze-dry the beans to minimize degradation of phenolic compounds.
  • Grind the dried beans into a fine powder using a laboratory mill.

2. Defatting:

  • Transfer the cacao powder to a Soxhlet apparatus.
  • Perform extraction with petroleum ether or dichloromethane for 6-8 hours to remove the lipid fraction (cocoa butter).[3]
  • Air-dry the defatted cacao powder to remove residual solvent.

3. This compound Extraction:

  • Combine the defatted cacao powder with 80% methanol in a solid-to-solvent ratio of 1:10 (w/v).
  • Agitate the mixture on an orbital shaker at room temperature for 24 hours.
  • Alternatively, for enhanced extraction, perform ultrasonication in an ultrasonic bath for 60 minutes.[3]
  • Separate the extract from the solid residue by centrifugation followed by filtration through Whatman No. 1 filter paper.

4. Solvent Evaporation and Reconstitution:

  • Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator at 40°C.
  • Reconstitute the dried extract in a known volume of 50% methanol for subsequent analysis.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

For applications requiring higher purity, the crude extract can be further purified.

1. SPE Cartridge Conditioning:

  • Use a C18 SPE cartridge.
  • Condition the cartridge by sequentially passing methanol followed by deionized water.

2. Sample Loading:

  • Dilute the reconstituted crude extract with deionized water.
  • Load the diluted extract onto the conditioned SPE cartridge.

3. Washing:

  • Wash the cartridge with deionized water to remove highly polar impurities.
  • Subsequently, wash with a low percentage of methanol (e.g., 20%) to elute less retained compounds.

4. Elution:

  • Elute the this compound-enriched fraction from the cartridge using a higher concentration of methanol (e.g., 70-80%).

5. Analysis:

  • Analyze the eluted fraction using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) for quantification of this compound.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the extraction and analysis of this compound from Theobroma cacao beans.

G start Raw Theobroma cacao Beans prep Grinding and Freeze-Drying start->prep defat Defatting (Soxhlet with Petroleum Ether) prep->defat extract Extraction (80% Methanol with Ultrasonication) defat->extract separate Centrifugation and Filtration extract->separate evap Solvent Evaporation (Rotary Evaporator) separate->evap purify Optional: Solid-Phase Extraction (SPE) evap->purify analyze HPLC-DAD Analysis evap->analyze Crude Extract Analysis purify->analyze end Quantified this compound analyze->end

This compound Extraction and Analysis Workflow.
Signaling Pathway Modulation by this compound

This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways.

1. Inhibition of the NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response.[3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcription Stimulus Inflammatory Stimulus Stimulus->Receptor

Inhibition of the NF-κB pathway by this compound.

2. Modulation of the PI3K/Akt/mTOR Signaling Pathway

While direct evidence for this compound's interaction with the PI3K/Akt/mTOR pathway is still emerging, studies on a potent derivative of this compound have shown that it can upregulate the expression of heme oxygenase-1 (HO-1) through this pathway.[3] Furthermore, the parent compound of this compound, caffeic acid, has been found to inhibit Akt.[3] This suggests a potential mechanism for this compound's neuroprotective and antioxidant effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates HO1 HO-1 Expression (Antioxidant & Anti-apoptotic) mTOR->HO1 upregulates Clovamide_deriv This compound Derivative Clovamide_deriv->PI3K modulates GrowthFactor Growth Factor GrowthFactor->GF_Receptor

Modulation of the PI3K/Akt/mTOR pathway.

Conclusion

This compound from Theobroma cacao represents a promising bioactive compound for further research and development. The protocols and data presented here provide a foundation for its extraction, purification, and analysis, enabling more in-depth investigation into its therapeutic potential. The elucidation of its interaction with key cellular signaling pathways, such as NF-κB and potentially PI3K/Akt/mTOR, opens avenues for targeted drug discovery and the development of novel nutraceuticals.

References

Application Notes and Protocols: Synthesis of Clovamide from Caffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovamide (N-caffeoyl-L-DOPA) is a naturally occurring phenolic compound found in various plants, notably cocoa, with recognized antioxidant and potential neuroprotective properties. Its synthesis is of significant interest for further pharmacological investigation. This document provides a detailed protocol for the chemical synthesis of this compound, starting from commercially available precursors, caffeic acid and L-DOPA methyl ester. The protocol is based on established amide coupling methodologies, offering a reproducible procedure for obtaining this compound for research purposes.

Introduction

This compound, an amide conjugate of caffeic acid and L-3,4-dihydroxyphenylalanine (L-DOPA), has garnered attention for its biological activities.[1][2] Chemical synthesis provides a reliable route to obtain pure this compound for in-depth studies of its mechanisms of action and potential therapeutic applications. The synthesis strategy involves the formation of an amide bond between the carboxylic acid of caffeic acid and the amine group of L-DOPA. To achieve this, the carboxyl group of caffeic acid is activated, and the amino group of L-DOPA is typically used as its methyl ester to prevent self-polymerization and other side reactions. The final step involves the hydrolysis of the methyl ester to yield this compound.

Data Presentation

Table 1: Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
trans-Caffeic AcidC₉H₈O₄180.16Starting Material
L-DOPA Methyl Ester HClC₁₀H₁₄ClNO₄247.67Starting Material
This compound Methyl EsterC₁₉H₁₉NO₇373.36Intermediate
This compoundC₁₈H₁₇NO₇359.33Final Product

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValueNotes
Reaction Scale 1-5 mmolEasily scalable for laboratory synthesis.
Reaction Time 12-24 hoursMonitored by Thin Layer Chromatography (TLC).
Temperature Room TemperatureFor the coupling reaction.
Purification Method Column ChromatographyFor both intermediate and final product.
Expected Yield 40-60%Varies depending on reaction conditions and purification efficiency.
Final Product Purity >95%Assessed by HPLC and NMR.

Experimental Protocols

This protocol describes a representative procedure for the synthesis of this compound from caffeic acid, employing a common amide coupling strategy using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials and Reagents
  • trans-Caffeic acid

  • L-DOPA methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

  • Water, deionized

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Part 1: Synthesis of this compound Methyl Ester (Intermediate)
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trans-caffeic acid (1.0 eq). Dissolve the acid in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: In a separate flask, dissolve L-DOPA methyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride and act as a base.

  • Coupling Reaction: Add the L-DOPA methyl ester solution to the activated caffeic acid mixture. Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound methyl ester.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate/hexanes to yield pure this compound methyl ester.

Part 2: Hydrolysis of this compound Methyl Ester to this compound
  • Reaction Setup: Dissolve the purified this compound methyl ester (1.0 eq) in a mixture of methanol and water.

  • Hydrolysis: Add lithium hydroxide or sodium hydroxide (1.5-2.0 eq) to the solution. Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate of this compound should form.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be further purified by recrystallization or silica gel column chromatography if necessary.

Characterization

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework.

  • MS (Mass Spectrometry): To determine the molecular weight.

  • HPLC (High-Performance Liquid Chromatography): To assess the purity.

Mandatory Visualizations

This compound Synthesis Workflow

G cluster_0 Part 1: Amide Coupling cluster_1 Part 2: Hydrolysis Caffeic_Acid Caffeic Acid Activation Activation with EDC/HOBt in DMF Caffeic_Acid->Activation LDOPA_Me_Ester L-DOPA Methyl Ester Coupling Amide Bond Formation LDOPA_Me_Ester->Coupling Activation->Coupling Workup1 Aqueous Work-up Coupling->Workup1 Purification1 Column Chromatography Workup1->Purification1 Clovamide_Me_Ester This compound Methyl Ester Purification1->Clovamide_Me_Ester Clovamide_Me_Ester2 This compound Methyl Ester Hydrolysis Ester Hydrolysis (LiOH or NaOH) Workup2 Acidification & Extraction Hydrolysis->Workup2 Purification2 Purification Workup2->Purification2 This compound This compound (Final Product) Purification2->this compound Clovamide_Me_Ester2->Hydrolysis

Caption: Workflow for the two-part synthesis of this compound.

Overall Reaction Scheme

G cluster_products Product Caffeic_Acid Caffeic Acid plus + LDOPA_Me_Ester L-DOPA Methyl Ester reaction 1. EDC, HOBt, DIPEA, DMF 2. LiOH, MeOH/H₂O LDOPA_Me_Ester->reaction This compound This compound reaction->this compound

Caption: Overall reaction for this compound synthesis.

References

Application Note: Quantification of Clovamide using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clovamide, a naturally occurring phenolic compound found in sources such as cocoa (Theobroma cacao) and red clover (Trifolium pratense), has garnered significant interest due to its potent antioxidant and anti-inflammatory properties.[1][2][3] Accurate quantification of this compound in various matrices is crucial for quality control, formulation development, and pharmacological studies. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), a robust and widely accessible analytical technique.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acidified water and an organic solvent allows for the effective separation of this compound. The Diode-Array Detector (DAD) is set to a specific wavelength to detect and quantify this compound based on its characteristic UV absorbance.

Experimental Protocols

1. Sample Preparation (from Cocoa Beans)

This protocol is adapted for the extraction of this compound from cocoa beans. Modifications may be necessary for other matrices.

  • Defatting (Optional but Recommended):

    • Weigh approximately 10 g of ground cocoa beans.

    • Extract the fat using a Soxhlet apparatus with petroleum ether or hexane for 4-6 hours.

    • Air-dry the defatted cocoa powder to remove residual solvent.

  • Extraction:

    • Weigh 1 g of defatted cocoa powder into a centrifuge tube.

    • Add 20 mL of extraction solvent (e.g., 80% methanol in water or a mixture of acetone, water, and acetic acid).[4]

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonciate the mixture for 30 minutes in a sonication bath, maintaining a cool temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of the extraction solvent to ensure complete extraction.

    • Combine the supernatants.

    • Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-DAD System and Conditions

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode-Array Detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile or Methanol

  • Gradient Elution: A typical gradient profile is as follows:

    Time (min) % Solvent A % Solvent B
    0 95 5
    25 60 40
    30 10 90
    35 10 90
    40 95 5

    | 45 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 320 nm

3. Standard Preparation and Calibration

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each calibration standard into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

Data Presentation

The following table summarizes the typical validation parameters for the quantification of this compound by HPLC-DAD, compiled from various literature sources.

ParameterTypical Value/Range
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_processing Data Processing sample Cocoa Bean Sample grinding Grinding sample->grinding defatting Defatting (Optional) grinding->defatting extraction Extraction with Solvent defatting->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_injection Injection into HPLC hplc_vial->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection DAD Detection at 320 nm separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification G cluster_antioxidant_action This compound Antioxidant Mechanism cluster_cellular_response Downstream Cellular Response ros Reactive Oxygen Species (ROS) scavenging ROS Scavenging ros->scavenging This compound This compound This compound->scavenging oxidative_stress Reduced Oxidative Stress scavenging->oxidative_stress pi3k_akt PI3K/Akt Pathway Modulation oxidative_stress->pi3k_akt Leads to inflammation Reduced Inflammation pi3k_akt->inflammation cell_survival Enhanced Cell Survival pi3k_akt->cell_survival

References

Application Note: Quantitative Determination of Clovamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Clovamide in human plasma. The protocol utilizes a simple protein precipitation method for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound for pharmacokinetic studies and other clinical research applications.

Introduction

This compound (N-caffeoyl-L-DOPA) is a phenolic amide found in various plants, notably cocoa, and is recognized for its antioxidant properties. Understanding its pharmacokinetic profile is crucial for evaluating its potential as a therapeutic agent. This document provides a detailed protocol for a validated LC-MS/MS method to quantify this compound in human plasma, offering high sensitivity and selectivity.

Experimental

2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • 4-Chloro-4′-hydroxybenzophenone (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2.2. Instrumentation

  • Liquid Chromatograph: Shimadzu LC-20 series or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 2.1 x 100 mm) or equivalent.

2.3. Standard and Sample Preparation

2.3.1. Standard Solutions Stock solutions of this compound and the internal standard (IS), 4-Chloro-4′-hydroxybenzophenone, were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serially diluting the this compound stock solution with a 50:50 methanol:water mixture to create calibration standards. A working solution of the IS was prepared at 50 ng/mL in methanol.

2.3.2. Plasma Sample Preparation A protein precipitation method is employed for sample preparation[1][2][3].

  • Allow frozen plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the 50 ng/mL IS working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2.4. LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnPhenomenex Kinetex C18 (2.6 µm, 2.1 x 100 mm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-9 min: 5% B

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Negative
Curtain Gas35 psi
Collision GasMedium
IonSpray Voltage-4500 V
Temperature550 °C
Ion Source Gas 155 psi
Ion Source Gas 260 psi

Table 3: MRM Transitions and Compound Parameters

CompoundQ1 (m/z)Q3 (m/z)DP (V)EP (V)CE (V)CXP (V)
This compound (Quantifier) 360.1197.9-60-10-25-12
This compound (Qualifier) 360.1134.0-60-10-35-12
IS (Quantifier) 217.0121.0-50-10-22-10
IS (Qualifier) 217.093.0-50-10-30-10

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential.

Method Validation Results

The method was validated according to regulatory guidelines, and the results are summarized below.

3.1. Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 2000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL[3][4].

Table 4: Linearity and LLOQ

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound1 - 2000≥ 0.9951.0

3.2. Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are presented in Table 5.

Table 5: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.0≤ 7.595.0 - 105.0≤ 8.094.0 - 106.0
Low3.0≤ 6.097.0 - 103.0≤ 6.596.0 - 104.0
Medium150≤ 5.098.0 - 102.0≤ 5.597.5 - 102.5
High1500≤ 4.599.0 - 101.0≤ 5.098.5 - 101.5

3.3. Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The results indicate consistent and high recovery with minimal matrix effects.

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3.091.5 ± 3.298.2 ± 2.5
Medium15093.8 ± 2.599.1 ± 1.8
High150092.7 ± 2.198.6 ± 2.0

Workflow and Signaling Pathway Diagrams

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

Clovamide_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is ppt 3. Protein Precipitation (Acetonitrile) add_is->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject into LC-MS/MS supernatant->injection separation 8. Chromatographic Separation (C18 Column) injection->separation detection 9. MS/MS Detection (MRM Mode) separation->detection integration 10. Peak Integration detection->integration calibration 11. Calibration Curve Generation integration->calibration quantification 12. Concentration Calculation calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and pharmacokinetic research. The validation data demonstrates that the method meets the requirements for accuracy, precision, and linearity, ensuring high-quality results for drug development professionals and researchers.

References

Application Notes and Protocols for Clovamide Quantification in Red Clover Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovamide, a phenolic compound found in red clover (Trifolium pratense), has garnered significant interest for its potential antioxidant and anti-inflammatory properties.[1] Accurate quantification of this compound in red clover extracts is crucial for quality control, standardization of herbal preparations, and further research into its pharmacological activities. These application notes provide detailed protocols for the extraction and quantification of this compound, as well as an overview of its anti-inflammatory mechanism.

Data Presentation: this compound Content in Red Clover

The amount of this compound in red clover can vary depending on the species, subspecies, and extraction method. The following table summarizes quantitative data from various studies.

Plant MaterialExtraction SolventThis compound Content (mg/g dry weight)Reference
Trifolium pratense leaves80% Methanol15.6 ± 0.6[2][3][4]
Trifolium pratense subsp. nivale leaves80% Methanol8.2 ± 0.1[2][3][4]
Trifolium pallidum aerial parts50% Methanol12.94
Trifolium clypeatum80% Methanol>21% of extract dry mass
Trifolium obscurum80% Methanol>21% of extract dry mass
Trifolium squarrosum80% Methanol>21% of extract dry mass

Experimental Protocols

Protocol 1: Extraction of this compound from Red Clover

This protocol outlines a general method for extracting this compound from dried red clover material.

Materials:

  • Dried and powdered red clover (leaves or aerial parts)

  • 80% Methanol in water (v/v)

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filters

  • Evaporator (e.g., rotary evaporator or nitrogen evaporator)

  • Methanol (HPLC grade)

Procedure:

  • Weigh 1 gram of dried, powdered red clover material into a centrifuge tube.

  • Add 10 mL of 80% methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the pellet with an additional 10 mL of 80% methanol to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Filter the combined supernatant through a 0.45 µm syringe filter into a pre-weighed round-bottom flask.

  • Evaporate the solvent from the extract under reduced pressure at 40°C.

  • Re-dissolve the dried extract in a known volume of HPLC-grade methanol (e.g., 1 mL) for quantitative analysis.

G start Start: Dried Red Clover weigh Weigh 1g of Powdered Material start->weigh add_solvent Add 10mL of 80% Methanol weigh->add_solvent vortex Vortex for 1 min add_solvent->vortex sonicate Sonicate for 30 min vortex->sonicate centrifuge Centrifuge at 4000 rpm for 10 min sonicate->centrifuge decant Decant Supernatant centrifuge->decant repeat_extraction Repeat Extraction on Pellet centrifuge->repeat_extraction combine Combine Supernatants decant->combine repeat_extraction->decant filter Filter through 0.45µm Syringe Filter combine->filter evaporate Evaporate Solvent filter->evaporate redissolve Re-dissolve in Methanol evaporate->redissolve end End: Extract for Analysis redissolve->end

Caption: Workflow for the extraction of this compound from red clover.

Protocol 2: Quantification of this compound by HPLC-DAD

This protocol provides a method for the quantitative analysis of this compound in red clover extracts using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 320 nm.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Analysis:

    • Inject the prepared red clover extract (from Protocol 1) into the HPLC system.

    • Run the analysis using the specified gradient conditions.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

    • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the final concentration of this compound in the original plant material, taking into account the dilution factors during extraction and sample preparation.

G start Start: Red Clover Extract hplc_analysis HPLC-DAD Analysis start->hplc_analysis prepare_standards Prepare this compound Calibration Standards prepare_standards->hplc_analysis calibration_curve Generate Calibration Curve prepare_standards->calibration_curve identify_peak Identify this compound Peak by Retention Time hplc_analysis->identify_peak quantify Quantify this compound in Sample identify_peak->quantify calibration_curve->quantify calculate Calculate Final Concentration quantify->calculate end End: this compound Concentration calculate->end

Caption: Workflow for the quantification of this compound using HPLC-DAD.

This compound Signaling Pathway

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. Notably, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and enhance the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[5][6]

  • Inhibition of NF-κB: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, this compound can reduce the production of these inflammatory mediators.[2][5]

  • Enhancement of PPARγ Activity: PPARγ is a nuclear receptor with anti-inflammatory properties. Activation of PPARγ can suppress inflammatory responses. This compound has been found to enhance the activity of PPARγ, contributing to its overall anti-inflammatory effect.[5][6]

G cluster_0 Inflammatory Stimulus cluster_1 This compound Intervention cluster_2 Cellular Response Inflammatory_Stimulus Inflammatory Stimulus (e.g., PMA) NFkB_Activation NF-κB Activation Inflammatory_Stimulus->NFkB_Activation This compound This compound This compound->NFkB_Activation Inhibits PPARg_Activity PPARγ Activity This compound->PPARg_Activity Enhances Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Release NFkB_Activation->Pro_inflammatory_Cytokines Anti_inflammatory_Effect Anti-inflammatory Effect PPARg_Activity->Anti_inflammatory_Effect Pro_inflammatory_Cytokines->Anti_inflammatory_Effect

Caption: this compound's inhibitory effect on NF-κB and enhancement of PPARγ activity.

References

In Vitro Antioxidant Profiling of Clovamide: Application Notes and Standardized Protocols for DPPH and ORAC Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antioxidant capacity of Clovamide, a naturally occurring phenolic compound found in cocoa and other plants.[1][2] Detailed protocols for two widely accepted antioxidant assays, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay, are presented. This document includes methodologies, data interpretation, and expected quantitative outcomes to facilitate the assessment of this compound's antioxidant potential in a research and development setting.

Introduction to this compound and its Antioxidant Potential

This compound (N-caffeoyl-L-DOPA) is a phenolic compound recognized for its potent antioxidant properties.[1][2] Its structure, featuring two catechol moieties, contributes significantly to its powerful oxygen radical scavenging capabilities.[1] The antioxidant action of this compound is a frequently studied property, with research indicating its ability to act as a more efficient antioxidant than other well-known polyphenols such as epicatechin and quercetin in certain assay systems.[3] The evaluation of its antioxidant activity is crucial for understanding its potential therapeutic applications in conditions associated with oxidative stress.

Data Presentation: Quantitative Antioxidant Activity of this compound

The following tables summarize the quantitative data on the antioxidant activity of this compound and its derivatives as reported in the scientific literature.

Table 1: DPPH Radical Scavenging Activity of this compound and a Synthetic Derivative

CompoundIC50 / EC50 (µg/mL)Reference CompoundIC50 / EC50 (µg/mL) of Reference
This compound2.65 (EC50)Caffeic Acid2.93
Epicatechin3.11
Gallic Acid1.03
Rosmarinic Acid2.49
Quercetin1.99
Synthetic this compound Derivative (Compound 9)1.55 (IC50)Quercetin1.20

IC50 (Inhibitory Concentration 50) and EC50 (Effective Concentration 50) values represent the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Other Radical Scavenging Activities of this compound

AssayEC50 (µg/mL)
Peroxynitrite (ONOO⁻) Scavenging19.29
Superoxide (O₂⁻) ScavengingNot explicitly quantified in the search results, but noted as a powerful scavenger.

Note on ORAC Data: Specific quantitative data for this compound in the Oxygen Radical Absorbance Capacity (ORAC) assay, expressed as Trolox equivalents, were not found in the reviewed literature. However, for contextual understanding, the constituent parts of this compound, caffeic acid and L-DOPA, have been evaluated in ORAC assays. This information can serve as a preliminary benchmark for expected activity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes decolorized, and the change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol), spectrophotometric grade

  • This compound (test sample)

  • Positive control (e.g., Trolox, Ascorbic Acid, or Quercetin)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at or near 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions from the stock solution to determine the IC50 value.

    • Prepare a stock solution and a series of dilutions of the positive control (e.g., Trolox).

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the methanolic DPPH solution to each well.

    • Add 100 µL of the various concentrations of this compound, the positive control, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the this compound sample or standard.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The IC50 is the concentration of the sample that causes 50% inhibition of the DPPH radical.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • This compound (test sample)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer immediately before use.

    • Prepare a stock solution of Trolox in phosphate buffer. Create a series of dilutions for the standard curve.

    • Prepare a stock solution of this compound in a suitable solvent (if not soluble in phosphate buffer, a small amount of organic solvent can be used, ensuring the final concentration in the well is minimal). Create a series of dilutions.

  • Assay Protocol:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the different concentrations of this compound, Trolox standards, or phosphate buffer (for the blank) to the wells.

    • Pre-incubate the plate at 37°C for at least 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately place the plate in the fluorescence reader and record the fluorescence intensity every 1-2 minutes for at least 60 minutes. The reader should be maintained at 37°C.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC for the Trolox standards against their concentrations to generate a standard curve.

    • The ORAC value of this compound is calculated from the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or micromole of the sample.

Visualized Workflows and Pathways

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH to 96-well plate DPPH_sol->Add_DPPH Sample_prep Prepare this compound Dilutions Add_Sample Add 100 µL Sample/ Standard/Blank Sample_prep->Add_Sample Standard_prep Prepare Trolox Dilutions Standard_prep->Add_Sample Incubate Incubate 30 min in Dark Add_Sample->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Scavenging Measure_Abs->Calculate IC50 Determine IC50 Calculate->IC50 ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fluorescein_prep Prepare Fluorescein Solution Add_Fluorescein Add 150 µL Fluorescein to black 96-well plate Fluorescein_prep->Add_Fluorescein Sample_prep Prepare this compound Dilutions Add_Sample Add 25 µL Sample/ Standard/Blank Sample_prep->Add_Sample Standard_prep Prepare Trolox Standards Standard_prep->Add_Sample AAPH_prep Prepare AAPH Solution (Fresh) Add_AAPH Initiate with 25 µL AAPH AAPH_prep->Add_AAPH Pre_Incubate Pre-incubate 15 min at 37°C Add_Sample->Pre_Incubate Pre_Incubate->Add_AAPH Measure_Fluorescence Measure Fluorescence (Ex:485, Em:520 nm) Add_AAPH->Measure_Fluorescence Calculate_AUC Calculate Area Under Curve (AUC) Measure_Fluorescence->Calculate_AUC Determine_TE Determine Trolox Equivalents (TE) Calculate_AUC->Determine_TE Antioxidant_Mechanism This compound This compound (with Catechol Groups) Free_Radical Free Radical (e.g., DPPH•, ROO•) Clovamide_Radical This compound Radical (Stabilized) This compound->Clovamide_Radical Donates H• or e- Neutralized_Radical Neutralized Radical (e.g., DPPH-H, ROOH) Free_Radical->Neutralized_Radical Accepts H• or e-

References

Cell-based Assays for Clovamide's Anti-inflammatory Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovamide, a naturally occurring phenolic compound found in cocoa and red clover, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[1] This document provides detailed application notes and protocols for cell-based assays to investigate and quantify the anti-inflammatory activity of this compound. The methodologies described herein are essential for researchers in drug discovery and development seeking to evaluate the efficacy of this compound and its derivatives as potential anti-inflammatory agents.

The primary mechanisms underlying this compound's anti-inflammatory action involve the modulation of key signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) cascades.[1] These pathways are critical regulators of the inflammatory response, controlling the expression and release of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

This document outlines protocols for assessing the impact of this compound on these inflammatory markers in relevant cell models, such as the murine macrophage cell line RAW 264.7 and human monocytes. Furthermore, it provides a framework for presenting the quantitative data in a clear and comparative format, facilitating the interpretation of experimental outcomes.

Data Presentation: Summary of this compound's Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers. These tables are designed for easy comparison of the dose-dependent efficacy of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound

Cell LineStimulantThis compound Concentration% Inhibition of NO ProductionIC50 ValueReference
RAW 264.7LPS (1 µg/mL)10 µMData not available~8.4 µg/mL (for a this compound-containing fraction)[2]
RAW 264.7LPS (1 µg/mL)50 µMData not available
RAW 264.7LPS (1 µg/mL)100 µMData not available

Table 2: Inhibition of Pro-inflammatory Cytokine Release by this compound

Cell LineStimulantCytokineThis compound Concentration% InhibitionReference
Human MonocytesPMATNF-α10 - 100 nMMaximal Inhibition[3]
Human MonocytesPMAIL-610 - 100 nMMaximal Inhibition[3]
Human MonocytesPMAIL-60.1 µg/mL (cocoa extract)24 ± 5%[2]
Human MonocytesPMAIL-610 µg/mL (cocoa extract)65 ± 7%[2]

Table 3: Inhibition of NF-κB and MAPK Signaling Pathways by this compound

Cell LinePathwayTargetThis compound Concentration% InhibitionReference
Human MonocytesNF-κBNF-κB Activation10 - 100 nMQualitative Inhibition[3]
RAW 264.7MAPKp-p38Data not availableData not available
RAW 264.7MAPKp-ERKData not availableData not available
RAW 264.7MAPKp-JNKData not availableData not available

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and reagents.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Treatment: After incubation, remove the medium and replace it with 100 µL of fresh serum-free DMEM. Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (without this compound). Pre-incubate the cells with this compound for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce inflammation. For the negative control wells, add an equal volume of serum-free DMEM.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of Solution A and Solution B immediately before use.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the freshly prepared Griess reagent to each well containing the supernatant.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of this compound-treated group / Absorbance of LPS-only group)] x 100

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol describes the quantification of TNF-α and IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cells or human monocytes

  • Complete cell culture medium

  • LPS or Phorbol 12-myristate 13-acetate (PMA) as a stimulant

  • This compound

  • Commercially available ELISA kits for mouse TNF-α and IL-6 (or human TNF-α and IL-6 if using human cells)

  • 96-well ELISA plates

Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol to culture, treat with this compound, and stimulate the cells.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at a low speed to pellet the cells. Carefully collect the supernatant without disturbing the cell layer. The supernatant can be used immediately or stored at -80°C for later analysis.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions provided with the specific kit.

    • Typically, the protocol involves coating the ELISA plate with a capture antibody, adding the cell culture supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measurement: Measure the absorbance at the wavelength specified in the ELISA kit protocol using a microplate reader.

  • Quantification: Generate a standard curve using the recombinant cytokine standards provided in the kit. Calculate the concentration of TNF-α or IL-6 in the samples by interpolating their absorbance values from the standard curve. The percentage of cytokine inhibition is calculated as follows: % Inhibition = [1 - (Concentration in this compound-treated group / Concentration in Stimulant-only group)] x 100

NF-κB Activation Assay

NF-κB activation is a key step in the inflammatory cascade. Its inhibition by this compound can be assessed through various methods, including a luciferase reporter assay or by monitoring the nuclear translocation of the p65 subunit via Western blotting.

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • LPS

  • This compound

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed the transfected RAW 264.7 cells in a 96-well white, clear-bottom plate. Treat with this compound and stimulate with LPS as described in the previous protocols.

  • Cell Lysis: After the appropriate incubation time (typically 6-24 hours post-stimulation), lyse the cells according to the luciferase assay kit manufacturer's protocol.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysates.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). The percentage of NF-κB inhibition is calculated as follows: % Inhibition = [1 - (Luminescence of this compound-treated group / Luminescence of LPS-only group)] x 100

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium

  • LPS

  • This compound

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 cells in 6-well plates. Treat with this compound and stimulate with LPS for a shorter duration (e.g., 30-60 minutes) to capture the translocation event.

  • Fractionation: Isolate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p65, Lamin B1, and β-actin.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically quantify the p65 band intensity in the nuclear and cytoplasmic fractions. Normalize the nuclear p65 levels to the nuclear loading control (Lamin B1). Compare the nuclear p65 levels in this compound-treated cells to the LPS-only treated cells to determine the extent of inhibition.

MAPK Signaling Pathway Analysis (Western Blot)

This protocol assesses the effect of this compound on the phosphorylation of key MAPK proteins (p38, ERK, and JNK).

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium

  • LPS

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS for a short period (e.g., 15-30 minutes) to detect phosphorylation events.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of p38, ERK, and JNK. Use β-actin as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the bands and perform densitometric analysis. For each MAPK, calculate the ratio of the phosphorylated form to the total form to determine the level of activation. Compare the ratios in this compound-treated cells to the LPS-only treated cells to assess the inhibitory effect.

Mandatory Visualizations

Signaling Pathway Diagram

G This compound's Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates This compound This compound This compound->MAPK_pathway Inhibits This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Cytokines Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines iNOS iNOS Inflammatory_Genes->iNOS NO Nitric Oxide (NO) iNOS->NO

Caption: this compound inhibits inflammatory pathways.

Experimental Workflow Diagram

G General Experimental Workflow for Assessing this compound's Anti-inflammatory Effects start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Pre-treatment with Varying Concentrations of this compound cell_culture->treatment stimulation Stimulation with Pro-inflammatory Agent (e.g., LPS, PMA) treatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6) supernatant_collection->elisa western_blot Western Blot for NF-κB & MAPK Pathways cell_lysis->western_blot luciferase_assay Luciferase Assay for NF-κB Activation cell_lysis->luciferase_assay data_analysis Data Analysis and Quantification griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for this compound anti-inflammatory assays.

References

Neuroprotective Effects of Clovamide in Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovamide, a naturally occurring phenolic compound found in cocoa and red clover, has demonstrated significant neuroprotective properties in various in vitro models of neuronal cell death.[1][2] Its antioxidant and anti-inflammatory activities make it a promising candidate for the development of therapeutic agents against neurodegenerative diseases. These application notes provide a comprehensive overview of the experimental evidence for this compound's neuroprotective effects and detailed protocols for its evaluation in cell culture systems.

Data Presentation

The neuroprotective efficacy of this compound has been quantified in several key studies. The following tables summarize the key quantitative data, providing a clear comparison of its effects across different experimental models.

Table 1: Neuroprotective Efficacy of this compound in Different In Vitro Models [1][3][4]

Cell LineNeurotoxic InsultThis compound Concentration (µM)Protection from Cell Death (%)EC₅₀ (µM)
Differentiated SH-SY5Ytert-butylhydroperoxide (t-BOOH) - Oxidative Stress10 - 10040 - 60%0.9 - 3.7
Differentiated SK-N-BE(2)L-glutamate - Excitotoxicity10 - 10040 - 60%0.9 - 3.7
Differentiated SH-SY5YOxygen-Glucose Deprivation/Reoxygenation (OGD/R) - Ischemia-Reperfusion10 - 10040 - 60%0.9 - 3.7

Table 2: Mechanistic Insights into this compound's Neuroprotective Action [1][4]

Cell LineParameter MeasuredTreatmentEffect of this compound
Differentiated SH-SY5YIntracellular Glutathione (GSH) Depletiont-BOOHPrevention of GSH depletion
Differentiated SH-SY5YLipid Peroxidation (TBARS)t-BOOHReduction of lipid peroxidation
Differentiated SH-SY5YNF-κB p65 Nuclear Translocation-Inhibition of nuclear translocation
Differentiated SH-SY5YPPARγ Expression-Increased expression

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.

Cell Culture and Differentiation
  • Cell Lines:

    • SH-SY5Y (human neuroblastoma)

    • SK-N-BE(2) (human neuroblastoma)

  • Culture Medium:

    • For SH-SY5Y: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For SK-N-BE(2): DMEM/F-12 medium with the same supplements.

  • Differentiation of SH-SY5Y cells: To induce a neuronal phenotype, culture SH-SY5Y cells in medium containing 10 µM retinoic acid for 5-7 days.

Induction of Neurotoxicity
  • Oxidative Stress: Expose differentiated SH-SY5Y cells to 100 µM tert-butylhydroperoxide (t-BOOH) for 24 hours.[1]

  • Excitotoxicity: Treat differentiated SK-N-BE(2) cells with 50 mM L-glutamate for 24 hours.[1]

  • Ischemia-Reperfusion (Oxygen-Glucose Deprivation/Reoxygenation - OGD/R):

    • Replace the culture medium with a glucose-free balanced salt solution.

    • Place the cells in a hypoxic chamber (95% N₂, 5% CO₂) for 6 hours.

    • Return the cells to normal culture medium and incubate under normoxic conditions for 24 hours to simulate reoxygenation.

Assessment of Neuroprotection (Cell Viability Assay)

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Materials:

    • LDH cytotoxicity detection kit

    • 96-well microplates

    • Microplate reader

  • Protocol:

    • After the neurotoxicity induction period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to control wells (untreated cells) and cells treated with a lysis buffer (maximum LDH release). Neuroprotection is calculated as the reduction in cytotoxicity in the presence of this compound.

Mechanistic Assays
  • Materials:

    • Thiol-reactive fluorescent probe (e.g., monochlorobimane - mBCl)

    • Fluorescence microplate reader

  • Protocol:

    • Following treatment, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 50 µM mBCl in PBS for 20 minutes at 37°C.

    • Wash the cells again with PBS.

    • Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 480 nm.

    • Normalize the fluorescence intensity to the protein concentration in each well.

  • Materials:

    • Thiobarbituric acid (TBA)

    • Trichloroacetic acid (TCA)

    • Malondialdehyde (MDA) standard

    • Spectrophotometer

  • Protocol:

    • Lyse the cells and collect the cell lysate.

    • Add 2 volumes of ice-cold 10% TCA to precipitate proteins.

    • Centrifuge at 14,000 rpm for 5 minutes.

    • To the supernatant, add an equal volume of 0.67% TBA.

    • Incubate the mixture at 95°C for 15 minutes.

    • Cool the samples and measure the absorbance at 532 nm.

    • Quantify the amount of thiobarbituric acid reactive substances (TBARS) using an MDA standard curve.

  • Materials:

    • Primary antibodies: anti-NF-κB p65, anti-PPARγ, anti-Lamin B1 (nuclear marker), anti-β-actin (cytosolic marker)

    • HRP-conjugated secondary antibodies

    • Protein lysis buffer and nuclear/cytoplasmic extraction kit

    • SDS-PAGE and Western blotting equipment

    • Chemiluminescence detection system

  • Protocol:

    • Protein Extraction: For NF-κB translocation, perform nuclear and cytoplasmic fractionation using a suitable kit. For total PPARγ expression, use a whole-cell lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

      • Incubate with primary antibodies overnight at 4°C.

      • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantification: Densitometrically quantify the band intensities and normalize to the respective loading controls (Lamin B1 for nuclear extracts, β-actin for cytoplasmic and total extracts).

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment start Seed SH-SY5Y or SK-N-BE(2) cells diff Differentiate SH-SY5Y cells with Retinoic Acid start->diff pre_treat Pre-treat with this compound (various concentrations) diff->pre_treat insult Induce Neurotoxicity (t-BOOH, Glutamate, or OGD/R) pre_treat->insult viability Assess Cell Viability (LDH Assay) insult->viability gsh Measure Intracellular GSH insult->gsh tbars Measure Lipid Peroxidation (TBARS) insult->tbars wb Western Blot for NF-κB and PPARγ insult->wb

Caption: Experimental workflow for evaluating the neuroprotective effect of this compound.

Signaling Pathways

G cluster_stress Cellular Stress cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response stress Oxidative Stress / Excitotoxicity nfkb_path NF-κB Pathway stress->nfkb_path activates This compound This compound This compound->nfkb_path inhibits nrf2_path Nrf2 Pathway (Putative) This compound->nrf2_path activates (putative) pparg_path PPARγ Pathway This compound->pparg_path activates nfkb_act NF-κB Activation (p65 Nuclear Translocation) nfkb_path->nfkb_act nrf2_act Nrf2 Activation (Nuclear Translocation) nrf2_path->nrf2_act pparg_act PPARγ Expression pparg_path->pparg_act inflammation ↓ Pro-inflammatory Gene Expression nfkb_act->inflammation antioxidant ↑ Antioxidant Gene Expression (e.g., HO-1, GCL) nrf2_act->antioxidant pparg_act->inflammation neuroprotection Neuroprotection antioxidant->neuroprotection

Caption: Signaling pathways modulated by this compound leading to neuroprotection.

Note on the Nrf2 Pathway: While the antioxidant properties of this compound are well-established, direct evidence of its activation of the Nrf2/ARE pathway in neuronal cells is currently limited in the scientific literature. However, given that many phenolic antioxidants exert their effects through this pathway, it is presented here as a putative mechanism that warrants further investigation.

Conclusion

This compound demonstrates robust neuroprotective effects in various in vitro models of neuronal injury. Its mechanisms of action involve the modulation of key signaling pathways related to inflammation and oxidative stress, specifically the inhibition of NF-κB and the activation of PPARγ. The provided protocols offer a foundation for further research into the therapeutic potential of this compound for neurodegenerative diseases. Future studies should aim to further elucidate the precise molecular targets of this compound, including its potential role in activating the Nrf2 antioxidant response pathway.

References

Application Notes and Protocols: Antimicrobial Activity of Clovamide against Phytophthora spp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytophthora, a genus of plant-damaging oomycetes, is responsible for devastating diseases in a wide range of agricultural and horticultural crops, leading to significant economic losses worldwide. The control of Phytophthora diseases heavily relies on the use of fungicides, which raises concerns about the development of resistance and environmental impact. Consequently, there is a growing need for novel, effective, and environmentally benign antimicrobial agents. Clovamide, a naturally occurring hydroxycinnamic acid amide found in various plants, including cacao (Theobroma cacao), has emerged as a promising candidate due to its demonstrated antimicrobial properties.[1][2][3] This document provides detailed application notes and protocols for testing the antimicrobial activity of this compound against Phytophthora spp., based on published research.

Data Presentation

The in vitro inhibitory activity of this compound against several Phytophthora species has been documented. The following table summarizes the reported quantitative data on mycelial growth inhibition.

Table 1: In Vitro Mycelial Growth Inhibition of Phytophthora spp. by this compound

Phytophthora SpeciesThis compound ConcentrationMean Growth Inhibition (%)Standard Deviationp-value
P. megakarya2 mM10.65± 3.203< 0.01
P. palmivora2 mM9.15± 2.088< 0.001
P. tropicalis2 mM1.69± 0.8850.0851 (not significant)

Data sourced from Knollenberg et al., 2020.[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments to assess the antimicrobial activity of this compound against Phytophthora spp. These protocols are based on established methods for oomycete research.[4][5][6][7][8]

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol details the determination of the inhibitory effect of this compound on the radial growth of Phytophthora mycelium on solid agar medium.

Materials:

  • This compound (synthetic or purified)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • V8 juice agar medium (or other suitable medium for Phytophthora growth, such as cornmeal agar)

  • Sterile Petri dishes (90 mm)

  • Actively growing cultures of Phytophthora spp. on agar plates

  • Sterile cork borer (5 mm diameter)

  • Incubator set to the optimal temperature for the Phytophthora species being tested (typically 20-25°C)

  • Sterile water

  • Micropipettes and sterile tips

  • Laminar flow hood

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 100 mM).

  • Preparation of Amended Media:

    • Autoclave the V8 juice agar medium and cool it to 50-55°C in a water bath.

    • In a laminar flow hood, add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM). Ensure the final concentration of DMSO is consistent across all plates (including the control) and is at a level that does not affect fungal growth (typically ≤1% v/v).

    • For the control plates, add an equivalent volume of DMSO without this compound.

    • Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing Phytophthora culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.

  • Incubation:

    • Seal the Petri dishes with parafilm.

    • Incubate the plates in the dark at the optimal growth temperature for the specific Phytophthora species.

  • Data Collection and Analysis:

    • Measure the radial growth of the mycelium (colony diameter) in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the dish.

    • Calculate the percentage of growth inhibition using the following formula:

      • Growth Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the mycelial growth in the control plates, and T is the average diameter of the mycelial growth in the treatment plates.

    • Perform statistical analysis to determine the significance of the observed inhibition.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is for determining the lowest concentration of this compound that visibly inhibits the growth of Phytophthora.

Materials:

  • Same as Protocol 1

  • A broader range of this compound concentrations will be needed.

Procedure:

  • Follow steps 1 and 2 from Protocol 1, preparing plates with a serial dilution of this compound (e.g., a two-fold dilution series from a high concentration).

  • Inoculate the plates as described in step 3 of Protocol 1.

  • Incubate the plates as described in step 4 of Protocol 1.

  • MIC Determination: After the incubation period (when the control shows robust growth), the MIC is determined as the lowest concentration of this compound at which there is no visible mycelial growth.

Protocol 3: Zoospore Germination Assay

This protocol assesses the effect of this compound on the germination of Phytophthora zoospores.

Materials:

  • This compound stock solution

  • Phytophthora culture producing sporangia

  • Sterile distilled water (chilled to 4°C)

  • Microcentrifuge tubes or 96-well plates

  • Microscope and glass slides

  • Hemocytometer

Procedure:

  • Zoospore Release: Induce the release of zoospores from sporangia by flooding an actively sporulating culture with chilled sterile distilled water and incubating at 4°C for 30-60 minutes.

  • Zoospore Suspension: Collect the zoospore suspension and adjust the concentration to approximately 1 x 10^5 zoospores/mL using a hemocytometer.

  • Treatment: In microcentrifuge tubes or 96-well plates, mix the zoospore suspension with various concentrations of this compound (and a DMSO control).

  • Incubation: Incubate the mixtures at room temperature for a period sufficient for germination in the control group (typically 2-4 hours).

  • Microscopic Examination: Place a drop of each suspension on a glass slide and observe under a microscope. Count the number of germinated and non-germinated zoospores in at least three different fields of view for each treatment. A zoospore is considered germinated if the germ tube is at least twice the diameter of the zoospore.

  • Data Analysis: Calculate the percentage of germination for each concentration and compare it to the control.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for testing the antimicrobial activity of this compound against Phytophthora spp. in vitro.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Clovamide_Stock This compound Stock Solution (in DMSO) Amended_Media Prepare this compound- Amended Media Clovamide_Stock->Amended_Media Phytophthora_Culture Phytophthora Culture (Active Growth) Mycelial_Growth Mycelial Growth Inhibition Assay Phytophthora_Culture->Mycelial_Growth MIC_Assay MIC Determination Phytophthora_Culture->MIC_Assay Zoospore_Assay Zoospore Germination Assay Phytophthora_Culture->Zoospore_Assay Induce Zoospore Release Media_Prep Prepare Agar Media Media_Prep->Amended_Media Amended_Media->Mycelial_Growth Amended_Media->MIC_Assay Data_Collection Measure Mycelial Growth / Count Germinated Zoospores Mycelial_Growth->Data_Collection MIC_Assay->Data_Collection Zoospore_Assay->Data_Collection Inhibition_Calc Calculate % Inhibition Data_Collection->Inhibition_Calc Stats Statistical Analysis Inhibition_Calc->Stats

Caption: Workflow for in vitro testing of this compound against Phytophthora.

Hypothesized Mechanism of Action

While the precise signaling pathways in Phytophthora targeted by this compound are not yet fully elucidated, its known inhibitory effects on pathogen-secreted enzymes suggest a potential mechanism of action. This compound has been shown to inhibit proteinases and pectinases, which are crucial for host tissue degradation and invasion.[1][2] The following diagram illustrates a hypothesized pathway for this compound's action.

G cluster_pathogen Phytophthora Pathogenesis cluster_host Host Plant cluster_intervention This compound Intervention Phytophthora Phytophthora spp. Enzyme_Secretion Secretion of Cell Wall Degrading Enzymes (Proteinases, Pectinases) Phytophthora->Enzyme_Secretion Host_Cell_Wall Host Plant Cell Wall Enzyme_Secretion->Host_Cell_Wall Targets Tissue_Degradation Host Tissue Degradation & Nutrient Release Host_Cell_Wall->Tissue_Degradation Leads to Infection Infection & Colonization Tissue_Degradation->Infection This compound This compound This compound->Enzyme_Secretion Inhibits This compound->Tissue_Degradation Prevents

Caption: Hypothesized mechanism of this compound's anti-Phytophthora activity.

Concluding Remarks

This compound demonstrates significant potential as an antimicrobial agent against certain species of Phytophthora. The protocols and data presented here provide a framework for researchers and drug development professionals to further investigate its efficacy, determine its spectrum of activity, and elucidate its mechanism of action. Further studies, including dose-response experiments, assessments against a wider range of Phytophthora species and life stages, and in planta testing, are warranted to fully evaluate this compound as a novel oomycide.

References

Application Notes and Protocols: Clovamide as a Substrate for Polyphenol Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovamide, a naturally occurring hydroxycinnamic acid amide found in various plants, including cocoa (Theobroma cacao) and red clover (Trifolium pratense), has garnered significant interest for its antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] As a phenolic compound, this compound can serve as a substrate for polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables.[3][4] This process, while often considered undesirable in the food industry, is a crucial component of plant defense mechanisms against pathogens and herbivores.[3][5] Understanding the interaction between this compound and PPO is vital for researchers in food science, plant biology, and drug development who may be investigating its stability, bioavailability, and biological activity.

These application notes provide a summary of the current knowledge on this compound as a PPO substrate, including available quantitative data, detailed experimental protocols for its study, and conceptual diagrams of the enzymatic reaction and experimental workflows.

Data Presentation

Currently, specific kinetic parameters such as Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the interaction between this compound and polyphenol oxidase are not extensively documented in publicly available literature. However, existing studies provide valuable quantitative insights into this enzymatic reaction.

ParameterValue/ObservationSource Organism/GenotypeReference
This compound Concentration in Assay 0.5 mMTheobroma cacao leaf protein extracts ('ICS1' and 'Sca6')[1][3]
Enhanced Browning (ΔAbsorbance at 418 nm) 'ICS1': 0.31 ± 0.055, 'Sca6': 0.20 ± 0.034Theobroma cacao leaf disks[3][4]
Relative PPO Activity (Quinone Formation) Higher in 'ICS1' genotype compared to 'Sca6' with this compound as a substrate.Theobroma cacao leaf protein extracts[1][3]

Note: The enhanced browning was measured after the addition of approximately 27.7 µg of this compound per leaf disk. The difference in browning enhancement between the 'ICS1' and 'Sca6' genotypes is likely due to the higher PPO activity in 'ICS1' leaves.[3][4]

Signaling Pathways and Logical Relationships

This compound Oxidation by Polyphenol Oxidase

The enzymatic oxidation of this compound by PPO follows a well-established pathway for phenolic substrates. In the presence of oxygen, PPO catalyzes the oxidation of the o-diphenol group within the this compound molecule to a highly reactive o-quinone. This intermediate can then undergo non-enzymatic polymerization reactions, leading to the formation of brown pigments known as melanins. This process is a key component of enzymatic browning.

clovamide_oxidation This compound This compound (o-diphenol) Clovamide_Quinone This compound-o-quinone (highly reactive) This compound:e->Clovamide_Quinone:w Oxidation PPO Polyphenol Oxidase (PPO) PPO->Clovamide_Quinone Catalysis Oxygen Oxygen (O2) Oxygen->Clovamide_Quinone Polymerization Non-enzymatic Polymerization Clovamide_Quinone->Polymerization Melanins Melanins (Brown Pigments) Polymerization->Melanins

Caption: Enzymatic oxidation of this compound by PPO.

Conceptual Plant Defense Signaling Pathway

In plants, the oxidation of phenolic compounds like this compound by PPO is an integral part of the defense response against pathogens. While a specific, detailed signaling pathway involving this compound is not fully elucidated, a conceptual model can be constructed based on general plant defense mechanisms. Pathogen recognition triggers a signaling cascade that can lead to the synthesis and subsequent oxidation of defense compounds like this compound.

plant_defense_pathway Pathogen Pathogen Attack Recognition Pathogen Recognition (e.g., by receptors) Pathogen->Recognition Signaling Intracellular Signaling Cascade (e.g., ROS, Ca2+, Kinases) Recognition->Signaling Gene_Expression Activation of Defense Gene Expression Signaling->Gene_Expression Clovamide_Synthesis This compound Biosynthesis Gene_Expression->Clovamide_Synthesis PPO_Activation PPO Activation/Synthesis Gene_Expression->PPO_Activation Oxidation This compound Oxidation Clovamide_Synthesis->Oxidation PPO_Activation->Oxidation Quinones Quinone Formation Oxidation->Quinones Defense_Response Defense Response (e.g., antimicrobial activity, cell wall reinforcement) Quinones->Defense_Response

Caption: Conceptual plant defense pathway involving this compound.

Experimental Protocols

The following protocols are designed to guide researchers in studying the interaction between this compound and PPO. These are generalized methods and may require optimization based on the specific source of PPO and experimental goals.

Extraction of Polyphenol Oxidase (PPO) from Plant Tissue (e.g., Theobroma cacao leaves)

Objective: To obtain a crude enzyme extract containing active PPO.

Materials:

  • Fresh or frozen plant tissue (e.g., young cacao leaves)

  • Extraction Buffer: 0.1 M Phosphate buffer (pH 6.5-7.0) containing 1 M NaCl and 10 mM ascorbic acid (to prevent oxidation during extraction)

  • Polyvinylpolypyrrolidone (PVPP)

  • Mortar and pestle or homogenizer

  • Refrigerated centrifuge

  • Cheesecloth or Miracloth

  • Ice bucket

Procedure:

  • Weigh 1-5 grams of plant tissue and place it in a pre-chilled mortar or homogenization tube.

  • Add PVPP at a ratio of 1:4 (w/w) to the plant tissue to bind phenolic compounds that could inhibit PPO activity.

  • Add 5-10 mL of ice-cold extraction buffer per gram of tissue.

  • Homogenize the tissue thoroughly on ice until a uniform slurry is obtained.

  • Filter the homogenate through four layers of cheesecloth or Miracloth into a pre-chilled centrifuge tube.

  • Centrifuge the filtrate at 10,000-15,000 x g for 20-30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude PPO extract. Store the extract on ice for immediate use or at -80°C for long-term storage.

Spectrophotometric Assay for PPO Activity using this compound

Objective: To measure the rate of this compound oxidation by PPO by monitoring the formation of quinone products.

Materials:

  • Crude PPO extract (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in a suitable solvent like DMSO or ethanol, then diluted in assay buffer)

  • Assay Buffer: 0.1 M Phosphate buffer (pH 6.0-7.0)

  • Spectrophotometer capable of reading in the visible range (e.g., 410-420 nm)

  • Cuvettes or 96-well microplate

Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well containing:

    • X µL of Assay Buffer

    • Y µL of this compound solution (to achieve a final concentration, e.g., 0.5 mM)

  • The total volume should be standardized for all assays (e.g., 1 mL for a cuvette or 200 µL for a microplate).

  • Equilibrate the reaction mixture at the desired temperature (e.g., 25-30°C) for 5 minutes.

  • Initiate the reaction by adding Z µL of the crude PPO extract. Mix quickly but gently.

  • Immediately start monitoring the increase in absorbance at a wavelength where the quinone product absorbs, typically between 410 nm and 420 nm. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Control: Run a blank reaction without the enzyme extract to account for any non-enzymatic oxidation of this compound.

  • Calculation: Determine the initial reaction rate (ΔAbs/min) from the linear portion of the absorbance vs. time curve. One unit of PPO activity can be defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the specified conditions.

Experimental Workflow for Kinetic Analysis

To determine the kinetic parameters (Km and Vmax) of PPO with this compound as a substrate, the spectrophotometric assay (Protocol 2) should be performed with varying concentrations of this compound.

kinetic_workflow start Start prepare_reagents Prepare PPO Extract, This compound Stock, and Buffers start->prepare_reagents assay_setup Set up Reactions with Varying This compound Concentrations prepare_reagents->assay_setup spectro_reading Measure Initial Reaction Rates (ΔAbs/min) assay_setup->spectro_reading data_analysis Plot 1/Rate vs. 1/[this compound] (Lineweaver-Burk Plot) spectro_reading->data_analysis determine_kinetics Determine Km and Vmax from the Plot data_analysis->determine_kinetics end End determine_kinetics->end

Caption: Workflow for determining PPO kinetic parameters.

Conclusion

This compound is a recognized substrate for polyphenol oxidase, playing a role in enzymatic browning and plant defense. While detailed kinetic data remains to be fully characterized, the provided protocols offer a solid foundation for researchers to investigate this interaction. Further studies are encouraged to determine the specific kinetic parameters of PPO from various sources with this compound, which will contribute to a deeper understanding of its biochemical behavior and its implications in food science and pharmacology.

References

Troubleshooting & Optimization

Preventing Clovamide degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Clovamide during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (N-caffeoyl-L-DOPA) is a naturally occurring phenolic compound found in plants such as cocoa (Theobroma cacao) and red clover (Trifolium pratense).[1][2][3] Due to its potent antioxidant and potential therapeutic properties, it is a subject of interest in research and drug development.[4][5][6] Its stability is a primary concern because its structure, containing catechol moieties, makes it highly susceptible to oxidative and hydrolytic degradation, which can lead to a loss of biological activity and the formation of undesirable byproducts.[4][7]

Q2: What are the main pathways of this compound degradation?

A2: The primary degradation pathways for this compound are:

  • Oxidation: This is the most significant degradation route. It can occur non-enzymatically or be catalyzed by enzymes like polyphenol oxidase (PPO).[7] This process converts the catechol groups of this compound into highly reactive quinones, which can then polymerize to form brown pigments.[7][8]

  • Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions, which would break the molecule into its constituent parts: caffeic acid and L-DOPA.

  • Photodegradation: Exposure to light, particularly UV radiation, can contribute to the degradation of phenolic compounds like this compound, as outlined in ICH guidelines for photostability testing.[2][9][10]

Q3: What are the initial signs of this compound degradation in my sample?

A3: A common visual indicator of this compound degradation, specifically oxidation, is a change in the color of your solution or extract.[7] Initially colorless or pale yellow solutions may turn pink, red, and eventually brown upon degradation to quinones and subsequent polymerization. Chromatographic analysis (e.g., HPLC) may show a decrease in the main this compound peak area, accompanied by the appearance of new peaks corresponding to degradation products.

Q4: Can degraded this compound affect experimental results?

A4: Yes, absolutely. The degradation of this compound leads to a decrease in its concentration, which will result in an underestimation of its effects in biological assays. Furthermore, the degradation products, such as quinones, are reactive molecules that could have their own biological activities or interfere with analytical measurements, leading to inaccurate and unreliable data.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Browning of Extract/Solution Oxidation of this compound to quinones due to exposure to oxygen, high pH, or enzymatic activity (PPO).[7]- Work at low temperatures (on ice).- Use degassed solvents.- Purge storage vials with an inert gas (e.g., nitrogen or argon).- Adjust the pH of the solution to a slightly acidic range (pH 4-6).- Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the extraction buffer.
Low Yield After Extraction Incomplete extraction from the plant matrix.Degradation during the extraction process.- Ensure the plant material is finely ground to maximize surface area.- Optimize the solvent system (e.g., 80% methanol or 70% ethanol are commonly effective for phenolics).- Increase extraction time or use methods like sonication or microwave-assisted extraction to improve efficiency.[11][12]- Implement the solutions for "Browning of Extract/Solution" during the extraction process.
Multiple Peaks in HPLC Analysis Presence of degradation products or cis/trans isomers of this compound.[11]- Confirm the identity of the main peak using a this compound standard.- If degradation is suspected, re-extract the sample using the recommended stabilizing precautions.- Isomerization can sometimes be influenced by solvent and light exposure. Ensure consistent sample handling.
Peak Tailing in HPLC Interaction of the catechol groups with active sites on the silica-based column material.- Use a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of phenolic hydroxyl groups.- Use a column with end-capping or a polymer-based stationary phase designed for phenolic compounds.- Refer to general HPLC troubleshooting guides for other potential causes like column contamination or void formation.[3][13][14][15]
Loss of Compound After Storage Degradation due to inappropriate storage conditions (temperature, light, oxygen).Repeated freeze-thaw cycles.- Store purified this compound or extracts at -20°C or, for long-term storage, at -80°C.[16]- Store in amber vials or wrap vials in aluminum foil to protect from light.[1]- Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.

Data on this compound Stability

The stability of this compound is highly dependent on environmental conditions. Below are tables summarizing the expected stability based on available data for this compound and related phenolic compounds.

Table 1: Effect of Temperature on this compound Stability (Illustrative)

TemperatureStorage FormExpected StabilityComments
40-60°C Solid/ExtractLow Significant degradation can occur. Drying of plant material should be done at the lowest effective temperature.[11][17] Roasting of cocoa beans can reduce this compound content by 14% to over 59%.[18][19]
25°C (Room Temp) SolutionVery Low Rapid oxidation is likely, especially in neutral to alkaline solutions exposed to air.
4°C SolutionLow to Moderate Degradation is slowed but still occurs. Not recommended for long-term storage of solutions.
-20°C Solid/SolutionGood Standard temperature for short to medium-term storage.
-80°C Solid/SolutionExcellent Recommended for long-term storage to minimize degradation.

Note: The data in this table is compiled from general knowledge on phenolic compounds and specific findings on this compound. For critical applications, a compound-specific stability study is recommended.

Table 2: Effect of pH on this compound Stability in Aqueous Solution (Illustrative)

pH RangeExpected StabilityComments
2-4 (Acidic) High The acidic environment helps to prevent the ionization of the catechol hydroxyl groups, reducing susceptibility to oxidation.
5-6 (Slightly Acidic) Good Generally a safe range for handling and short-term storage of this compound solutions.
7 (Neutral) Moderate Increased risk of oxidation compared to acidic conditions.
>7 (Alkaline) Very Low Alkaline conditions promote the deprotonation of the catechol hydroxyls, making the molecule highly susceptible to rapid oxidation and potential hydrolysis.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material (General Procedure)

  • Sample Preparation:

    • Lyophilize (freeze-dry) fresh plant material to prevent enzymatic degradation.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Defatting (for high-lipid samples like cocoa beans):

    • Suspend the powdered material in hexane or petroleum ether (1:5 w/v).

    • Stir for 1-2 hours at room temperature.

    • Filter the mixture and discard the solvent.

    • Allow the defatted plant material to air-dry completely in a fume hood.

  • Extraction:

    • Suspend the powdered (or defatted) plant material in 80% methanol (or 70% ethanol) at a ratio of 1:10 (w/v). To minimize degradation, use ice-cold, degassed solvents.

    • For improved extraction efficiency, sonicate the suspension in an ultrasonic bath for 30 minutes, keeping the bath cool with ice.

    • Transfer the suspension to a sealed container and macerate for 24 hours at 4°C with constant gentle agitation, protected from light.

  • Clarification:

    • Centrifuge the extract at 4000 x g for 15 minutes at 4°C.

    • Carefully decant the supernatant. For complete removal of particulate matter, filter the supernatant through a 0.45 µm filter.

  • Solvent Evaporation:

    • Concentrate the clarified extract using a rotary evaporator at a temperature below 40°C.

    • For complete dryness, use a lyophilizer.

  • Storage:

    • Store the dried crude extract in an amber vial at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).

Protocol 2: Recommended Storage Procedures for this compound

  • Solid Form (Purified or as a Dry Extract):

    • Short-term (weeks): Store at -20°C in a sealed, amber glass vial.

    • Long-term (months to years): Store at -80°C in a sealed, amber glass vial. Before sealing, flush the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Solution Form (e.g., in DMSO or buffer):

    • Avoid long-term storage in solution if possible. this compound is much less stable in solution.

    • If storage in solution is necessary, prepare fresh and use immediately.

    • For short-term storage (1-2 days), store at 4°C in the dark.

    • For storage longer than a few days, aliquot the solution into single-use volumes in amber vials, purge with inert gas, and store at -80°C.

    • Crucially, avoid repeated freeze-thaw cycles , as this can accelerate degradation. Aliquoting is essential.

Visualizations

cluster_extraction Extraction Workflow plant_material Plant Material (e.g., Cocoa, Clover) grinding Grinding/ Pulverization plant_material->grinding extraction Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration/ Centrifugation extraction->filtration evaporation Solvent Evaporation (<40°C) filtration->evaporation storage Store Extract (-80°C, Inert Gas) evaporation->storage cluster_degradation This compound Degradation Pathways cluster_factors Contributing Factors This compound This compound (o-diphenol) quinone This compound-o-quinone (Reactive Intermediate) This compound->quinone Oxidation polymers Brown Polymers (Melanoidins) quinone->polymers Polymerization oxygen Oxygen oxygen->this compound ppo PPO Enzyme ppo->this compound light Light light->this compound high_ph High pH high_ph->this compound cluster_troubleshooting Troubleshooting Logic start Problem: Low this compound Stability check_extraction Review Extraction Protocol start->check_extraction During Extraction check_storage Review Storage Protocol start->check_storage During Storage extraction_solutions Use cold, degassed solvents? Work on ice? Protect from light? check_extraction->extraction_solutions storage_solutions Store at -80°C? Use inert gas? Aliquot to avoid freeze-thaw? check_storage->storage_solutions success Stability Improved extraction_solutions->success storage_solutions->success

References

Clovamide Yield Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and purification of Clovamide from plant material.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for high-yield this compound extraction?

A1: The most significant natural sources of this compound are cocoa beans (Theobroma cacao) and various species of clover (Trifolium)[1][2][3]. Among clover species, Trifolium pallidum has been reported to have a particularly high this compound content, reaching up to 12.94 mg/g of dry weight[1]. For cocoa, the this compound content can vary based on the geographic origin and processing of the beans[4].

Q2: What is a general overview of the this compound extraction and purification process?

A2: The typical workflow involves sample preparation (e.g., defatting for cocoa beans), extraction using a suitable solvent, and subsequent purification and quantification, most commonly by High-Performance Liquid Chromatography (HPLC)[5][6][7].

Q3: How does roasting affect the this compound content in cocoa beans?

A3: Roasting has a significant negative impact on this compound yield. Studies have shown that roasting can dramatically reduce the this compound content in cocoa beans, with reductions of up to 59.13% being reported[4][8]. This is a critical factor to consider when selecting starting material.

Q4: Is this compound stable during extraction and analysis?

A4: this compound is susceptible to degradation. It can undergo non-enzymatic oxidation, and exposure to light can cause the naturally occurring (E)-isomer to convert to the (Z)-isomer[9]. Therefore, it is crucial to perform extraction and analysis in the absence of light and to minimize oxidation.

Q5: What analytical techniques are recommended for this compound quantification?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used and reliable method for quantifying this compound[6][10]. An HPLC system with a coulometric electrochemical detector has also been shown to provide excellent detection limits and reproducibility for quantifying this compound in biological samples[5].

Troubleshooting Guides

This section addresses specific issues that may arise during this compound extraction and purification.

Issue 1: Low this compound Yield from Cocoa Beans
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Defatting Ensure thorough defatting of cocoa bean powder with a non-polar solvent like petroleum ether or dichloromethane prior to extraction[1][11].Improved solvent penetration and increased extraction efficiency of polar this compound.
Suboptimal Solvent Use a polar solvent such as methanol or an ethanol-water mixture. An 80% methanol solution has been shown to be effective[1].Enhanced solubility and extraction of this compound from the plant matrix.
High Roasting Temperature of Starting Material Whenever possible, use unroasted or lightly roasted cocoa beans as the starting material[4][8].Significantly higher initial this compound content in the raw material.
Inefficient Extraction Technique Consider advanced extraction methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for potentially higher yields and shorter extraction times[12].Increased extraction efficiency and reduced risk of this compound degradation due to prolonged extraction.
Issue 2: Degradation of this compound During Processing
Possible Cause Troubleshooting Step Expected Outcome
Light-Induced Isomerization Protect all samples and extracts from light by using amber glassware or covering containers with aluminum foil[9].Preservation of the naturally occurring and more stable (E)-isomer of this compound.
Oxidation Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during solvent evaporation steps. The addition of antioxidants may also be considered.Minimized oxidative degradation of the dihydroxyphenyl moieties in the this compound structure.
Enzymatic Browning For fresh plant material, consider blanching or using extraction solvents with additives that inhibit polyphenol oxidase (PPO) activity.Reduced enzymatic degradation of this compound, which is a substrate for PPO[10][13][14].
Prolonged Extraction Time Optimize extraction time to be as short as possible while still achieving efficient extraction. Longer extraction times can lead to compound degradation[15].Higher recovery of intact this compound.
Issue 3: Poor Peak Resolution or Tailing in HPLC Analysis
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase Optimize the mobile phase composition and gradient. A common approach is a gradient of an acidified aqueous phase (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol.Sharper, more symmetrical peaks with better separation from other compounds.
Column Overload Reduce the injection volume or dilute the sample.Improved peak shape and adherence to the linear range of the detector.
Contaminated Guard or Analytical Column Flush the column with a strong solvent or replace the guard column. If the problem persists, replace the analytical column.Restoration of column performance and improved peak resolution.
Sample Matrix Effects Incorporate a Solid-Phase Extraction (SPE) step before HPLC analysis to clean up the sample and remove interfering compounds.Cleaner chromatogram with reduced baseline noise and improved peak shape.

Data Presentation: this compound Content in Various Plant Sources

The following table summarizes the this compound content found in different plant materials, as reported in the literature. This data can help in selecting the most promising sources for extraction.

Plant Source Plant Part Extraction Solvent This compound Content (mg/g dry weight) Reference
Trifolium pallidumAerial parts50% Methanol12.94[1]
Trifolium pratenseAerial parts80% Methanol15.6[1]
Trifolium pratense subsp. nivaleAerial parts80% Methanol8.2[1][16]
Theobroma grandiflorum (Cupuassu)FruitsNot specified23.03 (in phenolic extract)[1]
Theobroma cacao (Ghana)Fermented beansMethanol0.002637[4]
Theobroma cacao (Ghana)Roasted nibsMethanol0.001264[4]

Experimental Protocols

Protocol 1: this compound Extraction from Clover (Trifolium sp.)
  • Sample Preparation: Harvest the aerial parts of the clover and air-dry or freeze-dry them. Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 80% methanol (e.g., 1:10 solid-to-solvent ratio) at room temperature with constant stirring for 24 hours. Protect the mixture from light.

    • Alternatively, perform ultrasound-assisted extraction (UAE) for a shorter duration (e.g., 30-60 minutes).

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper or by centrifugation.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the concentrated extract at -20°C until further purification.

Protocol 2: this compound Extraction from Cocoa Beans (Theobroma cacao)
  • Sample Preparation:

    • Obtain unroasted or lightly roasted cocoa beans.

    • Grind the beans into a coarse powder.

  • Defatting:

    • Perform Soxhlet extraction or repeated maceration of the cocoa powder with petroleum ether or dichloromethane for several hours to remove the lipid fraction[1][11].

    • Air-dry the defatted cocoa powder to remove residual solvent.

  • Extraction:

    • Extract the defatted powder with methanol using maceration or UAE as described in Protocol 1.

  • Filtration, Concentration, and Storage: Follow steps 3 and 4 from Protocol 1.

Protocol 3: HPLC-DAD Quantification of this compound
  • Sample Preparation:

    • Dissolve the dried extract in a known volume of the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5-95% B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) monitoring at 320 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using a pure this compound standard of known concentrations.

    • Quantify the this compound in the samples by comparing the peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification plant_material Plant Material (Cocoa or Clover) grinding Grinding plant_material->grinding defatting Defatting (for Cocoa) grinding->defatting If Cocoa extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction If Clover defatting->extraction filtration Filtration/ Centrifugation extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration hplc HPLC-DAD Quantification concentration->hplc purification Preparative HPLC (Optional) hplc->purification

Caption: General workflow for this compound extraction and analysis.

troubleshooting_logic cluster_source Source Material Issues cluster_extraction Extraction Process Issues cluster_solution Potential Solutions start Low this compound Yield? check_roasting Was starting material heavily roasted? start->check_roasting check_defatting Was defatting step incomplete? start->check_defatting check_genotype Is it a low-Clovamide genotype? check_roasting->check_genotype No solution_source Use unroasted beans or different plant source check_roasting->solution_source Yes check_genotype->solution_source Yes check_solvent Is the extraction solvent optimal? check_defatting->check_solvent No solution_defatting Improve defatting procedure check_defatting->solution_defatting Yes check_degradation Was there light exposure or long extraction time? check_solvent->check_degradation No solution_solvent Optimize solvent system (e.g., 80% MeOH) check_solvent->solution_solvent Yes solution_protection Protect from light, reduce extraction time check_degradation->solution_protection Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Troubleshooting Peak Tailing for Clovamide in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing when analyzing Clovamide using reverse-phase High-Performance Liquid Chromatography (RP-HPLC). Peak tailing can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal peak symmetry.

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

Peak tailing is often observed as an asymmetry factor (As) greater than 1.2.[1] The primary cause is frequently secondary interactions between the analyte and the stationary phase.[1][2] For this compound, a hydroxycinnamic acid amide, interactions with residual silanol groups on the silica-based stationary phase are a likely culprit.[1][2][3] This guide will walk you through a step-by-step process to identify and resolve the source of peak tailing.

Is your this compound peak tailing? Start here to diagnose and solve the issue.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_mobile_phase Step 1: Evaluate Mobile Phase pH start->check_mobile_phase ph_low Is pH ≤ 3? check_mobile_phase->ph_low adjust_ph Action: Lower Mobile Phase pH to 2.5-3.0 with 0.1% Formic Acid ph_low->adjust_ph No check_column Step 2: Assess Column Condition & Type ph_low->check_column Yes solution Symmetrical Peak Achieved adjust_ph->solution is_endcapped Is the column end-capped? check_column->is_endcapped use_endcapped Action: Switch to an end-capped or base-deactivated column is_endcapped->use_endcapped No check_system Step 3: Inspect HPLC System is_endcapped->check_system Yes use_endcapped->solution connections_ok Are all fittings and connections secure (no dead volume)? check_system->connections_ok fix_connections Action: Check and tighten all fittings. Use narrow-bore tubing. connections_ok->fix_connections No check_sample Step 4: Review Sample Preparation connections_ok->check_sample Yes fix_connections->solution solvent_match Does the sample solvent match the initial mobile phase? check_sample->solvent_match adjust_solvent Action: Dissolve the sample in the initial mobile phase or a weaker solvent solvent_match->adjust_solvent No overload Is the column overloaded? solvent_match->overload Yes adjust_solvent->solution reduce_load Action: Reduce sample concentration or injection volume overload->reduce_load Yes overload->solution No, further investigation needed reduce_load->solution

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in RP-HPLC?

A1: The most frequent cause of peak tailing for compounds containing amide and hydroxyl groups like this compound is secondary interaction with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These silanol groups can become ionized at higher pH levels, leading to unwanted interactions with the analyte.

Q2: How does mobile phase pH affect this compound peak shape?

A2: The pH of the mobile phase is a critical factor. At a pH above 3, residual silanol groups on the silica packing can become deprotonated and negatively charged, leading to electrostatic interactions with polar parts of the this compound molecule, causing peak tailing.[1][3][4] By maintaining a low mobile phase pH (e.g., ≤ 3), the silanol groups remain protonated, minimizing these secondary interactions.[1][5]

Q3: Can the choice of HPLC column impact peak tailing for this compound?

A3: Absolutely. Using a modern, high-purity silica column that is "end-capped" is highly recommended.[1][3] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions with analytes like this compound.[1] Base-deactivated columns are also a good option.

Q4: Could my HPLC system itself be causing the peak tailing?

A4: Yes, issues within the HPLC system can contribute to peak tailing. This is often referred to as "extra-column band broadening."[2][3] Potential causes include:

  • Dead Volume: Poorly made connections, or using tubing with a large internal diameter can create dead volume where the sample can diffuse and cause peak broadening and tailing.[2][4]

  • Column Voids: A void at the head of the column can distort the sample band, leading to misshapen peaks.[1][6]

  • Blocked Frit: A partially blocked column inlet frit can also lead to poor peak shape.[1]

Q5: Does sample preparation play a role in peak tailing?

A5: Yes, your sample preparation can significantly influence peak shape. Two key considerations are:

  • Sample Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than your initial mobile phase, it can cause peak distortion, including tailing.[2][7] It is always best to dissolve your sample in the mobile phase itself or in a weaker solvent.

  • Sample Overload: Injecting too much sample (either in terms of volume or concentration) can overload the column, leading to broad and tailing peaks.[2][6][8]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To mitigate secondary silanol interactions by lowering the mobile phase pH.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or trifluoroacetic acid)

  • Your this compound sample

Procedure:

  • Prepare the Aqueous Phase: To your HPLC-grade water, add 0.1% (v/v) formic acid. For example, add 1 mL of formic acid to 999 mL of water.

  • pH Verification: Ensure the final pH of the aqueous portion is between 2.5 and 3.0.

  • Prepare the Mobile Phase: Mix the acidified aqueous phase with your organic solvent (e.g., acetonitrile) in the desired ratio for your separation. A published method for this compound uses a gradient with 0.1% formic acid in both water (Solvent A) and acetonitrile (Solvent B).[9]

  • System Equilibration: Flush the entire HPLC system, including the column, with the new mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved.

  • Inject and Analyze: Inject your this compound standard and compare the peak shape to your previous results.

Protocol 2: Column Evaluation and Replacement

Objective: To determine if the column is the source of peak tailing and to select a more appropriate column.

Procedure:

  • Column Flushing: If you suspect a blocked frit or contamination, try flushing the column. Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (e.g., 100% acetonitrile or methanol for a reversed-phase column).[1]

  • Column Test: Analyze a standard compound that is known to give a good peak shape on your column. If this standard also shows tailing, it is a strong indication that the column performance has degraded.

  • Column Replacement: If the above steps do not resolve the issue, replace the column. For this compound analysis, consider a high-purity, end-capped C18 column.

Data Presentation

ParameterCondition 1 (Problematic)Condition 2 (Optimized)Expected Outcome
Mobile Phase pH > 4.02.5 - 3.0Reduced silanol interactions, improved peak symmetry.
Column Type Non-end-capped Silica C18End-capped, Base-deactivated C18Minimized secondary retention, sharper peaks.
Sample Solvent High organic content (e.g., 100% Acetonitrile)Matched to initial mobile phasePrevents peak distortion from solvent mismatch.
Injection Volume > 10 µL (variable)1-5 µLAvoids column overload, maintains peak shape.
Tubing Standard 0.01" IDNarrow-bore 0.005" ID PEEKReduces extra-column volume and band broadening.

Logical Relationships in Troubleshooting

The following diagram illustrates the relationship between potential causes and their solutions for peak tailing.

Logical_Relationships cause_silanol Cause: Secondary Silanol Interactions solution_ph Solution: Lower Mobile Phase pH (≤ 3) cause_silanol->solution_ph solution_column Solution: Use End-Capped Column cause_silanol->solution_column cause_dead_volume Cause: Extra-Column Dead Volume solution_fittings Solution: Check/Tighten Fittings, Use Narrow-Bore Tubing cause_dead_volume->solution_fittings cause_overload Cause: Column Overload solution_injection Solution: Reduce Injection Volume/Concentration cause_overload->solution_injection cause_solvent_mismatch Cause: Sample Solvent Mismatch solution_sample_prep Solution: Dissolve Sample in Mobile Phase cause_solvent_mismatch->solution_sample_prep

Caption: Mapping common causes of peak tailing to their respective solutions.

References

Minimizing matrix effects in Clovamide LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Clovamide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components, such as proteins, salts, phospholipids, and metabolites, can co-elute with this compound and interfere with the ionization process in the mass spectrometer's source.[2] This interference, known as the matrix effect, can either decrease the analyte signal (ion suppression) or increase it (ion enhancement).[1][3] Ion suppression is the more common phenomenon.[4] These effects can lead to poor accuracy, imprecision, and lack of reproducibility in the quantification of this compound.[5][6]

Q2: How can I determine if matrix effects are affecting my this compound quantification?

A2: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify at which points in the chromatogram ion suppression or enhancement occurs.[7] It involves injecting a blank, extracted sample matrix onto the LC column while continuously infusing a standard solution of this compound directly into the mass spectrometer, post-column.[7] A dip or rise in the this compound signal baseline indicates the presence of matrix effects at that retention time.[7]

  • Quantitative Assessment (Post-Extraction Spike): This is the standard method to measure the exact extent of matrix effects.[2][4] It involves comparing the peak response of this compound spiked into an extracted blank matrix with the response of this compound in a neat (pure) solvent at the same concentration.[8] The ratio of these responses is called the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.[2]

Q3: What are the primary strategies to reduce or eliminate matrix effects?

A3: A multi-faceted approach is often most effective, focusing on three main areas:

  • Sample Preparation: Optimizing the sample cleanup procedure is considered the most effective way to remove interfering matrix components before analysis.[4][9]

  • Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce interference.[1]

  • Compensation: Using techniques like internal standards or matrix-matched calibration can compensate for matrix effects that cannot be eliminated.[1][10]

Q4: Which sample preparation technique is most effective for minimizing matrix effects for this compound in biological samples?

A4: The choice depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, particularly phospholipids, which are a major cause of ion suppression.[4][11][12]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent, leaving many polar interferences behind.[4][8] Optimizing the pH and solvent choice is crucial for good recovery and cleanup.[4]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences, providing the cleanest extracts.[4][8] It is more selective than LLE and can be targeted to isolate this compound while washing away interfering compounds.

Q5: How does an internal standard (IS) help, and which type is recommended for this compound analysis?

A5: An internal standard is a compound of a known concentration added to every sample, calibrator, and QC.[13] It is used to correct for variability during sample preparation and analysis.[14] The ratio of the this compound peak area to the IS peak area is used for quantification.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard" and the highly recommended choice for this compound. A SIL-IS (e.g., containing ¹³C or ²H) has nearly identical chemical and physical properties to this compound, meaning it co-elutes and experiences the same degree of ion suppression or enhancement.[10][13] This provides the most accurate compensation for matrix effects.

  • Structural Analogue IS: If a SIL-IS is not available, a structural analogue with similar physicochemical properties and a close retention time to this compound can be used.[13][15] However, it may not compensate for matrix effects as perfectly as a SIL-IS.[16]

Q6: Is simply diluting my sample a valid strategy to overcome matrix effects?

A6: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[7][17] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[7][18] This strategy may not be suitable for trace-level analysis where maximum sensitivity is required.[9]

Q7: When should I use matrix-matched calibration standards?

A7: Matrix-matched calibration should be used when you do not have a reliable internal standard (especially a SIL-IS) and significant matrix effects are present.[1][18] This technique involves preparing your calibration standards in the same biological matrix as your samples (e.g., blank plasma).[1] This ensures that the standards and the unknown samples are affected by the matrix in the same way, improving accuracy.[1] A key challenge is obtaining a true blank matrix that is free of the analyte.[7]

Troubleshooting Guide

Problem: Poor accuracy, precision, or sensitivity in this compound quantification.

Symptom Possible Cause(s) Recommended Solution(s)
Inconsistent Peak Areas for QC Samples Variable Matrix Effects: Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement. Inconsistent Sample Preparation: Variability in extraction recovery between samples.1. Assess Matrix Effect: Use the post-extraction spike method (Protocol 1) on multiple lots of blank matrix to check for variability.[8] 2. Use a SIL-IS: A Stable Isotope-Labeled Internal Standard is the best way to compensate for sample-to-sample variation.[10] 3. Refine Sample Preparation: Switch to a more robust method like SPE or LLE (Protocols 3 & 4) to improve cleanup consistency.[4]
Low Signal (Ion Suppression) Co-elution of Matrix Components: Phospholipids, salts, or other endogenous compounds are co-eluting with this compound and suppressing its ionization.[4]1. Improve Chromatography: Modify the LC gradient to better separate this compound from matrix interferences.[1] 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., SPE) to remove interfering components.[8] 3. Change Ionization Mode: If using ESI, consider switching to APCI, which is generally less susceptible to matrix effects.[10] 4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[17]
High Signal (Ion Enhancement) Co-elution of Matrix Components: Less common than suppression, some matrix components can enhance the ionization of this compound.[1]1. Improve Chromatography: As with suppression, optimize the LC method to separate this compound from the enhancing components. 2. Enhance Sample Cleanup: Use SPE or LLE to remove the specific interferences.[4]
High Variability in Internal Standard Response IS-Specific Matrix Effects: The internal standard may be experiencing different matrix effects than this compound, especially if it is a structural analogue.[14] Early Elution: If the IS elutes very early, it may be more susceptible to interference from salts and highly polar matrix components.1. Switch to a SIL-IS: A SIL-IS will co-elute with this compound and experience the same matrix effects, leading to a more stable response ratio.[10] 2. Optimize Chromatography: Adjust the LC method to ensure the IS does not elute in a region of heavy ion suppression. The post-column infusion method (Protocol 2) can identify these regions.[7]

Data Summary

Table 1: Comparison of Common Sample Preparation Techniques for Matrix Effect Reduction

Technique Selectivity / Cleanup Efficiency Speed / Throughput Typical Use Case for this compound Analysis Reference(s)
Protein Precipitation (PPT) LowHighHigh-throughput screening where speed is prioritized over ultimate cleanliness.[4][11]
Liquid-Liquid Extraction (LLE) Moderate to HighModerateGood for removing phospholipids and salts; a robust choice for many bioanalytical methods.[4][8]
Solid-Phase Extraction (SPE) HighLow to Moderate"Gold standard" for cleanup; used when high sensitivity and accuracy are required, and matrix effects are significant.[4][8]

Table 2: Calculation and Interpretation of the Matrix Factor (MF)

Formula Calculation Interpretation Reference(s)
Matrix Factor (MF) MF = (Peak Area of Analyte in Post-Spiked Matrix) / (Peak Area of Analyte in Neat Solution)MF = 1: No matrix effect. MF < 1: Ion Suppression. MF > 1: Ion Enhancement. A CV <15% across different matrix lots is desirable.[2][8]
IS-Normalized MF IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)Value ≈ 1.0: Indicates the IS successfully compensates for the matrix effect.[10]

Visualized Workflows and Diagrams

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Verification start Problem Observed: Poor Accuracy, Precision, or Sensitivity assess Assess Matrix Effect (Post-Extraction Spike) start->assess calc_mf Calculate Matrix Factor (MF) and CV% across lots assess->calc_mf is_effect Is |MF - 1| > 0.2 or CV > 15%? calc_mf->is_effect improve_cleanup Improve Sample Cleanup (e.g., switch PPT -> LLE/SPE) is_effect:e->improve_cleanup Yes validated Method is Robust is_effect->validated No optimize_lc Optimize Chromatography (Separate analyte from interference) improve_cleanup->optimize_lc use_sil Use a Stable Isotope Labeled IS (SIL-IS) optimize_lc->use_sil reassess Re-assess Matrix Effect (Post-Extraction Spike) use_sil->reassess is_ok Is IS-Normalized MF ≈ 1.0 and CV < 15%? reassess->is_ok is_ok->validated Yes not_validated Further Optimization Needed is_ok->not_validated No

Figure 1. Workflow for identifying and mitigating matrix effects in this compound analysis.

start Significant Matrix Effect Confirmed q1 Is a Stable Isotope Labeled Internal Standard (SIL-IS) Available? start->q1 a1_yes Implement SIL-IS (Gold Standard) q1->a1_yes Yes q2 Is a close Structural Analogue IS Available? q1->q2 No end_note Verify compensation by calculating IS-Normalized Matrix Factor a1_yes->end_note a2_yes Implement Analogue IS q2->a2_yes Yes a2_no Use Matrix-Matched Calibration q2->a2_no No a2_yes->end_note

Figure 2. Decision logic for selecting a suitable compensation strategy.

cluster_LC LC System cluster_Infusion Infusion System lc_pump LC Pump injector Autosampler lc_pump->injector column LC Column injector->column tee T-piece Mixer column->tee LC Eluent + Extracted Matrix syr_pump Syringe Pump with This compound Standard syr_pump->tee Constant Flow of This compound Std. ms Mass Spectrometer (MS) tee->ms Combined Flow

Figure 3. Experimental setup for post-column infusion to detect matrix effects.

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol quantifies the degree of ion suppression or enhancement.[8]

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare a solution of this compound and its internal standard (IS) in the final reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Spike Matrix): Select at least six different lots of blank biological matrix (e.g., plasma). Process these blank samples using your validated sample preparation protocol (e.g., LLE or SPE). After the final evaporation step, reconstitute the extracts with the same this compound and IS solution prepared for Set A.

  • Analysis: Inject all samples from Set A and Set B into the LC-MS system and record the peak areas for this compound and the IS.

  • Calculation:

    • Calculate the mean peak area of the analyte and IS from the neat solutions (Set A).

    • For each sample in Set B, calculate the Matrix Factor (MF) for the analyte and the IS using the formula in Table 2.

    • Calculate the mean MF and the coefficient of variation (%CV) across the different matrix lots.

    • If using an IS, calculate the IS-Normalized MF (see Table 2).

  • Interpretation: An IS-Normalized MF close to 1.0 with a %CV of <15% demonstrates that the matrix effect is consistent and effectively compensated for by the internal standard.[8][10]

Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)

This protocol identifies regions of ion suppression or enhancement in the chromatogram.[7]

  • Setup:

    • Configure the LC-MS system as shown in Figure 3. Use a T-piece to connect the outlet of the LC column and a syringe pump to the inlet of the MS ion source.

    • Prepare a solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that gives a stable, mid-range signal.

  • Procedure:

    • Begin infusing the this compound solution into the MS at a constant, low flow rate (e.g., 5-10 µL/min).

    • Once a stable signal (baseline) for this compound is achieved, inject a blank sample extract (processed using your sample preparation method) onto the LC column.

  • Analysis: Monitor the this compound signal throughout the chromatographic run.

  • Interpretation:

    • A decrease in the baseline signal indicates a region of ion suppression .

    • An increase in the baseline signal indicates a region of ion enhancement .

    • This information can be used to adjust the chromatographic method to ensure the this compound peak does not elute in a zone of significant matrix interference.[7]

Protocol 3: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner extract than protein precipitation.[4]

  • Sample Aliquot: Pipette 100 µL of the biological sample (e.g., plasma), calibration standard, or QC into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution and briefly vortex.

  • pH Adjustment (if necessary): Adjust the sample pH to ensure this compound is in a neutral, uncharged state for efficient extraction into an organic solvent.[4]

  • Extraction: Add 600 µL of an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex vigorously for 2-5 minutes.

  • Phase Separation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase or another suitable solvent for injection into the LC-MS system.

Protocol 4: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol offers the most effective cleanup for complex matrices.[4]

  • Select Cartridge: Choose an SPE cartridge with a sorbent that will retain this compound while allowing matrix components to be washed away (e.g., a reversed-phase C18 or a mixed-mode cation exchange sorbent, depending on this compound's properties).

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through the sorbent.

  • Equilibration: Equilibrate the cartridge with a solution similar to the sample loading solvent (e.g., water or a weak buffer).

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma with IS added) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove salts and other polar interferences while this compound remains bound to the sorbent.

  • Elution: Elute this compound from the cartridge using a stronger solvent.

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute in the injection solvent, similar to the LLE procedure.

References

Clovamide stability in aqueous solutions at different pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with clovamide, a bioactive compound found in sources like cocoa and red clover.[1][2] Understanding the stability of this compound in aqueous solutions is critical for accurate experimental design, formulation development, and ensuring the integrity of research findings. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound solutions.

Question: My this compound solution is changing color (e.g., turning brown). What is happening and how can I prevent it?

Answer: The discoloration of your this compound solution is likely due to oxidation. This compound, being a polyphenolic compound containing catechol moieties, is susceptible to oxidation, which can be accelerated by factors such as elevated pH, temperature, and the presence of oxygen. This process can lead to the formation of quinones, which can further polymerize to form colored compounds.[3]

Troubleshooting Steps:

  • pH Control: Maintain the pH of your solution in the acidic range (ideally pH 2-4). L-DOPA, a structural component of this compound, is known to be more stable under acidic conditions.[4]

  • Temperature Management: Prepare and store your this compound solutions at low temperatures (e.g., 2-8°C) to minimize thermal degradation.

  • Deoxygenate Solvents: Before preparing your solution, consider purging your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Use of Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as ascorbic acid, may help to prolong the stability of the solution.[5]

  • Fresh Preparation: Prepare this compound solutions fresh before each experiment to ensure the use of the compound in its un-degraded state.

Question: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. Could these be degradation products?

Answer: Yes, the appearance of new peaks in your chromatogram, especially those eluting at different retention times than your this compound standard, strongly suggests the presence of degradation products. The specific nature of these products will depend on the stress conditions the sample was exposed to (e.g., pH, temperature, light, oxygen).

Troubleshooting and Identification Steps:

  • Review Sample History: Carefully document the storage conditions and handling of the sample that showed the unexpected peaks. Note the pH, temperature, and duration of storage.

  • Forced Degradation Study: To confirm that the new peaks are indeed degradation products, you can perform a forced degradation study. This involves intentionally exposing a fresh this compound solution to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agent) and analyzing the resulting mixture by HPLC.[6] This will help in identifying the potential degradation products under different stress conditions.

  • Mass Spectrometry (MS) Analysis: If your HPLC system is coupled to a mass spectrometer (LC-MS), you can obtain mass-to-charge ratio (m/z) information for the unknown peaks. This data is invaluable for proposing potential structures of the degradation products.

Question: The concentration of my this compound standard solution seems to be decreasing over time, even when stored in the dark. What could be the cause?

Answer: A decrease in this compound concentration over time, even in the absence of light, points towards hydrolytic or thermal degradation. The amide bond in this compound could be susceptible to hydrolysis, especially at non-optimal pH values.

Troubleshooting Steps:

  • Verify pH: Ensure the pH of your stock solution is within the optimal stability range (acidic pH).

  • Storage Temperature: Store your standard solutions at or below -20°C for long-term storage to minimize both hydrolysis and thermal degradation.

  • Solvent Choice: While aqueous solutions are often necessary, consider if a less reactive solvent system could be used for stock solutions, depending on your experimental needs.

  • Regular Qualification: For critical quantitative studies, it is advisable to qualify your standard solutions periodically to ensure their concentration remains accurate.

Frequently Asked Questions (FAQs)

What are the primary factors affecting this compound stability in aqueous solutions?

The main factors influencing this compound stability are pH, temperature, and the presence of oxygen. This compound is generally more stable in acidic conditions and at lower temperatures. Exposure to oxygen can lead to oxidative degradation.

What are the likely degradation pathways for this compound?

Based on its chemical structure (an amide of caffeic acid and L-DOPA), the following degradation pathways are plausible:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, which would break this compound down into caffeic acid and L-DOPA.

  • Oxidation: The catechol moieties in both the caffeic acid and L-DOPA parts of the molecule are prone to oxidation, leading to the formation of quinones and subsequent polymerization products.[3]

  • Decarboxylation: The L-DOPA portion of the molecule could potentially undergo decarboxylation, especially under thermal stress.

At what pH is this compound most stable?

While specific studies on this compound are limited, data on L-DOPA, a component of this compound, suggests that it is most stable in acidic conditions, typically in the pH range of 2.0 to 4.0.[4] It is reasonable to infer that this compound would exhibit similar stability characteristics.

How should I prepare and store this compound stock solutions?

For optimal stability, it is recommended to:

  • Prepare stock solutions in a slightly acidic buffer (e.g., pH 3-4).

  • Use deoxygenated solvents.

  • Store solutions in amber vials to protect from light, although L-DOPA itself has shown stability under photolytic stress.[6]

  • For short-term storage (a few days), refrigerate at 2-8°C.

  • For long-term storage, aliquot and freeze at -20°C or below.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general approach to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a slightly acidic aqueous buffer) to a final concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M hydrochloric acid. Incubate at 60°C for various time points (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for various time points (e.g., 30 minutes, 1, 4 hours).

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points (e.g., 1, 4, 12 hours).

    • Thermal Degradation: Incubate an aliquot of the stock solution in a neutral aqueous buffer at elevated temperatures (e.g., 60°C and 80°C) for various time points.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of this compound degradation under each condition.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound and its Degradation Products

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD). An LC-MS system is highly recommended for the identification of degradation products.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A gradient elution is recommended to separate this compound from its more polar or less polar degradation products.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • A suggested starting gradient could be: 0-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance, for example, around 320 nm. A DAD is beneficial to obtain spectra of all peaks.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time, min)
1 M HCl, 60°C295.214.5
685.724.5, 6.2
2460.134.5, 6.2, 7.8
0.1 M NaOH, RT0.570.323.1, 5.0
155.833.1, 5.0, 8.9
425.443.1, 5.0, 8.9, 10.2
3% H₂O₂, RT190.519.5
475.229.5, 11.3
1250.939.5, 11.3, 12.1
80°C, Neutral pH292.118.2
878.628.2, 10.5
2465.328.2, 10.5

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Visualizations

Logical Workflow for this compound Stability Assessment

Clovamide_Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Stress (e.g., 80°C) prep->thermal hplc Stability-Indicating HPLC-DAD Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc lcms LC-MS for Identification hplc->lcms If unknowns quantify Quantify Degradation & Degradation Products hplc->quantify pathway Propose Degradation Pathway lcms->pathway quantify->pathway report Generate Stability Report pathway->report Clovamide_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (N-caffeoyl-L-DOPA) CaffeicAcid Caffeic Acid This compound->CaffeicAcid Acid/Base LDOPA L-DOPA This compound->LDOPA Acid/Base Quinones Quinone Intermediates This compound->Quinones O2, Temp, pH Polymers Polymeric Products (Colored) Quinones->Polymers

References

Technical Support Center: Clovamide Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clovamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound oxidation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound-containing buffer turns brown. What is happening?

A1: The brown discoloration is a common indicator of this compound oxidation. This compound, being a phenolic compound with two catechol moieties, is highly susceptible to oxidation, which can be both non-enzymatic and enzymatic.[1][2] This process forms quinones, which can then polymerize to create colored compounds, leading to the browning of your solution.[1][2] This oxidation can be accelerated by factors such as elevated pH, exposure to oxygen and light, and the presence of metal ions or oxidative enzymes like polyphenol oxidase (PPO).[1][2][3]

Q2: How does oxidation affect my experiments?

A2: this compound oxidation can significantly impact your experimental results in several ways:

  • Reduced Potency: The oxidized form of this compound may have a different biological activity than the parent compound, leading to an underestimation of its effects.

  • Formation of Reactive Species: The oxidation process generates quinones, which are reactive molecules that can covalently bind to proteins and other macromolecules in your experimental system, leading to confounding results.[1]

  • Inaccurate Quantification: Degradation of this compound will lead to inaccurate measurements of its concentration, affecting dose-response curves and other quantitative analyses.[4]

Q3: What is the ideal pH for my experimental buffer to maintain this compound stability?

Q4: What are the best antioxidants to use, and at what concentrations?

A4: The use of antioxidants is a key strategy to prevent this compound oxidation. The choice and concentration of the antioxidant can be critical. Below is a table summarizing common antioxidants and their recommended starting concentrations. It is advisable to test a range of concentrations to find the optimal condition for your specific experimental setup.

AntioxidantTypical Final ConcentrationCommon SolventsKey Considerations
Ascorbic Acid (Vitamin C)0.1 - 1 mMAqueous, DMSO, EthanolMost frequently used antioxidant. Can sometimes act as a pro-oxidant in the presence of metal ions, so co-use with a chelating agent like EDTA is recommended.[3]
Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)Organic SolventsA synthetic antioxidant, very effective in lipid-based or organic solutions.[3]
Sodium Thiosulfate0.1 - 10 mMAqueousA mild reducing agent that can minimize oxidation.[6]
β-Mercaptoethanol0.1 - 10 mMAqueousA potent reducing agent, but its strong odor and potential to interfere with certain assays should be considered.[6]

Q5: Should I be concerned about metal ions in my buffer?

A5: Yes, divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of phenolic compounds.[3][6] It is highly recommended to use high-purity water and reagents to prepare your buffers. Additionally, the inclusion of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a final concentration of 0.1 - 1 mM can sequester these metal ions and prevent them from participating in oxidative reactions.[3][6]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Rapid browning of this compound solution upon preparation. 1. High pH of the buffer. 2. Presence of dissolved oxygen in the solvent. 3. Contamination with metal ions.1. Adjust the buffer pH to a slightly acidic range (6.0-7.0). 2. Degas all solvents and buffers by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before use.[3] 3. Add a chelating agent like EDTA (0.1-1 mM) to your buffer.[3][6]
This compound stock solution degrades over time in the freezer. 1. Repeated freeze-thaw cycles introducing oxygen. 2. Exposure to light during handling. 3. Inappropriate storage temperature.1. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[3] 2. Store stock solutions in amber vials to protect from light.[3] 3. Store at -80°C for long-term stability. For short-term storage, -20°C is acceptable.[3]
Inconsistent results in cell-based assays. 1. Oxidation of this compound in the culture medium during incubation. 2. Interaction of oxidized this compound with media components or cells.1. Prepare fresh this compound working solutions immediately before each experiment. 2. Include a suitable antioxidant (e.g., ascorbic acid) in the final culture medium, ensuring it is not cytotoxic at the concentration used. 3. Minimize the exposure of the treatment media to light and atmospheric oxygen during preparation and incubation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mM)

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ascorbic acid

  • 2.0 mL amber glass vials

  • Argon or nitrogen gas

Procedure:

  • Weigh out the required amount of this compound to prepare a 10 mM stock solution.

  • In a separate vial, prepare a 100 mM stock solution of ascorbic acid in anhydrous DMSO.

  • In the vial with this compound, add a sufficient volume of anhydrous DMSO to dissolve the compound.

  • Add the ascorbic acid stock solution to the this compound solution to achieve a final ascorbic acid concentration of 1 mM.

  • Vortex briefly to ensure complete dissolution and mixing.

  • Flush the headspace of the vial with argon or nitrogen gas before sealing tightly.

  • Aliquot into single-use amber vials, again flushing with inert gas before sealing.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of a Stabilized Experimental Buffer (e.g., Phosphate-Buffered Saline, pH 6.8)

Materials:

  • High-purity water

  • Phosphate buffer salts

  • EDTA disodium salt

  • Ascorbic acid

  • Argon or nitrogen gas

Procedure:

  • Prepare the phosphate-buffered saline (PBS) solution using high-purity water.

  • Degas the PBS solution by sparging with argon or nitrogen gas for at least 30 minutes.

  • While stirring, add EDTA to a final concentration of 0.5 mM.

  • Add ascorbic acid to a final concentration of 0.2 mM.

  • Adjust the pH of the buffer to 6.8 using HCl or NaOH.

  • Filter-sterilize the buffer if it is for use in cell culture experiments.

  • Store the buffer at 4°C and use within one week. For longer storage, consider preparing the buffer without ascorbic acid and adding it fresh before each experiment.

Visualizations

Below are diagrams illustrating key concepts related to this compound's properties and the strategies to prevent its oxidation.

This compound This compound (o-diphenol) Quinone Quinone (Reactive) This compound->Quinone Oxidation (O₂, PPO, Metal Ions) Polymerization Polymerization (Browning) Quinone->Polymerization

This compound Oxidation Pathway

Start Prepare this compound Stock Solution Dissolve Dissolve this compound in Anhydrous DMSO Start->Dissolve AddAntioxidant Add Antioxidant (e.g., Ascorbic Acid) Dissolve->AddAntioxidant InertGas Flush with Inert Gas (N₂ or Ar) AddAntioxidant->InertGas Aliquot Aliquot into Single-Use Amber Vials InertGas->Aliquot Store Store at -80°C Aliquot->Store

Workflow for Preparing a Stable this compound Stock Solution

InflammatoryStimuli Inflammatory Stimuli (e.g., PMA) NFkB_Activation NF-κB Activation InflammatoryStimuli->NFkB_Activation This compound This compound This compound->NFkB_Activation Inhibition ProInflammatoryCytokines Pro-inflammatory Cytokine Release NFkB_Activation->ProInflammatoryCytokines

This compound's Anti-inflammatory Signaling Pathway

References

Addressing Clovamide aggregation in high-concentration solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing aggregation issues encountered when working with high-concentration solutions of Clovamide.

Troubleshooting Guide

Q1: My high-concentration this compound solution (>5 mg/mL) is showing visible precipitation shortly after preparation. What are the initial steps to troubleshoot this?

A1: Visible precipitation indicates that the solubility limit of this compound has been exceeded under the current formulation conditions. Here are immediate steps to address this:

  • pH Adjustment: The solubility of phenolic compounds like this compound can be highly dependent on pH.[1] The catechol groups in this compound are acidic and will be more soluble in a deprotonated state. Systematically increase the pH of your buffer system and observe for any improvement in solubility. It is crucial to ensure the pH remains within a range that does not cause chemical degradation of the compound.[1]

  • Temperature Control: While heating can aid initial dissolution, some compounds are less stable at higher temperatures and can aggregate upon cooling.[2] Conversely, storing some purified proteins at 4°C can lead to instability.[3][4] For long-term storage, snap-freezing in liquid nitrogen and storing at -80°C with a cryoprotectant like glycerol is often recommended to prevent aggregation during freeze-thaw cycles.[3][4]

  • Solvent System Modification: If using aqueous buffers, consider the inclusion of co-solvents. For this compound, a stock solution in DMSO can be prepared first, followed by dilution into the final aqueous buffer.[5] However, be mindful of the final DMSO concentration, as it can be toxic to cells in vitro and can affect experimental outcomes.

Q2: I don't see visible precipitation, but I'm getting inconsistent results in my assays. Could this be due to aggregation?

A2: Yes, soluble aggregates, which are not visible to the naked eye, can significantly impact the biological activity and consistency of your results.[4] These aggregates can sequester the active monomeric this compound, leading to an underestimation of its potency.

To investigate the presence of soluble aggregates, consider the following analytical techniques:

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of early-eluting peaks before the main this compound peak is indicative of aggregate formation.[4]

  • Analytical Ultracentrifugation (AUC): AUC can provide detailed information on the size, shape, and distribution of macromolecules and their aggregates in solution.[6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

A1: this compound (N-caffeoyl-L-DOPA) is a natural phenolic compound found in sources like cacao and red clover.[7] It is known for its potent antioxidant, anti-inflammatory, and neuroprotective effects.[5][8] this compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which is relevant in Alzheimer's disease research.[9][10][11]

Aggregation is a concern because it can lead to:

  • Loss of biological activity: Aggregates may not have the same therapeutic effect as the monomeric form.

  • Inaccurate quantification: Aggregation can lead to an underestimation of the effective concentration.

  • Physical instability of the formulation: This can manifest as precipitation, making the solution unusable.

  • Potential for immunogenicity: In therapeutic applications, protein aggregates can sometimes trigger an immune response. While this compound is a small molecule, aggregates could potentially interact with other components in a formulation to cause unforeseen effects.

Q2: What are the key factors that influence this compound aggregation?

A2: Several factors can contribute to this compound aggregation:

  • Concentration: Higher concentrations of this compound increase the likelihood of intermolecular interactions and aggregation.[3]

  • pH: The pH of the solution affects the ionization state of this compound's catechol groups, which in turn influences its solubility and propensity to aggregate.[1]

  • Temperature: Temperature can affect both the solubility and the rate of aggregation.[2][3] Roasting of cocoa beans, for example, has been shown to reduce this compound content.[10]

  • Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions between this compound molecules.[3]

  • Presence of Excipients: The addition of other molecules can either stabilize or destabilize this compound in solution.

Q3: What excipients can be used to prevent this compound aggregation?

A3: While specific data for this compound is limited, principles from protein and small molecule formulation can be applied. Consider screening the following types of excipients:

  • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 can help to solubilize hydrophobic molecules and prevent aggregation at interfaces.[12] Typical concentrations range from 0.01% to 0.1%.[12]

  • Sugars and Polyols: Sugars such as sucrose and trehalose, and polyols like glycerol and mannitol, can stabilize molecules by promoting preferential hydration.[12]

  • Amino Acids: Certain amino acids, such as arginine and proline, have been shown to act as effective aggregation inhibitors.[13]

  • Antioxidants: this compound itself is a potent antioxidant.[5] However, in a formulation, the inclusion of other antioxidants like ascorbic acid or EDTA could help prevent oxidative processes that might lead to degradation and subsequent aggregation.

Q4: How can I prepare a high-concentration stock solution of this compound?

A4: A common starting point for preparing a high-concentration stock solution of this compound is to use an organic solvent like Dimethyl Sulfoxide (DMSO).[5] MedChemExpress provides a protocol where this compound can be dissolved in DMSO at a concentration of 125 mg/mL with the aid of ultrasonication and warming to 60°C.[5]

For aqueous-based experiments, a multi-step protocol is often necessary:

  • Dissolve this compound in 100% DMSO to create a high-concentration primary stock.

  • Further dilute this stock into an intermediate solution containing a solubilizing agent like PEG300 or a cyclodextrin.[5]

  • Finally, dilute the intermediate solution into your final aqueous buffer to the desired working concentration.

It is critical to perform these dilutions stepwise and with gentle mixing to avoid localized high concentrations that could lead to immediate precipitation.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound solubility and the inhibitory concentrations of related compounds on amyloid-beta aggregation.

Table 1: this compound Solubility

Solvent System Concentration Observations Reference
DMSO 125 mg/mL (347.87 mM) Requires ultrasonic and warming to 60°C [5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 mg/mL (5.79 mM) Clear solution [5]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.08 mg/mL (5.79 mM) Clear solution [5]

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.79 mM) | Clear solution |[5] |

Table 2: Inhibitory Activity of this compound and Related Compounds on Aβ42 Aggregation

Compound IC₅₀ (µM) Reference
D-Clovamide 1.6 [10][14]
This compound methyl ester 4.9 [10][14]
L-Clovamide 5.7 [10][14]

| Dihydrothis compound | 8.7 |[10][14] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Solution for In Vitro Studies

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile, conical microcentrifuge tubes

    • Water bath or heat block

    • Ultrasonic bath

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add DMSO to achieve a concentration of 125 mg/mL.

    • Warm the solution to 60°C and sonicate in an ultrasonic bath until the this compound is completely dissolved. This is your primary stock solution.

    • In a separate sterile tube, prepare the vehicle solution by mixing 40% PEG300, 5% Tween-80, and 45% saline.

    • To prepare the working solution, add 1 part of the primary this compound stock solution to 9 parts of the vehicle solution. This will result in a final DMSO concentration of 10%.

    • Vortex gently to mix. The final concentration of this compound will be 12.5 mg/mL.

    • Visually inspect the solution for any signs of precipitation.

    • For lower concentrations, perform serial dilutions from this working solution using the vehicle solution.

Protocol 2: Characterization of this compound Aggregation using Dynamic Light Scattering (DLS)

  • Materials:

    • This compound solution (prepared as described above)

    • DLS instrument

    • Low-volume cuvettes

    • 0.22 µm syringe filters

  • Procedure:

    • Filter a small volume of your this compound solution through a 0.22 µm syringe filter directly into a clean, low-volume cuvette. This removes any dust or extraneous particles.

    • Place the cuvette into the DLS instrument.

    • Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle) according to the manufacturer's instructions.

    • Equilibrate the sample to the desired temperature for at least 5 minutes.

    • Perform multiple measurements to ensure reproducibility.

    • Analyze the data to obtain the size distribution profile of particles in the solution. A monomodal peak at a small hydrodynamic radius is expected for a non-aggregated solution. The presence of larger species or multiple peaks indicates aggregation.

Visualizations

Aggregation_Troubleshooting_Workflow start High-Concentration this compound Solution Shows Precipitation check_pH Is the pH optimized for solubility? start->check_pH adjust_pH Adjust pH of the buffer system check_pH->adjust_pH No check_temp Is the temperature appropriate? check_pH->check_temp Yes adjust_pH->check_pH adjust_temp Modify storage/dissolution temperature check_temp->adjust_temp No check_solvent Is the solvent system adequate? check_temp->check_solvent Yes adjust_temp->check_temp modify_solvent Incorporate co-solvents (e.g., PEG300) or use a different solvent check_solvent->modify_solvent No no_precipitation Solution is clear, but results are inconsistent check_solvent->no_precipitation Yes modify_solvent->check_solvent analyze_aggregates Analyze for soluble aggregates (DLS, SEC, AUC) no_precipitation->analyze_aggregates add_excipients Incorporate anti-aggregation excipients (e.g., surfactants, amino acids) analyze_aggregates->add_excipients success Stable, high-concentration solution achieved add_excipients->success

Caption: Troubleshooting workflow for this compound aggregation.

Clovamide_Formulation_Strategy cluster_preparation Solution Preparation cluster_formulation Formulation cluster_characterization Characterization This compound This compound Powder primary_stock Primary Stock (125 mg/mL in DMSO) This compound->primary_stock dmso DMSO dmso->primary_stock working_solution Working Solution (e.g., 12.5 mg/mL) primary_stock->working_solution vehicle Vehicle (PEG300, Tween-80, Saline) vehicle->working_solution dls DLS working_solution->dls Analyze sec SEC working_solution->sec Analyze auc AUC working_solution->auc Analyze final_product Stable High-Concentration This compound Solution

Caption: Strategy for preparing and characterizing this compound solutions.

Signaling_Pathway_Inhibition PMA PMA Stimulation Monocytes Human Monocytes PMA->Monocytes NFkB NF-κB Activation Monocytes->NFkB Superoxide Superoxide Production Monocytes->Superoxide Cytokines Cytokine Release NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Superoxide->Inflammation This compound This compound This compound->NFkB Inhibits This compound->Superoxide Inhibits PPARg PPARγ Activation This compound->PPARg Enhances PPARg->Inflammation Inhibits

Caption: this compound's anti-inflammatory signaling pathway.

References

Selection of an appropriate internal standard for Clovamide quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clovamide quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for the quantification of this compound?

A1: For accurate and reliable quantification of this compound, especially when using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard is highly recommended. A SIL internal standard, such as ¹³C-labeled this compound, has nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it co-elutes with this compound and experiences similar ionization suppression or enhancement effects in the mass spectrometer, leading to more accurate results.

While commercially available, pre-synthesized ¹³C-labeled this compound may be difficult to source, it can be synthesized in the laboratory using commercially available labeled precursors.

Q2: Are there any commercially available precursors for synthesizing a ¹³C-labeled this compound internal standard?

A2: Yes, key precursors for the synthesis of ¹³C-labeled this compound are commercially available from various chemical suppliers. These include:

  • ¹³C₉-Caffeic acid: This provides the labeled caffeoyl moiety of the this compound molecule.

  • ¹³C₆-L-DOPA: This provides the labeled L-dihydroxyphenylalanine portion of the molecule.

Using these precursors, a laboratory with organic synthesis capabilities can produce ¹³C-labeled this compound.

Q3: What are the key considerations when developing an HPLC or LC-MS/MS method for this compound quantification?

A3: Several factors should be considered when developing a quantification method for this compound:

  • Column Chemistry: A reversed-phase C18 column is commonly used and generally provides good separation.

  • Mobile Phase: A mobile phase consisting of an aqueous component with an acid modifier (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical. The acidic modifier helps to suppress the ionization of the phenolic hydroxyl groups and the carboxylic acid group of this compound, leading to better peak shape.

  • Detection:

    • HPLC-UV/DAD: this compound has a strong UV absorbance, making UV or diode-array detection a viable option.

    • LC-MS/MS: This is the preferred method for high sensitivity and selectivity, especially for complex matrices like plasma or tissue extracts. Electrospray ionization (ESI) in negative ion mode is often used.

  • Sample Preparation: Due to the potential for matrix effects, a robust sample preparation method is crucial. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances from the sample matrix.

Troubleshooting Guides

HPLC and LC-MS/MS Issues

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps
Secondary Interactions with Column Problem: The phenolic hydroxyl groups of this compound can interact with active sites (silanols) on the silica-based column packing, leading to peak tailing. Solution: 1. Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol groups. 2. Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of accessible silanol groups. 3. Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol interactions.
Column Overload Problem: Injecting too high a concentration of this compound can saturate the column, causing peak fronting or tailing. Solution: 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute the Sample: Prepare a more dilute sample and inject the same volume.
Mismatch between Sample Solvent and Mobile Phase Problem: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion. Solution: Dissolve the sample in the initial mobile phase whenever possible. If a different solvent must be used, ensure it is of a similar or weaker elution strength.
Column Contamination or Degradation Problem: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shapes. Solution: 1. Wash the Column: Flush the column with a strong solvent to remove contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. 3. Replace the Column: If washing does not improve the peak shape, the column may need to be replaced.

Issue 2: Inconsistent Retention Times

Potential Cause Troubleshooting Steps
Changes in Mobile Phase Composition Problem: Small variations in the mobile phase composition can lead to shifts in retention time. Solution: 1. Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and consistently. 2. Degas the Mobile Phase: Remove dissolved gases from the mobile phase to prevent bubble formation in the pump.
Fluctuations in Column Temperature Problem: Changes in the ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant and controlled temperature.
Pump Issues Problem: Inconsistent flow from the HPLC pump will cause retention time variability. Solution: Check for leaks in the pump and ensure the pump seals are in good condition. Purge the pump to remove any air bubbles.

Issue 3: Matrix Effects in LC-MS/MS

Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement Problem: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification. Solution: 1. Improve Sample Preparation: Use a more effective sample cleanup method (e.g., SPE) to remove interfering matrix components. 2. Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering compounds. 3. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will be affected by the matrix in the same way as the analyte, thus compensating for these effects.

Experimental Protocols

Protocol 1: Synthesis of ¹³C-Labeled this compound Internal Standard

This protocol outlines the synthesis of ¹³C-labeled this compound using commercially available labeled precursors.

Materials:

  • ¹³C₉-Caffeic acid

  • ¹³C₆-L-DOPA methyl ester hydrochloride (can be synthesized from ¹³C₆-L-DOPA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of ¹³C₆-L-DOPA methyl ester: If starting from ¹³C₆-L-DOPA, the methyl ester can be prepared by reacting with thionyl chloride in methanol.

  • Coupling Reaction: a. Dissolve ¹³C₉-Caffeic acid and HOBt in DMF. b. In a separate flask, dissolve ¹³C₆-L-DOPA methyl ester hydrochloride in a mixture of DCM and DMF, and then add TEA to neutralize the hydrochloride. c. Add the ¹³C₉-Caffeic acid/HOBt solution to the ¹³C₆-L-DOPA methyl ester solution. d. Cool the reaction mixture in an ice bath and add a solution of DCC in DCM dropwise. e. Allow the reaction to stir at room temperature overnight.

  • Workup and Purification: a. Filter the reaction mixture to remove the dicyclohexylurea byproduct. b. Evaporate the solvent under reduced pressure. c. Purify the crude product using column chromatography on silica gel to obtain the ¹³C-labeled this compound methyl ester.

  • Hydrolysis (Optional): If the free acid form of ¹³C-labeled this compound is desired, the methyl ester can be hydrolyzed using a mild base such as lithium hydroxide, followed by acidification.

  • Characterization: Confirm the identity and purity of the synthesized ¹³C-labeled this compound using techniques such as mass spectrometry and NMR.

Signaling Pathways and Logical Relationships

This compound's Role in Cellular Signaling

This compound has been shown to exert anti-inflammatory and neuroprotective effects by modulating key signaling pathways. Below are diagrams illustrating the logical relationships within these pathways and the putative points of intervention by this compound.

G cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_NFkB IκB-NF-κB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB->IKK target of IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases This compound This compound This compound->IKK inhibits Gene Pro-inflammatory Gene Expression NFkB_n->Gene induces

Figure 1: this compound's putative mechanism of action in the NF-κB signaling pathway.

G cluster_stimulus Growth Factors / Stress cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Stimulus Growth Factor / Oxidative Stress Receptor Receptor Stimulus->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Response Cell Survival, Growth, and Proliferation mTOR->Response promotes This compound This compound This compound->PI3K modulates

Figure 2: this compound's potential influence on the PI3K/Akt/mTOR signaling pathway.

Technical Support Center: Overcoming Low Bioavailability of Clovamide in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Clovamide's low bioavailability in in vivo experiments.

Troubleshooting Guide

Issue: Low or undetectable plasma concentrations of this compound after oral administration.

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility This compound, like many polyphenols, has low water solubility, limiting its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2] Consider reformulating this compound to enhance its solubility.
Rapid Metabolism Polyphenols are often subject to extensive first-pass metabolism in the intestine and liver, as well as degradation by gut microbiota.[3][4] This can significantly reduce the amount of active this compound reaching systemic circulation. Strategies to protect this compound from metabolic degradation should be explored.
Efflux by Transporters P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump this compound back into the GI lumen, preventing its absorption.
Insufficient Dose The administered dose may be too low to achieve detectable plasma concentrations, especially given the expected low bioavailability.
Inadequate Formulation The vehicle used to administer this compound may not be optimal for its absorption.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo bioavailability of this compound expected to be low?

A1: The low bioavailability of this compound is multifactorial, stemming from its inherent physicochemical properties as a polyphenol. Key contributing factors include:

  • Low Aqueous Solubility: Limited dissolution in the gastrointestinal fluids hinders its absorption.[1][2]

  • Extensive First-Pass Metabolism: this compound is likely metabolized by enzymes in the intestinal wall and liver, and by the gut microbiota, before it can reach systemic circulation.[3][4]

  • Chemical Instability: The structure of this compound may be unstable in the varying pH environments of the GI tract.

  • Efflux Transporter Activity: It may be a substrate for efflux transporters that actively remove it from intestinal cells.

Research on this compound's bioavailability is still in its early stages, with very limited data available.[5] However, studies on its structural analog, rosmarinic acid, have shown an absolute oral bioavailability of less than 1.7% in rats, suggesting a similar challenge for this compound.[6][7]

Q2: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A2: Several formulation strategies can be explored to overcome the challenges of low solubility and metabolic instability:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can enhance its solubility and absorption.

    • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. Studies have shown that more than 50% of this compound can be successfully incorporated into phosphatidylcholine liposomes.[8][9]

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can improve the oral bioavailability of poorly soluble compounds.[10][11]

    • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with very small droplet sizes, which can increase the surface area for absorption.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, protecting it from degradation in the GI tract and providing controlled release.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in its amorphous form can significantly increase its dissolution rate.[12]

Q3: Are there any commercially available formulations of this compound for in vivo studies?

A3: Currently, there are no commercially available formulations of this compound specifically designed for enhanced in vivo bioavailability. Researchers typically need to prepare their own formulations.

Q4: How can I prepare a liposomal formulation of this compound in the lab?

A4: A common method for preparing liposomes is the thin-film hydration technique. A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: What animal models are suitable for studying the bioavailability of this compound?

A5: Rodent models, such as rats and mice, are commonly used for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology and ease of handling.[6][13] Cannulated models that allow for serial blood sampling are particularly useful for obtaining detailed pharmacokinetic profiles.

Quantitative Data

Due to the scarcity of direct in vivo pharmacokinetic data for this compound, this table includes data for its structural analog, rosmarinic acid, to provide a comparative context for researchers.

Table 1: Pharmacokinetic Parameters of Rosmarinic Acid in Rats (Mean ± SD)

Parameter Intravenous (0.625 mg/kg) Oral (12.5 mg/kg) Oral (25 mg/kg) Oral (50 mg/kg) Reference
Cmax (ng/mL) -215.29 ± 84.47420.13 ± 156.60790.96 ± 288.11[7]
Tmax (min) -18.33 ± 11.698.33 ± 4.0810.00 ± 7.75[7]
AUC (0-t) (min*ng/mL) 37050.81 ± 8581.3341789.84 ± 11425.0163884.22 ± 16548.9196070.00 ± 24876.13[7]
t1/2 (min) 40.2 ± 14.4332.34 ± 138.82295.32 ± 103.45310.98 ± 98.76[7]
Absolute Bioavailability (%) -1.691.280.91[6][7]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg yolk)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder (optional)

Methodology:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of phosphatidylcholine to cholesterol is typically 2:1.

  • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C). This will form a thin lipid film on the wall of the flask.

  • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.[14]

  • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) and agitating the flask. This will form multilamellar vesicles (MLVs).[14]

  • To obtain smaller, more uniform vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the suspension becomes clear.[14]

  • (Optional) For a more defined vesicle size, the liposome suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • The final liposomal formulation should be stored at 4°C.

Protocol 2: General In Vivo Oral Bioavailability Study in Rats

Animal Model:

  • Male Sprague-Dawley or Wistar rats (200-250 g) with jugular vein cannulation for blood sampling.

  • Fast the animals overnight (12-18 hours) before dosing, with free access to water.

Dosing:

  • Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose or a liposomal formulation) at the desired concentration.

  • Administer the formulation to the rats via oral gavage at a specific dose (e.g., 50 mg/kg).

Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Sample Analysis:

  • Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in rat plasma.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

Pharmacokinetic Analysis:

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.

  • If an intravenous study is also performed, the absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

Low_Bioavailability_Factors cluster_GI_Tract Gastrointestinal Tract cluster_Challenges Challenges Oral_Admin Oral Administration of this compound Dissolution Dissolution in GI Fluids Oral_Admin->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Metabolism Intestinal & Hepatic Metabolism Absorption->Metabolism Systemic_Circulation Systemic Circulation Metabolism->Systemic_Circulation Reduced Amount Low_Solubility Low Aqueous Solubility Low_Solubility->Dissolution Hinders Efflux Efflux by Transporters Efflux->Absorption Reduces First_Pass_Metabolism First-Pass Metabolism First_Pass_Metabolism->Metabolism Increases

Caption: Factors contributing to the low oral bioavailability of this compound.

Experimental_Workflow start Start: Low Bioavailability of this compound formulation Formulation Development (e.g., Liposomes, SLNs) start->formulation characterization In Vitro Characterization (Size, Encapsulation Efficiency) formulation->characterization in_vivo_pk In Vivo Pharmacokinetic Study (Animal Model) characterization->in_vivo_pk analysis LC-MS/MS Analysis of Plasma Samples in_vivo_pk->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis evaluation Evaluate Bioavailability Enhancement data_analysis->evaluation optimization Optimize Formulation evaluation->optimization Suboptimal end End: Improved Bioavailability evaluation->end Successful optimization->formulation

Caption: Workflow for improving and evaluating this compound's bioavailability.

NFkB_Pathway cluster_pathway Simplified NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB (p50/p65) Release IkB->NFkB_Release Translocation Nuclear Translocation NFkB_Release->Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Translocation->Gene_Expression This compound This compound This compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

Identifying and minimizing byproducts in Clovamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Clovamide. Our goal is to help you identify and minimize byproducts to achieve higher purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for this compound synthesis is the coupling of a protected or unprotected caffeic acid derivative with an L-DOPA ester, typically the methyl ester.[1] This amide bond formation is usually facilitated by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF).[2][3]

Q2: What are the most critical factors to control during this compound synthesis to minimize byproducts?

A2: Due to the presence of catechol moieties in both caffeic acid and L-DOPA, the most critical factor to control is oxidation. Catechols are highly susceptible to oxidation, which can lead to the formation of quinones and subsequent polymerization or other side reactions, resulting in a complex mixture of byproducts and a darker-colored reaction mixture.[4] Therefore, maintaining an inert atmosphere (e.g., using argon or nitrogen) and using degassed solvents is crucial. Other important factors include reaction temperature, the choice of coupling reagents, and the purity of starting materials.

Q3: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?

A3: A dark coloration is a strong indicator of catechol oxidation.[4] This is a common issue in this compound synthesis. To prevent this, ensure your reaction is performed under strictly anaerobic conditions. Use freshly distilled and degassed solvents, and purge the reaction vessel with an inert gas before adding reagents. The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, in trace amounts could also be explored, although their compatibility with the coupling reagents should be verified.

Q4: I am observing incomplete conversion of my starting materials. What are the possible reasons and solutions?

A4: Incomplete conversion can be due to several factors:

  • Insufficiently active coupling agent: Ensure your coupling reagents (e.g., EDCI, HOBt) are fresh and have been stored under appropriate conditions (cool and dry).

  • Steric hindrance: While not extreme, the reactants have some steric bulk. Using a more potent coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may improve yields.

  • Inadequate base: The base (e.g., DIPEA) is crucial for neutralizing the hydrochloride salt of the L-DOPA methyl ester and activating the carboxylic acid. Ensure you are using a sufficient molar excess of a non-nucleophilic base.

  • Low reaction temperature: While higher temperatures can promote byproduct formation, a temperature that is too low may slow down the reaction rate significantly. Optimization of the reaction temperature is key.

Q5: What are the common byproducts I should look for in my crude this compound product?

A5: While specific byproducts for this compound synthesis are not extensively documented in the literature, based on the reactivity of the starting materials and coupling agents, you should look for:

  • Oxidation Products: Quinone derivatives of caffeic acid, L-DOPA, and this compound itself. These will be highly colored compounds.

  • N-acylurea: A common byproduct from the reaction of the activated carboxylic acid with the carbodiimide coupling agent (e.g., EDCI).[5]

  • Racemized Products: Epimerization at the chiral center of L-DOPA can occur, leading to the formation of diastereomeric this compound. Using additives like HOBt helps to suppress this.

  • Unreacted Starting Materials: Residual caffeic acid and L-DOPA methyl ester.

  • Side-products from Protecting Groups: If you are using protected starting materials, byproducts related to incomplete deprotection or side reactions of the protecting groups can be present.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Oxidation of starting materials or product; Suboptimal reaction conditions (temperature, time).Use a more potent coupling reagent (e.g., HATU). Ensure stringent anaerobic conditions. Optimize reaction temperature and time through small-scale trials.
Messy TLC/HPLC with Multiple Spots/Peaks Formation of multiple byproducts due to oxidation; Thermal degradation.Work under an inert atmosphere with degassed solvents. Avoid high temperatures during reaction and workup. Use aqueous washes (e.g., with a mild acid like dilute HCl and a mild base like saturated NaHCO3) to remove unreacted starting materials and coupling agent byproducts before column chromatography.
Product is a Dark Oil/Solid Extensive oxidation of catechol moieties.Implement rigorous anaerobic techniques. Consider using catechol-protecting groups (e.g., acetonides), although this adds extra synthesis and deprotection steps.
Difficulty in Purifying the Product Co-elution of byproducts with this compound.Utilize a different stationary phase for column chromatography (e.g., C18 reversed-phase instead of silica gel). Preparative HPLC can be an effective purification method for achieving high purity.
Presence of a Peak with the Same Mass but Different Retention Time in LC-MS Formation of a diastereomer due to racemization of L-DOPA.Ensure the use of an appropriate additive like HOBt or consider using a coupling reagent known for low racemization. Maintain a low reaction temperature.

Data Presentation

Table 1: Impact of Coupling Reagent on this compound Synthesis Yield.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Reported Yield (%)Reference
EDCIHOBtDIPEAMeCNRoom Temp48Correct Yields[6]
Hypothetical HATU-DIPEADMFRoom Temp24Potentially HigherGeneral Knowledge

Note: Specific yield data for this compound synthesis under varying conditions is limited in the literature. This table provides a general comparison based on common coupling reagent efficacy.

Experimental Protocols

Key Experiment: Synthesis of trans-(-)-Clovamide

This protocol is adapted from the general procedure for coupling α-amino esters with cinnamic acid derivatives.

Materials:

  • trans-Caffeic acid

  • L-DOPA methyl ester hydrochloride

  • EDCI.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt.H₂O (1-Hydroxybenzotriazole monohydrate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • 10% Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of trans-caffeic acid (1 equivalent) in anhydrous MeCN, add L-DOPA methyl ester hydrochloride (2 equivalents), EDCI.HCl (2.3 equivalents), HOBt.H₂O (2.3 equivalents), and DIPEA (4 equivalents).

  • Inert Atmosphere: Purge the reaction flask with argon or nitrogen and maintain the reaction under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 48 hours.

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 10% HCl, saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in dichloromethane) to yield pure trans-(-)-Clovamide.

Analytical Method: HPLC-DAD for this compound Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: A reversed-phase column such as a C18 column (e.g., Phenomenex Luna® C18, 50 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Orthophosphoric acid (OPA) in water.

  • Mobile Phase B: 0.1% Orthophosphoric acid (OPA) in acetonitrile.

  • Gradient: A linear gradient tailored to separate this compound from its potential impurities. A starting point could be 5-10% B, ramping to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound, which is around 320-330 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known amount of the crude or purified product in the initial mobile phase composition or a compatible solvent like methanol.

Visualizations

Clovamide_Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents Caffeic_Acid trans-Caffeic Acid Coupling_Reaction Amide Coupling (Room Temperature, 48h, Inert Atmosphere) Caffeic_Acid->Coupling_Reaction LDOPA_Ester L-DOPA Methyl Ester Hydrochloride LDOPA_Ester->Coupling_Reaction Coupling_Agent EDCI / HOBt Coupling_Agent->Coupling_Reaction Base DIPEA Base->Coupling_Reaction Solvent Anhydrous MeCN Solvent->Coupling_Reaction Workup Aqueous Workup (EtOAc, HCl, NaHCO3, Brine) Coupling_Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification This compound Pure this compound Purification->this compound Byproduct_Formation_Pathway cluster_main Desired Reaction cluster_side Potential Side Reactions Caffeic_Acid Caffeic Acid This compound This compound Caffeic_Acid->this compound Oxidation Oxidation (Quinones, Polymers) Caffeic_Acid->Oxidation O2, catalyst LDOPA L-DOPA Derivative LDOPA->this compound LDOPA->Oxidation O2, catalyst Racemization Racemization LDOPA->Racemization Basic conditions Coupling_Reagents EDCI / HOBt Coupling_Reagents->this compound N_Acylurea N-Acylurea Formation Coupling_Reagents->N_Acylurea Reaction with activated acid

References

Dealing with Clovamide's light sensitivity and photodegradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the light sensitivity and photodegradation of Clovamide.

Troubleshooting Guides

Issue 1: Inconsistent results in bioactivity assays.

Possible Cause: Undetected photodegradation of this compound leading to the presence of the cis-isomer and potentially other degradation products, which may have different biological activities.

Troubleshooting Steps:

  • Protect from Light: this compound is susceptible to photoisomerization from its natural trans-isomeric form to the cis--isomer upon exposure to light, particularly UV radiation. All experiments should be conducted under subdued light conditions or using amber-colored glassware to minimize light exposure.[1]

  • Solvent Purity: Ensure the use of high-purity solvents, as impurities can act as photosensitizers and accelerate degradation.

  • Temperature Control: Elevated temperatures can also contribute to the degradation of this compound. Maintain consistent and appropriate temperature control throughout your experiments.

  • Analyze Purity: Regularly check the purity and isomeric ratio of your this compound stock and working solutions using a validated HPLC method.

Issue 2: Unexpected peaks in HPLC chromatogram.

Possible Cause: Formation of photodegradation products. The primary photodegradation product of trans-Clovamide is its cis-isomer. Other minor degradation products may also form with prolonged exposure to light.

Troubleshooting Steps:

  • Confirm Isomerization: The cis-isomer of similar phenolic compounds typically has a slightly shorter retention time than the trans-isomer in reversed-phase HPLC.

  • Optimize HPLC Method: If you suspect the presence of isomers but they are not well-resolved, consider optimizing your HPLC method. This may involve adjusting the mobile phase composition, gradient, or using a column with a different selectivity.

  • Use a Diode Array Detector (DAD): A DAD can help to distinguish between this compound isomers and other degradation products by comparing their UV-Vis spectra. The cis and trans isomers of hydroxycinnamic acids often exhibit different UV maxima.

  • LC-MS Analysis: For definitive identification of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. The fragmentation pattern can help elucidate the structure of degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: The primary mechanism of this compound photodegradation is trans-cis isomerization of the caffeoyl moiety upon exposure to light, particularly UV radiation. This converts the naturally occurring and more stable trans-Clovamide to cis-Clovamide.[1]

Q2: How does photodegradation affect the antioxidant activity of this compound?

A2: While direct comparative studies on the antioxidant activity of pure cis- and trans-Clovamide are limited, studies on similar phenolic compounds suggest that the cis-isomer may have altered antioxidant activity. It is crucial to prevent isomerization to ensure the intended antioxidant effect in your experiments. trans-Clovamide is a potent antioxidant.[1][2]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark place. It is advisable to store stock solutions in amber vials or wrapped in aluminum foil to protect them from light. For long-term storage, keeping the compound as a solid at low temperatures (e.g., -20°C) is recommended.

Q4: How can I quantify the amount of trans- and cis-Clovamide in my sample?

A4: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common approach for quantifying the isomers of this compound.

Q5: At what wavelength should I monitor this compound and its isomers?

A5: A detection wavelength of around 320 nm is commonly used for the analysis of this compound by HPLC-DAD.[3]

Experimental Protocols

Protocol 1: General Photostability Testing of this compound

This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for this compound.

Objective: To assess the photostability of a this compound solution.

Materials:

  • This compound

  • High-purity solvent (e.g., methanol or ethanol)

  • Transparent and amber glass vials

  • Aluminum foil

  • Photostability chamber with a light source capable of emitting both visible and UVA radiation.

  • Validated HPLC-DAD or HPLC-UV system

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • Aliquot the solution into three sets of vials:

      • Set A (Exposed): Transparent vials.

      • Set B (Dark Control): Vials completely wrapped in aluminum foil.

      • Set C (Amber): Amber vials.

  • Exposure:

    • Place Set A and Set B vials in the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Maintain a constant temperature throughout the exposure period.

  • Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each set of vials.

    • Analyze the samples by a validated HPLC-UV/DAD method to determine the concentration of trans-Clovamide and detect the formation of any degradation products, including cis-Clovamide.

  • Data Interpretation:

    • Compare the chromatograms of the exposed samples (Set A) with the dark control (Set B) and the amber-protected samples (Set C).

    • Calculate the percentage degradation of trans-Clovamide and the formation of the cis-isomer and other degradation products over time.

Protocol 2: HPLC Method for the Analysis of this compound and its cis-isomer

Objective: To separate and quantify trans- and cis-Clovamide.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 10 µL.

Note: This is a general method and may require optimization for your specific instrumentation and this compound sample.

Data Presentation

Table 1: Summary of this compound's Antioxidant Activity

AssayCompound/ExtractIC50 / EC50Reference
DPPH radical scavengingtrans-Clovamide derivative 91.55 µg/ml[4]
DPPH radical scavengingQuercetin (reference)1.20 µg/ml[4]
DPPH radical scavengingAscorbic acid (reference)2.29 µg/ml[2]

Table 2: HPLC-MS Fragmentation of trans-Clovamide

Precursor Ion [M+H]+ (m/z)Fragmentation Ions (m/z)Reference
360.108163.038513, 135.043777, 145.028061, 117.033447, 89.038361[5]

Visualization

Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a simplified canonical NF-κB signaling cascade.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IL1 IL-1 IL1R IL-1R IL1->IL1R Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IL1R->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inactive Complex IkB_P P-IκB NFkB_active Active NF-κB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Proteasome->NFkB Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces This compound This compound This compound->IKK_complex Inhibits

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following workflow outlines the key steps for investigating the photodegradation of this compound.

Clovamide_Photodegradation_Workflow Start Start: this compound Sample Prepare_Solutions Prepare this compound Solutions (Transparent, Amber, Dark Control) Start->Prepare_Solutions Expose_to_Light Expose to Controlled Light Source Prepare_Solutions->Expose_to_Light Sample_Collection Collect Samples at Time Intervals Expose_to_Light->Sample_Collection HPLC_Analysis HPLC-DAD Analysis (λ = 320 nm) Sample_Collection->HPLC_Analysis Data_Analysis Data Analysis: - % Degradation - Isomer Ratio HPLC_Analysis->Data_Analysis LCMS_Confirmation LC-MS for Product Identification (Optional) Data_Analysis->LCMS_Confirmation End End: Photostability Profile Data_Analysis->End

Caption: Workflow for assessing this compound's photostability.

References

Technical Support Center: Improving the Reproducibility of Clovamide Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for clovamide bioassays. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experiments involving this compound. Here you will find frequently asked questions (FAQs), in-depth troubleshooting guides, detailed experimental protocols, and comparative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound (N-caffeoyl-L-DOPA) is a naturally occurring phenolic compound, primarily found in cocoa (Theobroma cacao) and red clover (Trifolium pratense)[1][2]. It is recognized for a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties[1][2][3]. It can exist in both cis- and trans-isomer forms.

Q2: What are the main challenges in ensuring the reproducibility of this compound bioassays?

A2: The primary challenges stem from this compound's chemical properties and its interaction with common assay components. Key issues include:

  • Solubility and Stability: this compound has limited solubility in aqueous solutions and can be unstable under typical cell culture conditions, potentially degrading during the experiment.

  • Interference with Assays: As a potent antioxidant, this compound can directly react with reagents in common colorimetric and fluorometric assays, leading to inaccurate results.

  • Variability in Experimental Conditions: Differences in cell lines, reagent concentrations, and incubation times across labs can lead to divergent results.

Q3: How should I prepare and store this compound for cell culture experiments?

A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution[4][5]. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing for an experiment, the DMSO stock is diluted to the final working concentration in the cell culture medium. It is critical to ensure the final DMSO concentration in the culture is low (typically ≤0.1%) to prevent solvent-induced cytotoxicity[6]. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q4: Is this compound stable in cell culture medium?

A4: The stability of this compound in cell culture medium at 37°C can be a concern. This compound is a derivative of L-DOPA, which is known to be unstable in solution, with significant degradation observed within 48 hours at room temperature. Stability can be enhanced by refrigeration and the addition of antioxidants like ascorbic acid[7][8]. Given this, it is recommended to prepare fresh this compound-containing media for each experiment or, at a minimum, to assess its stability under your specific experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound bioassays.

Issue 1: Inconsistent Results in Cell Viability (MTT) Assays

Question: My MTT assay results are highly variable or show an unexpected increase in "viability" at high this compound concentrations. What could be the cause?

Answer: This is a common issue when working with polyphenolic antioxidants like this compound. The problem often lies in the direct reduction of the MTT reagent (a yellow tetrazolium salt) to its purple formazan product by this compound itself, independent of cellular metabolic activity. This chemical interference can lead to a false-positive signal, making the cells appear more viable than they are.

Troubleshooting Workflow:

MTT_Troubleshooting Start Inconsistent MTT Results (e.g., false positives) Check1 Run Cell-Free Control Start->Check1 Action1 Incubate this compound with MTT reagent in media (no cells). Check1->Action1 How? Result1 Observe Purple Color Formation? Action1->Result1 Conclusion1 Interference Confirmed. This compound directly reduces MTT. Result1->Conclusion1 Yes NoInterference No Interference. Troubleshoot other assay parameters (cell density, etc.). Result1->NoInterference No Solution1 Option 1: Washout Step Wash cells to remove this compound before adding MTT reagent. Conclusion1->Solution1 Solution2 Option 2: Alternative Assay Use a non-tetrazolium-based assay (e.g., SRB, CellTiter-Glo). Conclusion1->Solution2

Troubleshooting workflow for MTT assay interference.
Issue 2: High Background or Variable Signal in NF-κB Luciferase Reporter Assays

Question: My NF-κB luciferase reporter assay shows high background luminescence or high variability between replicates when using this compound. How can I resolve this?

Answer: Polyphenolic compounds can interfere with luciferase reporter assays. This can occur through direct inhibition of the luciferase enzyme or by affecting the stability of the luciferase protein within the cell. Some inhibitors can paradoxically increase the luminescent signal by stabilizing the enzyme against degradation. Additionally, as an antioxidant, this compound could quench reactive oxygen species (ROS) that may be part of the signaling cascade leading to NF-κB activation, thereby affecting the biological response itself.

Troubleshooting Recommendations:

  • Run a Luciferase Inhibition Control: Test this compound in a cell-free system with purified luciferase and its substrate to see if it directly inhibits the enzyme.

  • Use a Dual-Luciferase System: Normalize the experimental firefly luciferase signal to a constitutively expressed control reporter (like Renilla luciferase). This helps to correct for variations in cell number, transfection efficiency, and non-specific effects of the compound.

  • Optimize Compound Incubation Time: If you suspect this compound is affecting luciferase protein stability, varying the incubation time may help to distinguish between a true biological effect on the NF-κB pathway and an artifact of enzyme stabilization.

  • Consider the Biological Pathway: Be aware that the antioxidant properties of this compound might genuinely inhibit NF-κB activation induced by stimuli that involve an oxidative stress component (like PMA). This is a real biological effect, not an artifact.

Experimental Protocols

Protocol: Anti-inflammatory Activity of this compound in Human Monocytes

This protocol details a method to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit cytokine release from stimulated human monocytes.

1. Materials and Reagents:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (powder)

  • Anhydrous DMSO

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate Buffered Saline (PBS)

  • Human TNF-α and IL-6 ELISA kits

2. This compound Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.

  • Vortex thoroughly until fully dissolved.

  • Aliquot into small volumes and store at -20°C, protected from light.

3. Experimental Workflow:

Protocol_Workflow A 1. Cell Seeding Seed THP-1 monocytes at 2.5 x 10^5 cells/well in a 96-well plate. B 2. Differentiation (Optional) For adherent macrophages, differentiate with PMA (e.g., 50 ng/mL) for 48h. A->B C 3. Pre-treatment Replace media. Add fresh media containing various concentrations of This compound (e.g., 1-1000 nM). Incubate for 1-2 hours. B->C D 4. Stimulation Add PMA (e.g., 100 nM) to all wells except the unstimulated control. Incubate for 6-24 hours. C->D E 5. Supernatant Collection Centrifuge the plate. Carefully collect the supernatant for cytokine analysis. D->E F 6. Cytokine Quantification Measure TNF-α and IL-6 levels in the supernatant using ELISA kits according to the manufacturer's instructions. E->F

Workflow for assessing this compound's anti-inflammatory activity.

4. Controls to Include:

  • Unstimulated Control: Cells with media only (no this compound, no PMA).

  • Vehicle Control: Cells with the highest concentration of DMSO used for this compound dilution, plus PMA.

  • Stimulated Control: Cells with PMA only.

Quantitative Data on this compound Bioactivity

Reproducibility is enhanced by comparing experimental results to established data. The following table summarizes reported IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values for this compound in various bioassays. Note that values can vary significantly based on the assay system and experimental conditions.

Bioassay Type Assay Details Reported Value (IC₅₀/EC₅₀) Reference
Anti-inflammatory Inhibition of NO production in BV2 cells (this compound methyl ester)IC₅₀ = 73.6 µM[9][10]
Inhibition of Cytokine Release (Human Monocytes)Maximal inhibition at 10-100 nM[4][11][12]
Antioxidant DPPH Radical ScavengingEC₅₀ = 2.65 µg/mL[3]
Neuroprotection Reduction of cell death in human neuroblastoma cell linesEC₅₀ = 0.9 - 3.7 µM[3]
Enzyme Inhibition Inhibition of Proteolysis (Proteinase K)~27% inhibition at 2 mM

Signaling Pathway Diagram

This compound exerts its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Understanding this pathway is crucial for interpreting experimental results.

NF-κB Signaling Pathway and this compound Inhibition

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFα Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits IkB_NFkB->NFkB IκBα Degradation Releases NF-κB DNA DNA (κB site) NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Transcription Initiates Stimulus TNFα Stimulus->Receptor

This compound inhibits NF-κB activation by targeting the IKK complex.

References

Validation & Comparative

A Comparative Analysis of Clovamide and Rosmarinic Acid in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the neuroprotective efficacy of two polyphenolic compounds, clovamide and rosmarinic acid. Drawing on key experimental data, this document outlines their performance in various in vitro models of neuronal death, details their mechanisms of action, and provides the protocols for the cited experiments. This information is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy in Neuroprotection

This compound (N-caffeoyl-L-DOPA) and rosmarinic acid, an ester of caffeic acid, are structurally similar compounds that have demonstrated significant neuroprotective properties. A key comparative study investigated their effects in three different in vitro models of neuronal injury using human neuroblastoma cell lines. The results indicate that both compounds exhibit comparable potency and efficacy in protecting neurons from various harmful stimuli.[1][2]

The protective effects of both this compound and rosmarinic acid were observed in the low micromolar range, with EC₅₀ values between 0.9 and 3.7 µM.[1][2][3] At a concentration of 100 µM, both compounds achieved a 40% to 60% reduction in cell death across the different experimental models.[1][2][3] These findings suggest that the substitution of an ester group in rosmarinic acid with an amide group in this compound does not significantly alter its neuroprotective activity in these models.[1]

Quantitative Data Summary

The following table summarizes the effective concentrations (EC₅₀) of this compound and rosmarinic acid in protecting neuronal cells from different induced stressors.

Stressor ModelCell LineCompoundEC₅₀ (µM)Max. Protection (at 100 µM)
Oxidative Stress (t-BOOH-induced)Differentiated SH-SY5YThis compound3.7~50%
Rosmarinic Acid2.9~50%
Excitotoxicity (L-Glutamate-induced)Differentiated SK-N-BE(2)This compound2.1~40%
Rosmarinic Acid2.5~40%
Ischemia/Reperfusion (OGD/Reoxygenation)Differentiated SH-SY5YThis compound1.6~60%
Rosmarinic Acid1.8~60%

Data sourced from Fallarini et al., 2009.[1][2]

Signaling Pathways and Mechanisms of Action

Both this compound and rosmarinic acid exert their neuroprotective effects through multiple mechanisms, primarily related to their antioxidant and anti-inflammatory properties. They mitigate oxidative stress, reduce intracellular calcium overload, and modulate key signaling pathways involved in cell survival and inflammation.[1][2]

This compound's Neuroprotective Pathway

This compound's mechanism involves the modulation of the PI3K/Akt/mTOR pathway, which is crucial for regulating cell cycle and proliferation. This pathway activation leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with significant antioxidant and anti-apoptotic properties.[3]

G This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates HO1 Heme Oxygenase-1 (HO-1) mTOR->HO1 Upregulates Neuroprotection Neuroprotection (Antioxidant, Anti-apoptotic) HO1->Neuroprotection Promotes G Rosmarinic_Acid Rosmarinic Acid PI3K_Akt PI3K/Akt Pathway Rosmarinic_Acid->PI3K_Akt Activates NFkB NF-κB Translocation Rosmarinic_Acid->NFkB Inhibits PPARg PPARγ Expression Rosmarinic_Acid->PPARg Increases Nrf2 Nrf2 PI3K_Akt->Nrf2 Activates HO1 Heme Oxygenase-1 (HO-1) Nrf2->HO1 Upregulates Neuroprotection Neuroprotection (Antioxidant, Anti-inflammatory) HO1->Neuroprotection NFkB->Neuroprotection Reduces Inflammation PPARg->Neuroprotection G cluster_prep Cell Preparation cluster_treatment Treatment cluster_stress Stress Models cluster_analysis Analysis Culture 1. Culture Human Neuroblastoma Cells (SH-SY5Y, SK-N-BE) Differentiate 2. Differentiate Cells (e.g., with retinoic acid) Culture->Differentiate Pretreat 3. Pretreat with this compound or Rosmarinic Acid (1h) Differentiate->Pretreat Induce 4. Induce Neuronal Stress Pretreat->Induce Stress1 Oxidative Stress (t-BOOH) Stress2 Excitotoxicity (L-Glutamate) Stress3 Ischemia (OGD/Reoxygenation) LDH 5. Measure Cell Death (LDH Assay) Stress1->LDH Stress2->LDH Stress3->LDH Mechanisms 6. Analyze Mechanisms (GSH, Ca2+, Gene Expression) LDH->Mechanisms

References

Comparative Analysis of Antioxidant Capacity: Clovamide vs. Epicatechin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacities of two potent polyphenolic compounds: Clovamide and (-)-epicatechin. Both are naturally occurring antioxidants found in various plant-based foods, with cocoa being a notable source of both. This document summarizes key quantitative data, details experimental methodologies for antioxidant assessment, and visualizes the distinct signaling pathways through which these compounds exert their antioxidant effects.

Executive Summary

This compound, a conjugate of caffeic acid and L-DOPA, has demonstrated superior antioxidant activity in specific assays compared to the well-studied flavan-3-ol, (-)-epicatechin. While both compounds are effective radical scavengers, their mechanisms of action and efficacy can vary depending on the specific oxidative stressor and the assay used for evaluation. This guide presents a side-by-side comparison to aid researchers in selecting the appropriate antioxidant for their specific research and development needs.

Quantitative Antioxidant Capacity

The following table summarizes the available quantitative data on the antioxidant capacity of this compound and epicatechin from commonly used in vitro assays. It is important to note that direct comparative values under identical experimental conditions are not always available in the literature.

Antioxidant AssayThis compound(-)-EpicatechinReference CompoundKey Findings
DPPH Radical Scavenging EC50: 1.55 - 4.23 µg/mLIC50: ~1.5 µg/mL (~5.17 µM)Quercetin (IC50 = 1.20 µg/mL)Both compounds exhibit potent DPPH radical scavenging activity, with potencies in a similar range and comparable to the well-known antioxidant, quercetin.[1]
Linoleic Acid Oxidation Assay More efficient than epicatechinLess efficient than this compoundN/AIn this lipid peroxidation model, this compound demonstrated a higher capacity to inhibit the oxidation of linoleic acid.[1]
ORAC (Oxygen Radical Absorbance Capacity) Data not availableHigh ORAC value (specific value varies by study)Trolox (standard)Epicatechin is recognized as a potent scavenger of peroxyl radicals as measured by the ORAC assay. A specific ORAC value for this compound for direct comparison is not readily available in the literature.

EC50 (Effective Concentration 50) and IC50 (Inhibitory Concentration 50) values represent the concentration of the antioxidant required to scavenge 50% of the radicals in the assay. A lower value indicates higher antioxidant activity.

Mechanism of Antioxidant Action

This compound and epicatechin employ distinct primary mechanisms to combat oxidative stress.

This compound: The antioxidant activity of this compound is predominantly attributed to its ability to donate a hydrogen atom (Hydrogen Atom Transfer - HAT mechanism).[1] This is facilitated by the presence of two catechol moieties within its structure, which are highly effective at neutralizing free radicals.[1]

(-)-Epicatechin: Epicatechin functions as an antioxidant through multiple mechanisms. It is a potent scavenger of reactive oxygen species (ROS). Beyond direct scavenging, epicatechin modulates intracellular signaling pathways, most notably by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the upregulation of a suite of endogenous antioxidant and detoxification enzymes.

Signaling Pathways

The antioxidant effects of this compound and epicatechin are mediated by their influence on distinct cellular signaling cascades.

This compound: Anti-inflammatory and Antioxidant-Related Signaling

While a direct link to the Nrf2 pathway is not extensively documented for this compound, its potent anti-inflammatory effects, which are intrinsically linked to oxidative stress, are well-established. This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes. Additionally, this compound can enhance the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which has anti-inflammatory properties.

G This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits PPARg PPARγ This compound->PPARg Enhances Activity IkappaB IκBα IKK->IkappaB Phosphorylates & Promotes Degradation NFkB_p65_p50 NF-κB (p65/p50) IkappaB->NFkB_p65_p50 Sequesters in Cytoplasm NFkB_nucleus NF-κB (nucleus) NFkB_p65_p50->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Proinflammatory_Genes Induces Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPARg->Anti_inflammatory_Genes Induces

Caption: this compound's anti-inflammatory signaling cascade.

(-)-Epicatechin: Nrf2-Mediated Antioxidant Response

Epicatechin is a known activator of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by epicatechin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a battery of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This pathway is upstream regulated by signaling molecules such as PI3K/Akt and ERK.

G Epicatechin Nrf2 Activation Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Epicatechin Epicatechin PI3K PI3K Epicatechin->PI3K ERK ERK Epicatechin->ERK Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 Promotes Dissociation from Keap1 ERK->Nrf2 Promotes Dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2 Sequestration Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Initiates Transcription G DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH solution (e.g., 0.1 mM in methanol) D Mix DPPH solution with antioxidant or control A->D B Prepare serial dilutions of This compound/Epicatechin B->D C Prepare control (methanol) C->D E Incubate in the dark (e.g., 30 minutes at room temperature) D->E F Measure absorbance (e.g., at 517 nm) E->F G Calculate % inhibition F->G H Determine IC50/EC50 value G->H G ORAC Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare fluorescein solution C Mix fluorescein with antioxidant or standard in a 96-well plate A->C B Prepare serial dilutions of This compound/Epicatechin and Trolox standard B->C D Incubate at 37°C C->D E Add AAPH to initiate reaction D->E F Monitor fluorescence decay over time E->F G Calculate Area Under the Curve (AUC) F->G H Determine ORAC value in Trolox Equivalents (TE) G->H

References

A Head-to-Head Comparison of Clovamide and Quercetin in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural antioxidant compounds, both clovamide and quercetin have garnered significant attention for their potential therapeutic applications. This guide provides an objective, data-driven comparison of their performance in key antioxidant assays, offering valuable insights for researchers and professionals in drug development.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound and quercetin have been evaluated using various in vitro assays. The following table summarizes the available quantitative data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies. For a true head-to-head comparison, data from the same study under identical conditions are ideal.

AssayCompoundResultUnitSource
DPPH Radical Scavenging Activity This compound2.65EC50 (µg/mL)[1]
Quercetin1.99EC50 (µg/mL)[1]
This compound Derivatives1.55 - 4.23EC50 (µg/mL)
Quercetin1.20IC50 (µg/mL)
Quercetin19.17IC50 (µg/mL)
Quercetin19.3IC50 (µM)
Quercetin4.60IC50 (µM)
Quercetin15.9IC50 (µg/mL)
ABTS Radical Scavenging Activity Quercetin48.0IC50 (µM)
Oxygen Radical Absorbance Capacity (ORAC) Quercetin4.38 - 10.7µmol TE/g
Linoleic Acid Oxidation Assay This compoundMore efficient than Quercetin-[1]

Note on Data Interpretation: The IC50/EC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower value indicates a higher antioxidant activity. Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC) values are expressed as equivalents of Trolox, a vitamin E analog, providing a standardized measure of antioxidant capacity. The lack of directly comparable data for this compound in ABTS, ORAC, and FRAP assays is a current limitation in the literature.

Antioxidant Signaling Pathways

The antioxidant effects of this compound and quercetin are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control endogenous antioxidant defenses.

Quercetin is well-documented to exert its antioxidant effects through multiple signaling pathways:

  • Nrf2/ARE Pathway: Quercetin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

  • NF-κB Pathway: Quercetin can inhibit the pro-inflammatory NF-κB signaling pathway, which is often associated with oxidative stress.

  • PI3K/AKT and MAPK Pathways: These pathways are also modulated by quercetin to enhance cellular defense mechanisms against oxidative damage.

This compound's antioxidant signaling pathways are less extensively characterized but available research points to its influence on:

  • NF-κB Pathway: Similar to quercetin, this compound has been shown to inhibit the NF-κB signaling pathway.[2]

  • PPARγ Activation: this compound can enhance the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory and antioxidant functions.[2]

  • PI3K/AKT/mTOR Pathway: Studies on a this compound derivative have demonstrated the upregulation of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, through the PI3K/AKT/mTOR pathway.[1]

Quercetin_Signaling_Pathway ROS Oxidative Stress (ROS) Quercetin Quercetin Nrf2 Nrf2 Quercetin->Nrf2 activates NFkB NF-κB Quercetin->NFkB inhibits PI3K_AKT PI3K/AKT Pathway Quercetin->PI3K_AKT modulates MAPK MAPK Pathway Quercetin->MAPK modulates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes induces expression AntioxidantEnzymes->ROS neutralizes Inflammation Inflammation NFkB->Inflammation CellSurvival Cell Survival & Stress Resistance PI3K_AKT->CellSurvival MAPK->CellSurvival

Caption: Quercetin's antioxidant signaling pathways.

Clovamide_Signaling_Pathway OxidativeStress Oxidative Stress This compound This compound NFkB NF-κB This compound->NFkB inhibits PPARg PPARγ This compound->PPARg enhances PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR activates* note *Based on derivative studies Inflammation Inflammation NFkB->Inflammation AntiInflammatory Anti-inflammatory Effects PPARg->AntiInflammatory AntiInflammatory->OxidativeStress reduces HO1 Heme Oxygenase-1 (HO-1) PI3K_AKT_mTOR->HO1 upregulates AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse AntioxidantResponse->OxidativeStress reduces

Caption: this compound's antioxidant signaling pathways.

Experimental Workflow for Antioxidant Assays

The general workflow for in vitro antioxidant capacity assays involves the preparation of reagents, the reaction of the antioxidant with a radical species, and the measurement of the resulting change, typically through spectrophotometry.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Radical solution, Buffers, Standards) start->prep_reagents prep_samples Prepare Samples (this compound, Quercetin dilutions) start->prep_samples reaction Incubate Samples with Radical Solution prep_reagents->reaction prep_samples->reaction measurement Measure Absorbance/ Fluorescence Change reaction->measurement data_analysis Data Analysis (Calculate IC50/TEAC/ORAC values) measurement->data_analysis end End data_analysis->end

Caption: General workflow for antioxidant assays.

Experimental Protocols

Below are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare a series of dilutions of the test compounds (this compound and quercetin) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure:

    • Add a specific volume of the DPPH solution to each well of a 96-well microplate.

    • Add an equal volume of the test compound or standard solution to the wells.

    • For the control, add methanol instead of the antioxidant solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate. This solution is typically incubated in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

    • Prepare a series of dilutions of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a specific volume of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add a small volume of the test compound or standard solution to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

  • Reagent Preparation:

    • Prepare a working solution of a fluorescent probe (e.g., fluorescein) in a suitable buffer.

    • Prepare a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Prepare a series of dilutions of the test compounds and a standard (Trolox).

  • Assay Procedure:

    • In a 96-well black microplate, add the fluorescent probe solution to each well.

    • Add the test compound or standard solution to the respective wells.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement and Calculation:

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over a period of time (e.g., 60-90 minutes) at 37°C.

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃·6H₂O) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.

    • Prepare a series of dilutions of the test compounds and a standard (e.g., ferrous sulfate or Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to a test tube or microplate well.

    • Add a larger volume of the pre-warmed FRAP reagent and mix.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the resulting blue-colored solution at a wavelength of ~593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of ferrous ions or Trolox. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.

References

Validating Clovamide's Interaction with Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Clovamide's interaction with specific protein targets, supported by available experimental data. It is designed to assist researchers in evaluating the potential of this compound as a modulator of these proteins.

Introduction to this compound

This compound, or N-caffeoyl-L-DOPA, is a naturally occurring phenolic compound found in plants such as red clover (Trifolium pratense) and cocoa (Theobroma cacao)[1][2][3][4]. It is recognized for a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Recent studies have begun to elucidate its interactions with specific protein targets, suggesting its potential as a therapeutic agent. This guide focuses on the validation of this compound's interaction with four key protein targets: Proteinase K, Pectinase, Polyphenol Oxidase (PPO), and Estrogen Receptor α (ERα), as well as its role in the inhibition of Amyloid β aggregation.

Comparative Analysis of Protein Interactions

To provide a clear comparison, the following tables summarize the quantitative data available for this compound and alternative modulators for each protein target.

Table 1: Inhibition of Proteinase K
CompoundTarget ProteinMolar ConcentrationPercent InhibitionIC50 Value
This compoundProteinase K2 mM~27%[2][3][5]Not Determined
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride)Proteinase K--~300 µM - 1 mM[6]
Table 2: Inhibition of Pectinase
CompoundTarget ProteinMolar ConcentrationPercent Inhibition
This compoundPectinase2 mM~55%[2][3][5]
Epigallocatechin gallate (EGCG)Pectin Methylesterase--
Table 3: Interaction with Polyphenol Oxidase (PPO)
CompoundTarget ProteinInteraction TypeKinetic Data
This compoundPolyphenol OxidaseSubstrate[3][7][8]Not Determined
1,10-PhenanthrolinePolyphenol OxidaseInhibitor-
Table 4: Binding to Estrogen Receptor α (ERα)
CompoundTarget ProteinBinding Affinity (Docking Energy)Experimental Validation
This compound (cis-)Estrogen Receptor α-119.8 kJ/molNot Available
This compound (trans-)Estrogen Receptor α-113.6 kJ/molNot Available
GenisteinEstrogen Receptor α-Higher affinity for ERβ over ERα[9][10][11][12][13]
Table 5: Inhibition of Amyloid β Aggregation
CompoundTargetIC50 Value
This compoundAmyloid β42 AggregationPotent inhibition, but IC50 not determined[14][15][16]
CurcuminAmyloid β40 Aggregation~0.8 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Proteinase K Inhibition Assay

This protocol is adapted from studies on general protease inhibition and the reported experiment with this compound[2][4].

  • Materials:

    • Proteinase K solution

    • Casein solution (substrate)

    • This compound solution (e.g., 2 mM)

    • AEBSF solution (positive control inhibitor)

    • Tris-HCl buffer (pH 7.5)

    • Ninhydrin reagent

    • Spectrophotometer

  • Procedure: a. Prepare reaction mixtures containing Tris-HCl buffer, casein solution, and either this compound, AEBSF, or a vehicle control. b. Initiate the reaction by adding the Proteinase K solution to each mixture. c. Incubate the reactions at 37°C for a defined period (e.g., 60 minutes). d. Stop the reaction by adding a reagent to precipitate the remaining protein (e.g., trichloroacetic acid). e. Centrifuge the samples to pellet the precipitated protein. f. Quantify the amount of soluble amino acids in the supernatant using the ninhydrin reagent and measuring the absorbance at the appropriate wavelength. g. Calculate the percentage inhibition by comparing the absorbance of the this compound/AEBSF-treated samples to the vehicle control.

Pectinase Inhibition Assay

This protocol is based on the methodology used to demonstrate this compound's effect on pectinase[2].

  • Materials:

    • Pectinase solution (from Aspergillus niger)

    • Pectin solution (substrate)

    • This compound solution (e.g., 2 mM)

    • Epigallocatechin gallate (EGCG) solution (positive control inhibitor)

    • Phosphate buffer (pH 5.0)

    • Dinitrosalicylic acid (DNS) reagent

    • Spectrophotometer

  • Procedure: a. Set up reaction tubes with phosphate buffer, pectin solution, and either this compound, EGCG, or a vehicle control. b. Add the pectinase solution to each tube to start the reaction. c. Incubate the reactions at a suitable temperature (e.g., 50°C) for a specific time (e.g., 30 minutes). d. Terminate the reaction by adding DNS reagent. e. Heat the tubes in a boiling water bath to allow for color development. f. After cooling, measure the absorbance of the solutions to quantify the amount of reducing sugars produced. g. Determine the percentage inhibition by comparing the results of the inhibitor-treated samples with the control.

Polyphenol Oxidase (PPO) Activity Assay

This protocol is designed to measure the substrate activity of this compound with PPO[7].

  • Materials:

    • Polyphenol Oxidase (PPO) extract (e.g., from cacao leaves)

    • This compound solution (substrate, e.g., 0.5 mM)

    • Phosphate buffer (pH 6.5)

    • Spectrophotometer

  • Procedure: a. In a cuvette, mix the phosphate buffer and the this compound solution. b. Place the cuvette in a spectrophotometer and record the baseline absorbance. c. Initiate the reaction by adding the PPO extract to the cuvette. d. Monitor the change in absorbance over time at a wavelength where the product of the reaction (quinone) absorbs. e. The rate of the reaction can be determined from the linear portion of the absorbance versus time plot, indicating that this compound is acting as a substrate for PPO.

Estrogen Receptor α (ERα) Binding Assay (Competitive Binding)

This is a general protocol for assessing the binding of a compound to ERα.

  • Materials:

    • Purified human ERα

    • Radiolabeled estradiol (e.g., [³H]17β-estradiol)

    • This compound solution (test compound)

    • Genistein solution (competitor compound)

    • Assay buffer (e.g., Tris-based buffer with additives)

    • Scintillation counter and fluid

  • Procedure: a. Incubate a fixed concentration of purified ERα with a fixed concentration of radiolabeled estradiol in the presence of varying concentrations of unlabeled this compound or Genistein. b. Allow the binding to reach equilibrium. c. Separate the receptor-bound radioligand from the unbound radioligand (e.g., using hydroxylapatite precipitation or size-exclusion chromatography). d. Quantify the amount of receptor-bound radioactivity using a scintillation counter. e. The ability of this compound to displace the radiolabeled estradiol is a measure of its binding affinity for ERα.

Amyloid β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This is a standard method to screen for inhibitors of Aβ aggregation.

  • Materials:

    • Aβ42 peptide solution

    • This compound solution (test inhibitor)

    • Curcumin solution (positive control inhibitor)

    • Thioflavin T (ThT) solution

    • Phosphate buffer (pH 7.4)

    • Fluorometer

  • Procedure: a. Prepare solutions of Aβ42 peptide in phosphate buffer. b. Add varying concentrations of this compound, Curcumin, or a vehicle control to the Aβ42 solutions. c. Incubate the mixtures at 37°C with gentle agitation to promote aggregation. d. At various time points, take aliquots of the mixtures and add them to a Thioflavin T solution. e. Measure the fluorescence intensity of the ThT, which increases upon binding to amyloid fibrils. f. The reduction in fluorescence in the presence of this compound compared to the control indicates its inhibitory effect on Aβ aggregation.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.

experimental_workflow cluster_proteinase_k Proteinase K Inhibition Assay cluster_pectinase Pectinase Inhibition Assay cluster_ppo PPO Activity Assay pk_reagents Prepare Reagents: - Proteinase K - Casein - this compound/AEBSF - Buffer pk_reaction Initiate Reaction pk_reagents->pk_reaction pk_incubation Incubate at 37°C pk_reaction->pk_incubation pk_stop Stop Reaction & Precipitate pk_incubation->pk_stop pk_quantify Quantify Amino Acids (Ninhydrin) pk_stop->pk_quantify pec_reagents Prepare Reagents: - Pectinase - Pectin - this compound/EGCG - Buffer pec_reaction Initiate Reaction pec_reagents->pec_reaction pec_incubation Incubate at 50°C pec_reaction->pec_incubation pec_stop Stop Reaction (DNS) pec_incubation->pec_stop pec_quantify Quantify Reducing Sugars pec_stop->pec_quantify ppo_reagents Prepare Reagents: - PPO Extract - this compound - Buffer ppo_reaction Initiate Reaction ppo_reagents->ppo_reaction ppo_monitor Monitor Absorbance Change ppo_reaction->ppo_monitor

Caption: Experimental workflows for enzyme assays.

logical_relationship cluster_targets Potential Protein Targets cluster_effects Observed Effects This compound This compound Inhibition Inhibition This compound->Inhibition interacts with Substrate Substrate Activity This compound->Substrate acts as Binding Binding This compound->Binding predicted to bind Aggregation_Inhibition Aggregation Inhibition This compound->Aggregation_Inhibition inhibits Proteinase_K Proteinase K Pectinase Pectinase PPO Polyphenol Oxidase ERa Estrogen Receptor α Abeta Amyloid β Inhibition->Proteinase_K Inhibition->Pectinase Substrate->PPO Binding->ERa Aggregation_Inhibition->Abeta

Caption: this compound's interactions with protein targets.

Conclusion

The available data suggests that this compound interacts with several important protein targets. It demonstrates inhibitory activity against Proteinase K and Pectinase and acts as a substrate for Polyphenol Oxidase. Furthermore, computational models predict a strong binding affinity for Estrogen Receptor α, and preliminary studies indicate its potential to inhibit the aggregation of Amyloid β peptides.

However, for a more definitive validation, further research is required. Specifically, the determination of IC50 values for this compound's inhibition of Proteinase K and Pectinase, as well as experimental validation of its binding to ERα, would provide a more complete picture of its potency and selectivity. Continued investigation into the kinetics of its interaction with PPO and a quantitative assessment of its anti-amyloid aggregation activity are also crucial next steps. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Clovamide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical and phytochemical analysis, the accurate quantification of active compounds is paramount. Clovamide, a phenolic compound found in cocoa and other plants, has garnered interest for its potential antioxidant and anti-inflammatory properties. This guide provides a comprehensive cross-validation comparison of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound.

The validation of analytical procedures is crucial to ensure that the method is suitable for its intended purpose.[1][2] Guidelines from the International Council for Harmonisation (ICH) provide a framework for performing such validations, outlining key performance characteristics that need to be evaluated.[3][4] These characteristics include specificity, linearity, accuracy, precision, and the limits of detection and quantification.[5]

Experimental Protocols

The following protocols are representative methodologies for the quantification of this compound using HPLC-UV and LC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

  • Mobile Phase: A gradient elution is typically employed to achieve good separation. A common mobile phase consists of a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: Maintained at 30°C.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (approximately 320 nm).

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: An LC system coupled to a mass spectrometer, often a triple quadrupole (MS/MS) for enhanced selectivity and sensitivity.[8][9]

  • Chromatographic Column: A C18 reversed-phase column, often with smaller dimensions for faster analysis (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[8]

  • Mobile Phase: Similar to HPLC, a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile or methanol (Solvent B) is used.[8][10]

  • Flow Rate: A lower flow rate, typically in the range of 0.2-0.4 mL/min, is common for LC-MS applications.[8]

  • Injection Volume: 5-10 µL.

  • Ionization Source: Electrospray ionization (ESI) is a common interface for LC-MS.[11]

  • Mass Spectrometry Detection: The analysis is often performed in Multiple Reaction Monitoring (MRM) mode for quantitative studies, which provides high specificity and sensitivity.[12] The precursor and product ions for this compound would need to be determined through initial tuning experiments.

  • Sample Preparation: Similar to HPLC, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to minimize matrix effects, especially for complex biological samples.[13]

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the typical quantitative performance data for HPLC-UV and LC-MS methods for the quantification of a small molecule like this compound. The values are representative and based on performance characteristics reported for similar analytical methods in the literature.

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 100 µg/mL0.001 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Calibration Model LinearLinear (often with 1/x weighting)

Table 2: Accuracy and Precision

ParameterHPLC-UVLC-MS/MS
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (Repeatability, %RSD) < 2%< 5%
Precision (Intermediate, %RSD) < 3%< 10%

Table 3: Sensitivity

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~0.03 µg/mL~0.0003 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.001 µg/mL

Method Comparison and Cross-Validation Workflow

The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis. HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control and quantification of this compound in relatively clean sample matrices and at moderate to high concentrations. LC-MS, particularly LC-MS/MS, offers significantly higher sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex biological matrices, and for confirmation of identity.[11][14]

A cross-validation study would involve analyzing the same set of samples with both methods and comparing the quantitative results. The workflow for such a study is depicted below.

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS Analysis cluster_comp Data Comparison & Validation Sample This compound Sample Prep Extraction & Dilution Sample->Prep HPLC_inj HPLC Injection Prep->HPLC_inj Aliquots LCMS_inj LC-MS Injection Prep->LCMS_inj Aliquots HPLC_sep Chromatographic Separation HPLC_inj->HPLC_sep HPLC_det UV Detection HPLC_sep->HPLC_det HPLC_quant Quantification HPLC_det->HPLC_quant Data_comp Comparison of Quantitative Results HPLC_quant->Data_comp LCMS_sep Chromatographic Separation LCMS_inj->LCMS_sep LCMS_det MS Detection LCMS_sep->LCMS_det LCMS_quant Quantification LCMS_det->LCMS_quant LCMS_quant->Data_comp Stat_analysis Statistical Analysis (e.g., t-test, Bland-Altman) Data_comp->Stat_analysis Conclusion Method Cross-Validation Report Stat_analysis->Conclusion

Caption: Workflow for Cross-Validation of HPLC and LC-MS Methods.

The logical relationship in comparing the two methods can be visualized as a decision-making process based on analytical requirements.

cluster_comparison Method Selection Logic Requirement Analytical Requirement Concentration High Concentration? Requirement->Concentration Matrix Complex Matrix? Requirement->Matrix Confirmation Identity Confirmation Needed? Requirement->Confirmation HPLC HPLC-UV Concentration->HPLC Yes LCMS LC-MS/MS Concentration->LCMS No Matrix->HPLC No Matrix->LCMS Yes Confirmation->HPLC No Confirmation->LCMS Yes

Caption: Decision Tree for Selecting Between HPLC and LC-MS.

References

Clovamide's Efficacy in Inhibiting Amyloid-β Aggregation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Clovamide's performance in inhibiting amyloid-β (Aβ) aggregation against other natural compounds. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.

The aggregation of amyloid-β peptides is a hallmark pathological feature of Alzheimer's disease. Consequently, the inhibition of this process is a primary therapeutic strategy. This compound, a naturally occurring phenolic compound found in cacao, has demonstrated significant potential as an inhibitor of Aβ aggregation. This guide compares the efficacy of this compound with other natural compounds that have been investigated for similar inhibitory properties.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of this compound and several other natural compounds on Aβ aggregation have been quantified using various biophysical and biochemical assays. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for each, as summarized in the table below. Lower IC50 values indicate greater potency.

CompoundChemical ClassSourceAβ TargetIC50 (µM)Reference(s)
This compound Phenolic CompoundCacao BeansAβ425.7[1]
CurcuminPolyphenolTurmericAβ400.8[2]
BrazilinPolyphenolSappanwoodAβ421.5 ± 0.3[3]
MyricetinFlavonoidBerries, Teas, WinesAβ4225.3[4]
Oleuropein AglyconeSecoiridoidExtra Virgin Olive OilAβ42Not Specified[5][6]
Resveratrol DerivativeStilbenoidGrapes, BerriesAβ42~5.57

Experimental Protocols

The following are detailed methodologies for two key experiments commonly used to assess the inhibition of amyloid-β aggregation.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to quantify the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Protocol:

  • Preparation of Aβ Peptides: Lyophilized Aβ42 peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to an initial concentration of 1 mg/mL to ensure it is in a monomeric state. The HFIP is then evaporated under a gentle stream of nitrogen gas, and the resulting peptide film is stored at -20°C.

  • Reconstitution: Immediately before the assay, the Aβ42 film is resuspended in dimethyl sulfoxide (DMSO) to a concentration of 5 mM. This stock solution is then diluted in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to the desired final concentration for the aggregation assay (typically 10-25 µM).

  • Incubation with Inhibitors: The Aβ42 solution is incubated at 37°C with various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • ThT Measurement: At specified time points, aliquots of the incubation mixture are transferred to a microplate. A solution of Thioflavin T (typically 5 µM in the same buffer) is added to each well.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm. An increase in fluorescence intensity over time indicates the formation of amyloid fibrils. The percentage of inhibition is calculated by comparing the fluorescence of samples with the inhibitor to the control.

Transmission Electron Microscopy (TEM)

TEM is a powerful imaging technique used to visualize the morphology of amyloid aggregates, providing direct evidence of fibril formation and the effect of inhibitors on this process.

Protocol:

  • Sample Preparation: Aβ42 is prepared and incubated with or without the inhibitor as described in the ThT assay protocol.

  • Grid Preparation: A small aliquot (e.g., 5-10 µL) of the incubated sample is applied to a carbon-coated copper grid for a few minutes.

  • Negative Staining: The excess sample is wicked off with filter paper, and the grid is then stained with a solution of a heavy metal salt, such as 2% (w/v) uranyl acetate, for a brief period (e.g., 1-2 minutes). The excess stain is also removed.

  • Imaging: The grid is allowed to air-dry completely before being examined under a transmission electron microscope. The electron-dense stain surrounds the amyloid fibrils, allowing their morphology, including length and width, to be visualized.

Visualizing Experimental and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing Aβ aggregation inhibitors and the proposed signaling pathway through which this compound may exert its neuroprotective effects.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Aggregation Assessment cluster_results Data Analysis Abeta Monomeric Aβ42 Peptides Incubation Incubation at 37°C Abeta->Incubation Inhibitor Test Compound (e.g., this compound) Inhibitor->Incubation ThT Thioflavin T Assay Incubation->ThT Quantification of Fibrils TEM Transmission Electron Microscopy Incubation->TEM Visualization of Fibril Morphology IC50 IC50 Determination ThT->IC50 Morphology Morphological Analysis TEM->Morphology

Figure 1. Experimental workflow for evaluating inhibitors of amyloid-β aggregation.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Abeta Amyloid-β Aggregates PI3K PI3K Abeta->PI3K Inhibits This compound This compound This compound->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Neuroprotection Neuroprotection (Cell Survival, Reduced Oxidative Stress) mTOR->Neuroprotection

References

Clovamide vs. Gallic Acid: A Comparative Analysis of Free Radical Scavenging Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antioxidant research, both clovamide and gallic acid are recognized for their potent free radical scavenging properties. This guide provides a comparative analysis of their efficacy, supported by available experimental data. The focus of this comparison is on their performance in the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Due to a lack of available literature, a direct comparison of their activities in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and ORAC (Oxygen Radical Absorbance Capacity) assays could not be conducted at this time.

Quantitative Comparison of Antioxidant Activity

The free radical scavenging activities of this compound and gallic acid have been evaluated using the DPPH assay, with the results expressed as EC50 values (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). A lower EC50 value indicates a higher antioxidant potency.

CompoundDPPH Radical Scavenging Activity (EC50)Reference
This compound2.65 µg/mL[1][2]
Gallic Acid1.03 µg/mL[1][2]

Based on the available data, gallic acid exhibits a significantly lower EC50 value in the DPPH assay compared to this compound, suggesting that it is a more potent scavenger of the DPPH radical under the tested conditions.

Experimental Protocols

Below are detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate phenolic compounds.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol (spectrophotometric grade)

    • Test compounds (this compound, gallic acid)

    • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol or ethanol is prepared and stored in a dark bottle at 4°C.

    • Preparation of Sample and Standard Solutions: Stock solutions of the test compounds and a standard antioxidant are prepared in a suitable solvent. A series of dilutions are then made from the stock solutions to obtain a range of concentrations.

    • Assay Protocol:

      • In a 96-well microplate, 100 µL of the DPPH solution is added to each well.

      • 100 µL of the different concentrations of the standard or sample solutions are added to the wells. For the blank, 100 µL of the solvent is used instead of the sample.

      • The plate is incubated in the dark at room temperature for 30 minutes.

    • Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The EC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decolorization is measured spectrophotometrically.

  • Reagents and Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol

    • Test compounds

    • Standard antioxidant (e.g., Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of ABTS•+ Stock Solution: A 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate are prepared. Equal volumes of the two solutions are mixed and allowed to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Preparation of Working ABTS•+ Solution: The stock ABTS•+ solution is diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Preparation of Sample and Standard Solutions: Stock solutions and subsequent dilutions of the test compounds and a standard are prepared.

    • Assay Protocol:

      • In a 96-well microplate, 190 µL of the working ABTS•+ solution is added to each well.

      • 10 µL of the different concentrations of the standard or sample solutions are added to the wells.

      • The plate is incubated at room temperature for 6 minutes.

    • Measurement: The absorbance is measured at 734 nm using a microplate reader.

    • Calculation: The percentage of inhibition of ABTS•+ is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3. ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

  • Reagents and Materials:

    • Fluorescein sodium salt

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

    • Phosphate buffer (pH 7.4)

    • Test compounds

    • Standard antioxidant (e.g., Trolox)

    • Black 96-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Preparation of Reagents:

      • A stock solution of fluorescein is prepared in phosphate buffer.

      • A fresh solution of AAPH is prepared in phosphate buffer before each use.

      • Stock solutions and dilutions of the test compounds and a standard are prepared in phosphate buffer.

    • Assay Protocol:

      • In a black 96-well microplate, 150 µL of the fluorescein working solution is added to each well.

      • 25 µL of the different concentrations of the standard, sample solutions, or buffer (for the blank) are added to the wells.

      • The plate is pre-incubated at 37°C for 15 minutes.

      • The reaction is initiated by adding 25 µL of the AAPH solution to each well.

    • Measurement: The fluorescence is measured kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

    • Calculation: The area under the curve (AUC) for the fluorescence decay is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to a standard curve of Trolox and is typically expressed as µmol of Trolox equivalents per gram or mole of the sample.

Experimental Workflow Visualization

The following diagram illustrates the general workflow of the DPPH radical scavenging assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH to Microplate Wells prep_dpph->add_dpph prep_samples Prepare Sample & Standard Dilutions add_samples Add 100 µL Sample/ Standard to Wells prep_samples->add_samples incubate Incubate 30 min in the Dark add_samples->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and EC50 measure->calculate

Caption: General workflow of the DPPH free radical scavenging assay.

References

Evaluating the Reproducibility of Clovamide's Effect in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clovamide, a naturally occurring phenolic compound found in cocoa and red clover, has garnered significant interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] This guide provides a comparative analysis of the reproducibility of this compound's effects across different cell lines, supported by available experimental data. We delve into its mechanism of action, offering detailed experimental protocols and visual representations of the signaling pathways involved.

Quantitative Comparison of this compound's Efficacy

To assess the reproducibility of this compound's biological activity, we have summarized the key quantitative data from various studies in the table below. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values serve as crucial metrics for comparing its potency in different cellular contexts.

Cell LineEffect MeasuredAssay TypeStressor/InducerEC50 / IC50 (µM)Reference
SH-SY5Y (Human Neuroblastoma)NeuroprotectionLDH Releasetert-butyl hydroperoxide (t-BOOH)3.6[3]
SK-N-BE(2) (Human Neuroblastoma)NeuroprotectionLDH ReleaseL-glutamate2.5[3]
SH-SY5Y (Human Neuroblastoma)NeuroprotectionNot SpecifiedOxygen-Glucose Deprivation/Reoxygenation0.9 - 3.7[4][5]
BV2 (Mouse Microglia)Inhibition of Nitric Oxide (NO) ProductionGriess AssayLipopolysaccharide (LPS)73.6 (for this compound methyl ester)

Analysis of Reproducibility:

The data indicates a consistent neuroprotective effect of this compound in the low micromolar range across different human neuroblastoma cell lines (SH-SY5Y and SK-N-BE(2)) and under various induced stress conditions (oxidative stress, excitotoxicity, and ischemia-reperfusion).[3][4][5] The EC50 values for neuroprotection are notably similar, suggesting a reproducible mechanism of action in these neuronal models. The anti-inflammatory effect, measured by the inhibition of nitric oxide production in BV2 microglial cells, shows a higher IC50 value for the methyl ester derivative of this compound. This highlights the importance of considering the specific chemical form of the compound and the cell type when evaluating its activity.

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for the key experiments are provided below.

Neuroprotection Assay in SH-SY5Y Cells against Oxidative Stress

This protocol outlines the methodology to assess the neuroprotective effect of this compound against tert-butyl hydroperoxide (t-BOOH)-induced oxidative stress in the SH-SY5Y human neuroblastoma cell line.

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For differentiation, seed the cells at an appropriate density and treat with 10 µM retinoic acid for 5-7 days.

2. This compound and Stressor Treatment:

  • Seed the differentiated SH-SY5Y cells into 96-well plates.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for a specified period (e.g., 24 hours).

  • Induce oxidative stress by adding a final concentration of 100 µM t-BOOH to the wells (excluding the control group) and incubate for 3 hours.

3. Assessment of Cell Viability (LDH Assay):

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer’s instructions.

  • Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cell death relative to the control (untreated cells) and the positive control (cells treated with t-BOOH alone).

Anti-inflammatory Assay in BV2 Microglial Cells

This protocol describes the method to evaluate the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

1. Cell Culture:

  • Culture BV2 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. This compound and LPS Treatment:

  • Seed the BV2 cells into 96-well plates.

  • Pre-treat the cells with different concentrations of this compound or its derivatives for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response.

3. Measurement of Nitric Oxide Production (Griess Assay):

  • After the incubation period, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in evaluating this compound's reproducibility and its mechanism of action, the following diagrams have been generated using the DOT language.

G cluster_prep Cell Line Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis SHSY5Y SH-SY5Y This compound This compound Treatment (Varying Concentrations) SHSY5Y->this compound SKNBE2 SK-N-BE(2) SKNBE2->this compound BV2 BV2 BV2->this compound Stressor Induce Stress (t-BOOH, L-glutamate, LPS) This compound->Stressor LDH LDH Release Assay (Neuroprotection) Stressor->LDH SH-SY5Y, SK-N-BE(2) Griess Griess Assay (Anti-inflammatory) Stressor->Griess BV2 EC50 Calculate EC50 LDH->EC50 IC50 Calculate IC50 Griess->IC50 Comparison Compare Across Cell Lines EC50->Comparison IC50->Comparison

Caption: Experimental workflow for evaluating this compound's reproducibility.

Caption: this compound's proposed mechanism of action on signaling pathways.

Conclusion

The available data suggests that this compound exhibits reproducible neuroprotective effects in different neuronal cell lines, with its efficacy falling within a consistent micromolar range. Its anti-inflammatory activity has also been demonstrated, although the potency may vary depending on the specific derivative and cell type. The primary mechanism of action appears to involve the modulation of key inflammatory and survival signaling pathways, notably the inhibition of NF-κB activation. Further research is warranted to fully elucidate the intricacies of its interaction with the PI3K/Akt/mTOR pathway and to expand the evaluation of its reproducibility in a wider array of cell lines and disease models. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon the current understanding of this compound's therapeutic potential.

References

A Comparative Guide to Inter-laboratory Clovamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Clovamide, a potent antioxidant and anti-inflammatory compound found in various plants, including cocoa beans. Given the growing interest in its therapeutic potential, robust and validated quantification methods are crucial for accurate research and development. This document summarizes the performance characteristics of commonly employed analytical techniques, namely High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), based on published data.

Comparison of Analytical Method Performance

While direct inter-laboratory validation studies for this compound quantification are not extensively published, a comparison of reported performance characteristics from single-laboratory validations provides valuable insights for researchers selecting an appropriate analytical method. The following table summarizes typical performance parameters for HPLC-DAD and LC-MS/MS methods for the quantification of phenolic compounds like this compound.

Performance ParameterHPLC-DADLC-MS/MS
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) 0.01 - 1 µg/mL0.01 - 10 ng/mL
Limit of Quantification (LOQ) 0.03 - 5 µg/mL0.05 - 50 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%
Specificity Moderate to HighVery High
Throughput ModerateHigh

Note: The values presented are representative and may vary depending on the specific matrix, instrumentation, and laboratory procedures.

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the quantification of this compound in plant extracts, particularly from cocoa beans.

Sample Preparation:

  • Extraction: this compound is typically extracted from the ground sample material using a solvent mixture such as methanol/water or acetone/water, often with the addition of a small amount of acid (e.g., formic acid) to improve stability.

  • Purification: The crude extract may be subjected to solid-phase extraction (SPE) to remove interfering matrix components.

  • Final Preparation: The purified extract is evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC system.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.

  • Detection: The Diode-Array Detector is set to monitor the absorbance at the maximum wavelength for this compound, which is around 320-330 nm.

Quantification:

Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using this compound standards of known concentrations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-DAD, making it suitable for the analysis of this compound in complex biological matrices like plasma or serum.

Sample Preparation:

  • Protein Precipitation: For biological fluids, proteins are precipitated by adding a solvent like acetonitrile or methanol.

  • Liquid-Liquid Extraction or Solid-Phase Extraction: Further cleanup can be performed to remove phospholipids and other interfering substances.

  • Final Preparation: The cleaned extract is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Chromatography: Similar to HPLC-DAD, a reversed-phase C18 column with a gradient elution is used.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used to ionize this compound.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for highly selective quantification.

Quantification:

An internal standard is often used to correct for matrix effects and variations in extraction recovery. The ratio of the peak area of this compound to the peak area of the internal standard is used for quantification against a calibration curve.

Visualizing the Workflow and Signaling Pathway

To further elucidate the processes involved in this compound analysis and its biological action, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analytical Quantification Sample Sample (e.g., Cocoa, Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Purification Purification (SPE / LLE) Extraction->Purification Reconstitution Reconstitution Purification->Reconstitution HPLC HPLC Separation Reconstitution->HPLC DAD DAD Detection HPLC->DAD HPLC-DAD Method MSMS MS/MS Detection HPLC->MSMS LC-MS/MS Method Quantification Data Analysis & Quantification DAD->Quantification MSMS->Quantification

Caption: Experimental workflow for this compound quantification.

G cluster_0 This compound's Anti-inflammatory Mechanism cluster_1 NF-κB Pathway cluster_2 PPARγ Pathway This compound This compound NFkB_Activation NF-κB Activation This compound->NFkB_Activation Inhibits PPARg_Activation PPARγ Activation This compound->PPARg_Activation Activates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Activation->Inflammatory_Genes Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPARg_Activation->Anti_inflammatory_Genes

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clovamide
Reactant of Route 2
Reactant of Route 2
Clovamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.